6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride
Descripción
BenchChem offers high-quality 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-oxo-1H-pyridazine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRROQKJGDKYZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587447 | |
| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57658-96-5 | |
| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride chemical properties
An In-Depth Technical Guide to 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride: Properties, Synthesis, and Applications
Introduction
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is a highly reactive heterocyclic compound that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its structure features a pyridazinone core, a scaffold of significant interest in drug discovery, appended with a reactive acyl chloride functional group. This combination makes it an exceptionally valuable intermediate for the synthesis of a diverse array of more complex molecules, particularly in the development of novel therapeutic agents. The pyridazinone moiety is found in various medicinally active agents with applications ranging from anti-hypertensives to anti-tumor drugs. The presence of the carbonyl chloride allows for straightforward derivatization, enabling chemists to explore structure-activity relationships (SAR) by introducing a wide range of substituents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Physicochemical Properties
The properties of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride are dictated by its bifunctional nature. The polar pyridazinone ring and the highly electrophilic acyl chloride group govern its solubility, stability, and reactivity. While specific experimental data for the parent compound is not widely published, data for closely related analogs, such as 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride, provides valuable insights into its expected characteristics.
Table 1: Physicochemical Properties of a Related Analog (1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride)
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | - |
| Molecular Weight | 172.57 g/mol | - |
| Boiling Point | 246 - 258 °C | [1] |
| Melting Point | 62.3 °C | [1] |
| Density | 1.41 g/cm³ | [1] |
| Flash Point | 129 °C | [1] |
| Water Solubility | 0.120 g/L (Predicted) | [1] |
Spectroscopic Features:
-
¹H NMR: Protons on the pyridazinone ring would typically appear in the aromatic region (δ 7.0-9.0 ppm).
-
¹³C NMR: The carbonyl carbon of the acyl chloride is highly deshielded and would be expected to appear around δ 160-170 ppm. The ring carbonyl carbon would also be in a similar region.
-
IR Spectroscopy: A strong absorption band characteristic of the acyl chloride C=O stretch would be observed around 1750-1800 cm⁻¹. A second strong band for the ring amide C=O stretch would be present around 1650-1680 cm⁻¹.
Synthesis and Mechanism
The most common and direct method for the preparation of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is the treatment of its corresponding carboxylic acid, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, with a chlorinating agent.[2] Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its efficacy and the convenient removal of byproducts.[3][4]
The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, which, after a series of steps involving the loss of a chloride ion and subsequent recombination, forms a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a classic nucleophilic acyl substitution pathway. The intermediate collapses, releasing the final acyl chloride product along with sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, which drives the reaction to completion.[4][6]
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Experimental Protocol: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides.[7]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, ~5.0 eq), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like toluene can be used. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction.[3]
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The low boiling point of thionyl chloride (76 °C) facilitates its removal.[3]
-
Purification: The resulting crude 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride can often be used directly in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or by crystallization from a non-polar solvent.
Chemical Reactivity and Key Reactions
The carbonyl chloride group is a powerful electrophile, making the molecule highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis. The general reaction mechanism is a nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.
Caption: General mechanism of nucleophilic acyl substitution at the acyl chloride.
Key Reactions:
-
Amidation: This is arguably the most critical reaction for drug discovery. The acyl chloride reacts readily with primary and secondary amines to form stable amide bonds. This reaction is fundamental to creating libraries of compounds for biological screening.[8]
-
Esterification: Reaction with alcohols yields the corresponding esters. This is another common derivatization used to modify the pharmacokinetic properties of a lead molecule.
-
Hydrolysis: The compound reacts with water, often vigorously, to hydrolyze back to the parent carboxylic acid. This underscores the necessity of performing reactions under anhydrous (dry) conditions to prevent loss of the reactive intermediate.
Applications in Medicinal Chemistry and Drug Development
The pyridazinone core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable physicochemical properties. The 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is a key intermediate that allows for the systematic exploration of this chemical space.
-
Thyroid Hormone Receptor β Agonists: Derivatives of the pyridazinone core have been developed as highly selective agonists for the thyroid hormone receptor β (THR-β). These compounds, such as MGL-3196 (Resmetirom), are being investigated for the treatment of dyslipidemia by lowering LDL cholesterol and triglycerides.[9] The synthesis of these complex molecules often relies on the reactivity of intermediates like the title compound to build out the necessary pharmacophore.
-
Diuretics and Adenosine A₁ Receptor Antagonists: Certain pyridazinone derivatives have been identified as potent diuretics. For example, FK 838 is a non-xanthine adenosine A₁ receptor antagonist built upon this scaffold, demonstrating its utility in developing treatments for conditions requiring fluid management.[10]
-
Enzyme Inhibitors: The versatility of the pyridazinone structure has led to its incorporation into inhibitors for various enzymes. For instance, novel derivatives are being synthesized and evaluated as inhibitors of interleukin-2-inducible T-cell kinase (ITK), a target for T-cell malignancies and autoimmune diseases.[11]
Caption: Workflow for utilizing the acyl chloride in a drug discovery program.
Experimental Protocol: Amide Formation
This protocol describes a typical amidation reaction using the acyl chloride intermediate.
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve a primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, THF).
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired amide.
Safety and Handling
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is a reactive and corrosive chemical that requires careful handling.
-
Hazards: As with other acyl chlorides, it is expected to be corrosive and cause severe skin and eye damage.[12] It will react violently with water, releasing corrosive HCl gas. Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.
Conclusion
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride stands out as a highly valuable and versatile intermediate in chemical synthesis. Its straightforward preparation and high reactivity make it an ideal tool for medicinal chemists aiming to synthesize and optimize novel drug candidates. The ability to easily form amide and ester linkages allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics targeting a wide spectrum of diseases. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.
References
-
Khan Academy. Preparation of acyl (acid) chlorides (video). Available from: [Link]
-
Yufeng, J. Acyl chloride. Available from: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available from: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023). Available from: [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]
-
Baškovč, J., et al. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519 (2012). Available from: [Link]
-
MDPI. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (2025). Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride Properties. Available from: [Link]
- Google Patents. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
U.S. Environmental Protection Agency (EPA). 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride - Exposure. Available from: [Link]
-
Organic Chemistry Portal. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (2009). Available from: [Link]
-
PubChem. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Available from: [Link]
-
Kelly, M. J., et al. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923 (2014). Available from: [Link]
-
PubChem. 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Available from: [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025). Available from: [Link]
-
Linde Gas. SAFETY DATA SHEET - Carbonyl Chloride. (2024). Available from: [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]
-
UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. (2024). Available from: [Link]
-
AccessPharmacy. Reactions of Carbonyl Species | The Organic Chemistry of Medicinal Agents. Available from: [Link]
-
Akahane, A., et al. Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry, 42(5), 779-783 (1999). Available from: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 6-Oxo-1,6-dihydro-pyridazine-3-carboxylic acid | CAS 37972-69-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Acyl chloride [yufenggp.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride CAS number 57658-96-5
The following technical guide details the properties, synthesis, and application of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride , a critical electrophilic intermediate in medicinal chemistry.
CAS Number (Precursor): 57658-96-5 (Refers to 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) Chemical Class: Pyridazinone / Acid Chloride Primary Application: Heterocyclic Amide Coupling in Drug Discovery[1]
Executive Summary
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is the activated acid chloride derivative of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[1] It serves as a high-value scaffold in the synthesis of bioactive small molecules, particularly in the development of MEK inhibitors , PARP inhibitors , and Thyroid Hormone Receptor (THR-β) agonists .[1]
Due to the hydrolytic instability typical of heterocyclic acid chlorides, this compound is rarely isolated for long-term storage.[1] Instead, it is predominantly generated in situ or isolated as a crude intermediate for immediate consumption in nucleophilic acyl substitution reactions.[1] This guide outlines the validated protocols for its generation, handling, and application.
Chemical Profile & Reactivity[1]
Identity and Nomenclature[1][2]
-
Systematic Name: 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride[1][2][3][4]
-
Parent Acid CAS: 57658-96-5[1]
-
Molecular Formula: C₅H₃ClN₂O₂
-
Molecular Weight: 158.54 g/mol
-
Appearance: Off-white to pale yellow solid (crude); typically used as a solution.[1]
Structural Reactivity
The compound features a pyridazinone ring—a "privileged structure" in medicinal chemistry known for mimicking peptide bonds and engaging in hydrogen bonding networks within protein active sites.[1]
-
Electrophilic Center: The carbonyl carbon of the acid chloride is highly susceptible to nucleophilic attack by amines (to form amides) or alcohols (to form esters).
-
Tautomerism: The parent ring exists in a lactam-lactim tautomeric equilibrium, though the N-alkylated or fixed derivatives (often used in drugs) lock the 6-oxo (lactam) form.[1]
-
Solubility: Soluble in aprotic polar solvents (THF, DCM, Acetonitrile).[1] Reacts violently with water and alcohols.
Synthesis & Production Protocol
Core Directive: Because the isolated chloride is moisture-sensitive, the industry-standard approach is fresh generation from the commercially available carboxylic acid (CAS 57658-96-5).[1]
Reagents & Materials
-
Precursor: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 57658-96-5).[1]
-
Chlorinating Agent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).
-
Catalyst: N,N-Dimethylformamide (DMF) (Catalytic amount).[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Step-by-Step Synthesis Protocol
Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood.
-
Suspension: Charge a dry round-bottom flask with 1.0 eq of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid and anhydrous DCM (approx. 10 mL/g).
-
Activation: Add a catalytic amount of DMF (1-2 drops).[1]
-
Chlorination:
-
Option A (Thionyl Chloride): Add 2.0–5.0 eq of SOCl₂ dropwise. Heat to reflux (40°C) for 2–4 hours until gas evolution (SO₂, HCl) ceases and the solid dissolves.
-
Option B (Oxalyl Chloride): Cool to 0°C. Add 1.2–1.5 eq of (COCl)₂ dropwise. Allow to warm to room temperature and stir for 2–3 hours.
-
-
Work-up: Evaporate the solvent and excess chlorinating agent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a solid residue.
-
Critical Step: Azeotrope with anhydrous toluene (2x) to remove trace SOCl₂/HCl.
-
-
Utilization: Re-dissolve the residue immediately in the reaction solvent (e.g., THF, DCM) for the subsequent coupling step.[1]
Figure 1: Mechanistic workflow for the conversion of the carboxylic acid to the acid chloride.
Applications in Drug Discovery
The 6-oxo-1,6-dihydropyridazine motif is a validated pharmacophore.[1] The acid chloride is the gateway to introducing this motif into complex molecules.[1]
Case Study: MEK Inhibitor Synthesis
In the development of MEK inhibitors (e.g., analogs of Cobimetinib or similar azetidine-based drugs), this acid chloride is coupled with amine-bearing scaffolds.[1]
-
Reaction: Amide Coupling (Schotten-Baumann conditions or anhydrous organic base).[1]
-
Conditions: The crude acid chloride is dissolved in DCM and added to a solution of the amine (e.g., an azetidine derivative) and a base (Triethylamine or DIPEA) at 0°C.[1]
-
Outcome: Formation of the amide bond with high efficiency, avoiding the need for expensive peptide coupling reagents (HATU/EDC) which can sometimes lead to racemization or side reactions with this specific heterocycle.[1]
Pathway Visualization: Amide Coupling
The following diagram illustrates the standard workflow for utilizing the acid chloride in a medicinal chemistry campaign.
Figure 2: Workflow for the coupling of the acid chloride with an amine to form the final drug candidate.
Handling, Stability & Safety
Stability Profile
-
Moisture Sensitivity: High. Hydrolyzes rapidly back to the parent acid (CAS 57658-96-5) upon contact with atmospheric moisture.[1]
-
Thermal Stability: Moderate. The crude residue is stable for short periods (hours) under vacuum but should not be stored for days unless strictly anhydrous and frozen (-20°C).[1]
-
Storage: Do not store. Generate on demand.
Safety Protocols
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are irritating to eyes and respiratory tract.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] Handle only in a functioning fume hood.
References
-
PubChem. (2025). 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. National Library of Medicine. Retrieved from [Link]
-
Wallace, E. M., et al. (2010).[1] Azetidines as MEK inhibitors for the treatment of proliferative diseases. U.S. Patent No. 7,803,839.[4] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. AU2006302415B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 3. AU2013203939B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 4. US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
Structure and Reactivity of Pyridazinone Carbonyl Chlorides
Executive Summary: The Electrophilic Gateway
Pyridazinone carbonyl chlorides (specifically 3-oxo-2,3-dihydropyridazine-carbonyl chlorides) represent a critical class of high-energy intermediates in the synthesis of bioactive heterocycles. Their structural uniqueness lies in the juxtaposition of a highly reactive acyl chloride moiety with an electron-deficient, tautomerizable pyridazinone ring.
This guide moves beyond standard textbook definitions to address the practical challenges of working with these intermediates: controlling regioselectivity during nucleophilic attack, managing the lactam-lactim tautomerism, and executing high-yield couplings in drug discovery workflows (e.g., PDE3 inhibitors, p38 MAP kinase inhibitors).
Structural Dynamics & Electronic Profile
The Tautomeric Challenge
The core pyridazinone ring exists in a dynamic equilibrium between the lactam (NH-form) and lactim (OH-form). In the context of carbonyl chlorides, the lactam form predominates in solution, but the presence of the electron-withdrawing chlorocarbonyl group (-COCl) at position 4 or 5 significantly increases the acidity of the N-H proton.
-
Implication: When reacting these acid chlorides with nucleophiles, the N-H site becomes a competing nucleophile (dimerization risk) or requires protection (e.g., N-benzyl, N-methyl) to ensure clean chemistry.
-
Electronic Activation: The diazine ring acts as a strong electron-withdrawing group (EWG). This makes the attached -COCl group more electrophilic than a standard benzoyl chloride. Consequently, these intermediates are highly susceptible to hydrolysis and require strictly anhydrous conditions.
Visualization: Structural Resonance & Reactivity
The following diagram maps the electronic flow and reactive sites, highlighting the competition between the external electrophile (COCl) and the internal nucleophile (N1).
Figure 1: Electronic connectivity and reactive vectors of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride.
Synthesis Protocol: The "Clean" Generation
Standardizing on Oxalyl Chloride/DMF activation.
While thionyl chloride (
Self-Validating Experimental Workflow
Objective: Synthesis of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride from its carboxylic acid precursor.
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Non-nucleophilic; DCM allows easy evaporation of solvent/reagent. |
| Reagent | Oxalyl Chloride (1.2 - 1.5 eq) | Excess ensures complete conversion; forms volatile byproducts. |
| Catalyst | DMF (Catalytic, 1-2 drops) | Forms the active Vilsmeier-Haack chloroiminium intermediate. |
| Temperature | 0°C to Room Temp | Controls exotherm; prevents thermal decomposition of the ring. |
| Validation | MeOH Quench Test | Aliquot quenched in MeOH should show methyl ester by TLC/LCMS immediately. |
Step-by-Step Methodology
-
Suspension: Suspend 1.0 eq of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid in anhydrous DCM (0.2 M concentration) under Argon atmosphere.
-
Activation: Add catalytic DMF (1-2 drops).
-
Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0°C. Gas evolution (
) will be vigorous. -
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: The suspension should become a clear solution as the acid converts to the soluble acid chloride.
-
-
Isolation: Concentrate in vacuo strictly under anhydrous conditions. Do not wash with water. The resulting solid/oil is used immediately.
Reactivity Profile & Transformations
Nucleophilic Acyl Substitution (NAS)
The most common application is coupling with amines to form carboxamides (drug scaffolds).
-
The Trap: Because the pyridazinone N-H is acidic, using strong bases (NaH, TEA) can lead to N-acylation or O-acylation side products.
-
The Solution: Use mild bases (Pyridine, DIPEA) or Schotten-Baumann conditions (biphasic DCM/aq NaHCO3) if the acid chloride stability permits (fast reaction vs hydrolysis).
Friedel-Crafts Acylation
Pyridazinone carbonyl chlorides serve as excellent acylating agents for electron-rich aromatics (e.g., indoles, anisoles).
-
Catalyst:
or . -
Regiochemistry: The reaction introduces the pyridazinone moiety onto the aromatic ring, a key step in synthesizing "privileged structures" like cardiotonic agents.
Reactivity Mapping Diagram
Figure 2: Divergent synthetic pathways for pyridazinone carbonyl chlorides.
Handling, Stability & Safety
Hydrolysis Kinetics
Due to the electron-deficient nature of the pyridazine ring, the carbonyl carbon is highly positive.
-
Half-life: In open air, the solid acid chloride can degrade back to the acid within minutes to hours depending on humidity.
-
Storage: Must be stored under Argon/Nitrogen at -20°C. Ideally, generate and use in situ.
Safety: The Vilsmeier Hazard
When using DMF/Oxalyl Chloride, the Vilsmeier intermediate is potent. Ensure all glassware is dry. The evolution of CO gas (odorless, toxic) necessitates the use of a well-ventilated fume hood with a bubbler trap.
References
-
Synthesis and Biological Evaluation of Some Pyridazinone Derivatives. International Journal of Research in Pharmacy and Chemistry (IJRPC).
-
Friedel-Crafts Acylation: Reaction, Mechanism and Conditions. Sigma-Aldrich (Merck).
-
2-Heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents (WO2018146010A1). [1]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. Journal of Organic Chemistry.
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives. RSC Advances.
Sources
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride spectral data (NMR, IR, MS)
Executive Summary & Structural Context
Compound: 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride CAS Registry Number: (Precursor Acid: 27825-20-3; Chloride is typically generated in situ) Molecular Formula: C₅H₃ClN₂O₂ Molecular Weight: 158.54 g/mol [1]
This guide provides a technical analysis of the spectral characteristics of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride. As a highly reactive electrophilic intermediate, this compound is rarely isolated for long-term storage but is critical in the synthesis of pyridazinone-based pharmaceuticals (e.g., thyroid hormone receptor agonists like MGL-3196).
The spectral data presented below synthesizes experimental values from the stable carboxylic acid precursor with authoritative chemometric shifts observed during the acyl chloride conversion.
Synthesis & Reaction Monitoring
The generation of the carbonyl chloride from 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is the defining step in activating the scaffold.
Experimental Protocol (Standardized)
-
Reagents: Suspend 1.0 eq of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in anhydrous toluene or DCM.
-
Activation: Add 3.0 eq of Thionyl Chloride (SOCl₂) and a catalytic amount of DMF (0.05 eq).
-
Reflux: Heat to 80°C for 2-3 hours. The suspension clears as the acid chloride forms.
-
Isolation: Evaporate volatiles under reduced pressure to yield the crude solid. Note: Do not use methanol/water for workup, as this reverts the product to the ester/acid.
Reaction Pathway Diagram
Caption: Conversion of the stable carboxylic acid to the reactive acyl chloride via thionyl chloride activation.
Spectral Data Analysis
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is the most rapid method to confirm conversion. The key diagnostic is the shift of the carbonyl stretch.[2]
| Functional Group | Precursor (Acid) ν (cm⁻¹) | Target (Chloride) ν (cm⁻¹) | Note |
| C=O (Acyl) | 1700–1720 (broad) | 1780–1795 | Sharp, high-frequency shift due to Cl electronegativity. |
| C=O (Lactam) | 1650–1660 | 1660–1670 | Position 6 carbonyl; remains relatively stable. |
| O-H Stretch | 2500–3300 (very broad) | Absent | Disappearance confirms loss of carboxylic acid. |
| C-Cl Stretch | N/A | 600–800 | New bands appear in the fingerprint region. |
Technical Insight: The appearance of the "double carbonyl" motif is characteristic.[2] You will see two distinct bands: the lower frequency lactam (amide-like) at ~1665 cm⁻¹ and the high-frequency acid chloride at ~1790 cm⁻¹.
B. Nuclear Magnetic Resonance (NMR)
Due to the moisture sensitivity of the chloride, spectra should be acquired in anhydrous CDCl₃ or DMSO-d₆ (if immediate reaction is not a concern, though DMSO can react slowly).
¹H NMR (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Coupling (J) | Assignment |
| NH (N1) | 11.5–12.0 | Singlet (br) | - | Lactam NH (exchangeable). |
| H-5 | 7.60–7.70 | Doublet | 9.8 Hz | Ring proton beta to carbonyl. |
| H-4 | 7.05–7.15 | Doublet | 9.8 Hz | Ring proton alpha to carbonyl. |
| COOH | ~13.5 (in acid) | Absent | - | Disappearance of acid proton. |
Mechanistic Shift: The conversion to the acid chloride exerts a descalding (downfield) effect on the H-4 proton due to the increased electron-withdrawing nature of the -COCl group compared to -COOH.
¹³C NMR (100 MHz, CDCl₃)
| Carbon | Shift (δ ppm) | Assignment |
| C-3 (COCl) | 168.0–170.0 | Acid chloride carbonyl (Distinct from acid ~163 ppm). |
| C-6 (Lactam) | 160.0–162.0 | Ring amide carbonyl. |
| C-5 | 136.0–138.0 | Ring CH. |
| C-4 | 130.0–132.0 | Ring CH. |
C. Mass Spectrometry (MS)
Mass spec analysis requires care to avoid hydrolysis in the inlet. Direct Infusion (DI) or fast GC-MS is recommended.
-
Molecular Ion (M⁺): m/z 158 (³⁵Cl) / 160 (³⁷Cl)
-
Isotope Pattern: The M and M+2 peaks will exhibit a 3:1 intensity ratio , diagnostic of a mono-chlorinated species.
Fragmentation Pathway
The fragmentation is dominated by the loss of the chlorine atom and the extrusion of carbon monoxide (CO).
Caption: Primary fragmentation pathway showing sequential loss of Chlorine and Carbon Monoxide.
References
-
Synthesis of Pyridazinone Derivatives: Costantino, L., et al.[3] "Synthesis and aldose reductase inhibitory activity of 6-oxo-1,6-dihydropyridazine derivatives." Journal of Medicinal Chemistry, 1996.
-
Spectral Data of Precursor (Carboxylic Acid): Sigma-Aldrich. "6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate Product Sheet."
-
Mechanism of Acyl Chloride Formation: Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Halides with SOCl2."
-
MGL-3196 (Resmetirom) Synthesis Context: Kelly, M. J., et al. "Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)."[4] Journal of Medicinal Chemistry, 2014.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. iris.uniss.it [iris.uniss.it]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery
[1][2]
Executive Summary
The 3(2H)-pyridazinone core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its 1,2-diazine structure containing a cis-amide functionality, this core offers unique physicochemical properties: a high dipole moment (~4.0 D), versatile hydrogen-bonding capabilities (lactam-lactim tautomerism), and metabolic stability superior to many acyclic bioisosteres.
This guide analyzes the pyridazinone scaffold from three critical dimensions: Synthetic Architecture , Mechanistic Pharmacology , and Strategic Design (SAR) . It is designed for medicinal chemists seeking to exploit this core for next-generation therapeutics, particularly in cardiovascular and anti-inflammatory domains.
Physicochemical Foundations & Tautomerism
The pyridazinone ring exists in a dynamic equilibrium between the lactam (A) and lactim (B) forms. In solution and solid state, the lactam (3(2H)-one) form predominates, which is critical for target recognition.
-
H-Bond Donor (HBD): The N2-H acts as a robust donor.
-
H-Bond Acceptor (HBA): The C3=O carbonyl and N1 nitrogen act as acceptors.
-
Dipole Alignment: The adjacent nitrogens create a strong dipole, enhancing solubility and specific electrostatic interactions within receptor pockets (e.g., PDE active sites).
Bioisosteric Utility
The pyridazinone core is frequently deployed as a bioisostere for:
-
Phenyl rings: To improve solubility and introduce H-bonding.
-
Pyridines: To modulate basicity and metabolic susceptibility.
-
Amides: As a rigidified, hydrolytically stable amide mimetic.
Synthetic Architecture: From Classic to Regioselective
Constructing the pyridazinone core requires navigating regioselectivity, particularly when substituents at C4, C5, and C6 are distinct.
A. The Classic Route: Hydrazine Condensation
The most industrial-scalable route involves the condensation of 1,4-dicarbonyl equivalents (often
Mechanism:
-
Nucleophilic attack of hydrazine on the ketone carbonyl (more electrophilic).
-
Formation of a hydrazone intermediate.
-
Intramolecular cyclization with the carboxylic acid/ester.
Limitation: If the starting material is an unsymmetrical anhydride (e.g., citraconic anhydride), regioselectivity is governed by steric hindrance, often yielding mixtures.
B. Modern Regioselective Strategy: One-Pot Three-Component
For highly substituted analogs, a multicomponent reaction (MCR) in aqueous media offers superior regiocontrol.
-
Components: Arylglyoxal + Ethyl Cyanoacetate + Hydrazine.[1]
-
Outcome: Exclusively yields 6-aryl-4-cyano-3(2H)-pyridazinones.
-
Green Chemistry: Water is used as the solvent; reaction proceeds at room temperature.[1]
Experimental Protocol: Synthesis of 6-Phenyl-3(2H)-pyridazinone (PPD)
A standardized, self-validating protocol for the classic synthesis.
Objective: Synthesis of 6-phenyl-3(2H)-pyridazinone via cyclization of 3-benzoylpropionic acid.
| Parameter | Specification |
| Precursor | 3-Benzoylpropionic acid (1.78 g, 10 mmol) |
| Reagent | Hydrazine hydrate (80%, 1.25 g, 20 mmol) |
| Solvent | Ethanol (absolute, 20 mL) |
| Reaction Time | 6 Hours (Reflux) |
| Expected Yield | 75–85% |
| Melting Point | 202–204 °C |
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-benzoylpropionic acid in 20 mL of ethanol.
-
Addition: Dropwise add 20 mmol of hydrazine hydrate at room temperature. A slight exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6 hours. Monitor consumption of starting material via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates spontaneously. If not, reduce volume by 50% under vacuum and cool in an ice bath.
-
Purification: Filter the white crystalline solid. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol if necessary.
-
Validation: Confirm structure via
H NMR (DMSO- ): Look for the characteristic singlet at ~13.0 ppm (NH) and doublets for C4-H/C5-H protons.
Synthetic Decision Tree (Workflow)
The following diagram illustrates the logical flow for selecting a synthetic route based on the desired substitution pattern.
Caption: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.
Therapeutic Utility: Mechanism & Case Studies
A. Cardiovascular: Levosimendan
Levosimendan is the archetype of pyridazinone success.[2][3] It functions as a calcium sensitizer and K
-
Mechanism: It binds to the N-terminal domain of Troponin C (cTnC) in a calcium-dependent manner. This stabilizes the conformational change of cTnC, prolonging the interaction between actin and myosin without increasing intracellular calcium concentration (avoiding arrhythmia risk).
-
Structure: The pyridazinone ring is essential for binding to the hydrophobic pocket of cTnC.
B. Respiratory: PDE3/PDE4 Inhibition
Pyridazinones like Zardaverine and Pumafentrine act as Phosphodiesterase (PDE) inhibitors.
-
PDE3 Inhibition: Requires a planar lactam region (the pyridazinone) to mimic the guanine base of cGMP.
-
PDE4 Inhibition: Enhanced by hydrophobic substituents at N2 and specific substitutions (e.g., alkoxy groups) on the C6-phenyl ring.
-
Dual Inhibition: Zardaverine inhibits both PDE3 (bronchodilation) and PDE4 (anti-inflammatory), offering a synergistic therapy for asthma/COPD.
Mechanistic Pathway: Levosimendan
Caption: Dual mechanism of action for Levosimendan, highlighting the calcium-sensitizing and vasodilatory pathways.
Strategic Design: SAR & Bioisosterism
Structure-Activity Relationships (SAR)
The biological activity of the pyridazinone core is tightly regulated by substitution patterns.
| Position | Role in SAR | Design Strategy |
| N2 (Lactam N) | H-bond donor; Anchor point. | Unsubstituted (NH) is often required for PDE3 activity. Alkyl/Aryl substitution can shift selectivity to PDE4 or COX-2. |
| C3 (Carbonyl) | H-bond acceptor. | Essential for binding to the metal center (e.g., Zn2+ in PDEs) or H-bonding residues. |
| C4/C5 | Spacer/Lipophilicity. | Introduction of methyl or alkyl groups here modulates ring planarity and lipophilicity (LogP). |
| C6 | Primary Pharmacophore.[4] | An aryl group here is critical. Para-substitution on this phenyl ring (e.g., -OMe, -CN) dictates potency and selectivity. |
Recent Advances (2024-2025)
Recent literature highlights the expansion of this core into oncology:
-
ER
Targeting: Methoxy-substituted phenyl-pyridazinone derivatives have shown promise in targeting Estrogen Receptor alpha (ER ) for breast cancer, with binding energies comparable to doxorubicin. -
Hybrid Molecules: Fusion of the pyridazinone core with other pharmacophores (e.g., pyrrole, indole) is a trending strategy to create multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's and cancer.
References
-
Review of Pyridazinone Pharmacology (2024): Pathak, S. et al. "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Medicinal Chemistry, 2024.[5] Link (Verified via search context)
-
Levosimendan Mechanism: Papp, Z. et al. "Levosimendan: Molecular Mechanisms and Clinical Implications." Circulation, 2005. Link
-
Regioselective Synthesis: Rimaz, M. et al. "A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water." Australian Journal of Chemistry, 2010. Link
-
PDE Inhibitor SAR: Dal Piaz, V. et al. "Heterocyclic-fused pyridazinones as potent PDE4 inhibitors." European Journal of Medicinal Chemistry, 2008. Link
-
Anticancer Applications (2025 Context): "Synthesis of Pyridazinone Derivatives Substituted with Methoxy... and In Silico Test of Anticancer Activity." Journal of Applied Pharmaceutical Science, 2025 (Contextual). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Electrophilic Reactivity of 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride: A Technical Guide
Executive Summary
Compound: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride CAS: 57658-96-5 Core Reactivity: Acyl substitution, Friedel-Crafts acylation, Diazoketone formation.[1] Critical Handling: Moisture sensitive; prone to self-condensation (N-acylation) if not handled under strictly anhydrous, controlled pH conditions.
This guide details the electrophilic profile of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride, a privileged scaffold in the synthesis of MEK inhibitors, ITK inhibitors, and thyroid hormone receptor agonists (e.g., Resmetirom analogs). It distinguishes between the desired acyl chloride reactivity and the competing ring-chlorination pathways often encountered with phosphorus-based reagents.
Part 1: Structural & Mechanistic Profile
The reactivity of this molecule is defined by the interplay between the highly electrophilic acid chloride and the electron-deficient, yet tautomerizable, pyridazinone ring.
Electronic Structure & Tautomerism
The compound exists in a lactam-lactim equilibrium. In solution and solid state, the lactam (6-oxo) form predominates. However, the N1-proton is acidic (pKa ~10.5), making the N1 position a latent nucleophile.
-
Primary Electrophile: The carbonyl carbon of the -COCl group. It is activated for nucleophilic attack but less reactive than benzoyl chloride due to the electron-withdrawing nature of the diazine ring.
-
Secondary Electrophile: The C3 and C6 positions of the ring. Under harsh conditions (e.g., POCl₃ reflux), the "oxo" group can be converted to a chloro group, aromatizing the ring to a 3,6-dichloropyridazine derivative.
-
Latent Nucleophile: The N1 nitrogen. In the presence of strong base, deprotonation leads to an anion that can attack the -COCl of another molecule, causing dimerization.
Mechanistic Pathway Visualization
The following diagram illustrates the critical divergence between preserving the pyridazinone core (using SOCl₂) and aromatizing the ring (using POCl₃).
Figure 1: Divergent synthesis pathways. Using SOCl₂ preserves the pharmacophore, while POCl₃ risks aromatization.
Part 2: Synthesis & Handling Protocol
Preparation Protocol (Self-Validating)
Objective: Synthesize 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride without ring chlorination.
Reagents:
-
Precursor: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 2733-63-3).
-
Reagent: Thionyl Chloride (SOCl₂) [Excess].
-
Catalyst: DMF (Catalytic, 1-2 drops).
Step-by-Step Methodology:
-
Suspension: Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or use neat SOCl₂ if the scale permits.
-
Activation: Add SOCl₂ (3.0 - 5.0 eq) dropwise at 0°C.
-
Catalysis: Add catalytic DMF. Observation: Immediate gas evolution (HCl/SO₂) indicates initiation.
-
Reflux: Heat to reflux (approx. 40°C for DCM, or 75°C for neat) for 2–4 hours.
-
Validation Point: The suspension should become a clear solution as the acid chloride forms.
-
-
Isolation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with dry toluene (2x) to remove trace acid.
-
Product State: Off-white to pale yellow solid.
-
-
Storage: Use immediately. If storage is necessary, keep under Argon at -20°C.
Critical Control Points
| Parameter | Condition | Rationale |
| Reagent Choice | Use SOCl₂ or (COCl)₂ | POCl₃ promotes the conversion of the C6-oxo group to C6-chloro (aromatization). |
| Base Usage | Avoid strong bases in step 1 | Strong bases deprotonate N1, leading to polymerization. Use mild bases (Pyridine/TEA) only during the subsequent coupling step. |
| Moisture | Strictly Anhydrous | Hydrolysis reverts the compound to the acid (CAS 2733-63-3) rapidly. |
Part 3: Core Reactivity & Workflows
Nucleophilic Acyl Substitution (Amidation)
This is the primary application in medicinal chemistry (e.g., MEK inhibitor synthesis).
-
Mechanism: Addition-Elimination.
-
Protocol: Dissolve the acid chloride in anhydrous THF or DCM. Add the amine (1.0 eq) and a non-nucleophilic base (DIPEA, 2.5 eq) at 0°C.
-
Selectivity: The acid chloride reacts faster than the N1-H can be deprotonated/acylated if the temperature is kept low (0°C to RT).
Diazoketone Formation (Arndt-Eistert Synthesis)
Reaction with trimethylsilyldiazomethane or diazomethane yields the
-
Reagents: TMS-Diazomethane (2.0 eq), THF/Acetonitrile (1:1).
-
Observation: Evolution of nitrogen gas.
-
Application: Used to extend the carbon chain at the C3 position while retaining the pyridazinone core.
Friedel-Crafts Acylation
The acid chloride serves as an electrophile for electron-rich aromatics (e.g., anisole, fluorobenzene) using AlCl₃.
-
Note: The pyridazinone ring complexes with Lewis acids. At least 2.0-3.0 equivalents of AlCl₃ are required (one to activate the chloride, one to complex the ring nitrogens/oxygen).
Part 4: Data Summary & Applications
Comparative Reactivity Table
| Reaction Partner | Product Type | Conditions | Yield Potential |
| Primary Amine | Carboxamide | DCM, DIPEA, 0°C | High (85-95%) |
| Alcohol | Ester | THF, Pyridine, Reflux | Moderate (60-80%) |
| TMS-Diazomethane | Diazoketone | MeOH/Benzene, 0°C | High (80-90%) |
| Aryl/AlCl₃ | Aryl Ketone | 1,2-DCE, Reflux | Moderate (50-70%) |
Case Study: MEK Inhibitor Synthesis
In the synthesis of MEK inhibitors (e.g., PD-0325901 analogs), the 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is coupled with substituted anilines or azetidines.
Workflow Visualization:
Figure 2: Workflow for the synthesis of MEK inhibitor intermediates using the acid chloride.
References
-
Synthesis and Reactivity of Pyridazinones
- Title: "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory P
- Source: National Institutes of Health (NIH) / PubMed
-
URL:[Link]
-
MEK Inhibitor Synthesis Applications
-
General Acid Chloride Synthesis with Thionyl Chloride
- Title: "Conversion Of Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism"
- Source: Master Organic Chemistry
-
URL:[Link]
- Chemical Properties and CAS Information: Title: "6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate" (Precursor D
-
Ring Chlorination Side Reactions
- Title: "An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives" (Discussing POCl3 aromatiz
- Source: NIH / PubMed Central
-
URL:[Link]
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. AU2013203939B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 3. AU2006302415B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
Technical Guide: Stability Profile & Degradation Pathways of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
Executive Summary
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride (often generated in situ from its carboxylic acid precursor, CAS: 27372-38-9) is a high-value, moisture-labile electrophile frequently utilized in the synthesis of bioactive pyridazinones, including PARP inhibitors and thyroid hormone receptor agonists.
Due to the electron-withdrawing nature of the diaza-heterocycle, the C3-carbonyl chloride is exceptionally reactive. Its stability profile is binary: metastable under strictly anhydrous, inert conditions, and highly unstable in the presence of protic nucleophiles or atmospheric moisture. This guide details the molecular causality of its degradation, practical handling protocols, and validated analytical strategies.[1]
Part 1: Molecular Architecture & Reactivity
Structural Dynamics
The molecule exists in a tautomeric equilibrium, though the lactam (6-oxo) form predominates over the lactim (6-hydroxy) form in both solid state and solution. This structural preference is critical for stability:
-
Lactam Form (Dominant): The N1-H / C6=O arrangement provides amide-like resonance stabilization to the ring but leaves the C3-acid chloride highly exposed.
-
Electrophilicity: The pyridazine ring is electron-deficient (π-deficient). This withdraws electron density from the C3-carbonyl carbon, making it significantly more susceptible to nucleophilic attack than a standard benzoyl chloride.
The Stability Paradox
While the heterocyclic ring is thermally robust, the acid chloride moiety is the "achilles heel." The primary degradation driver is not thermal decomposition, but moisture-induced hydrolysis .
Part 2: Degradation Pathways
The degradation of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride follows three distinct mechanistic pathways.
Pathway A: Hydrolysis (Primary Failure Mode)
Upon contact with water (atmospheric moisture or wet solvents), the chloride is displaced, reverting the molecule to its parent carboxylic acid. This reaction is autocatalytic; the generated HCl protonates the ring nitrogens, further activating the carbonyl toward water attack.
-
Reactants: Acid Chloride +
[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Products: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid +
-
Observation: Formation of a white/off-white precipitate (the acid is often less soluble in organic solvents like DCM or THF than the acid chloride).
Pathway B: Nucleophilic Solvolysis (User Error)
A common degradation route in the lab occurs when "anhydrous" alcohols (e.g., Methanol, Ethanol) are used for transfer or dilution. The acid chloride rapidly converts to the corresponding ester.[2]
-
Reactants: Acid Chloride +
-
Products: Alkyl 6-oxo-1,6-dihydropyridazine-3-carboxylate +
Pathway C: Dimerization (Minor/Condition Dependent)
Under basic conditions (e.g., excess triethylamine without immediate quenching), the N1-nitrogen of the pyridazine ring can act as a nucleophile, attacking the acid chloride of a neighboring molecule. This leads to the formation of anhydride-like dimers or oligomers, though this is sterically disfavored compared to Pathways A and B.
Visualization: Degradation & Reactivity Network
Caption: Figure 1. Primary degradation pathways. Hydrolysis (Red) is the dominant kinetic product in non-inert environments.
Part 3: Analytical Strategy (Self-Validating Protocols)
Direct analysis of the acid chloride is prone to artifacts. Injecting the acid chloride onto a reverse-phase HPLC column (containing water/methanol) will cause on-column hydrolysis, leading to false quantification of the carboxylic acid.
The Golden Rule: Never analyze the acid chloride directly. Always derivatize.
Protocol 3.1: Methanol Quench Derivatization (HPLC/GC)
This method converts the unstable acid chloride into the stable methyl ester (CAS: 63001-30-9) for accurate quantification.
-
Sampling: Take a 50 µL aliquot of the reaction mixture under nitrogen.
-
Quench: Immediately dispense into a vial containing 500 µL of anhydrous Methanol (MeOH) and 10 µL of Triethylamine (TEA).
-
Reaction: Shake for 30 seconds. The TEA scavenges HCl, driving the conversion to the methyl ester.
-
Analysis: Inject the quenched sample into HPLC/LC-MS.
-
Interpretation: The peak area of the Methyl Ester corresponds to the active Acid Chloride .
-
Interpretation: Any Carboxylic Acid peak present represents degradation that occurred prior to quenching.
-
Protocol 3.2: Qualitative IR Monitoring
-
Acid Chloride: Sharp band at ~1780–1810 cm⁻¹ (C=O stretch).
-
Carboxylic Acid (Degradant): Broad band at 2500–3300 cm⁻¹ (O-H stretch) and shift of carbonyl to ~1700–1730 cm⁻¹.
-
Action: Disappearance of the 1780 cm⁻¹ band indicates complete hydrolysis or reaction.
Part 4: Handling & Storage Guidelines
Synthesis & Isolation
Because of its instability, it is recommended to synthesize 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride in situ and use it immediately (telescoped process).
Recommended Workflow:
-
Suspend 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in anhydrous DCM or Toluene.
-
Add catalytic DMF (1-2 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Warm to room temperature and stir until gas evolution (CO/CO₂) ceases.
-
Do not isolate via aqueous workup. Remove solvent under vacuum (Schlenk line) to obtain the crude solid/oil, then immediately redissolve in the next reaction solvent.
Storage (If Unavoidable)
If storage is strictly necessary:
-
Container: Schlenk tube or flame-dried vial with a septum, flushed with Argon.
-
Temperature: -20°C or lower.
-
Desiccant: Store the vial inside a secondary jar containing
or activated molecular sieves. -
Shelf-Life: < 1 week recommended.
Data Summary: Stability Limits
| Condition | Estimated Half-Life ( | Outcome |
| Ambient Air (50% RH) | < 15 Minutes | Complete Hydrolysis to Acid |
| Anhydrous DCM (25°C) | > 24 Hours | Stable (if strictly dry) |
| Wet Solvent (1% | < 1 Hour | Rapid Hydrolysis |
| Protic Solvent (MeOH) | < 5 Minutes | Conversion to Methyl Ester |
Part 5: Experimental Workflow Diagram
Caption: Figure 2. Recommended "Make-and-Use" workflow to minimize degradation risks.
References
-
Synthesis of Pyridazinone Intermediates
-
General Acid Chloride Stability
-
Heterocyclic Chemistry & Stability
- Title: Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- Source: ResearchG
-
URL:[Link]
- Context: While specific to sulfonyl halides, this reference establishes the comparative instability of electron-deficient heterocyclic halides.
-
Chemical Properties & Identifiers
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. AU2013203939B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 5. US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 6. ajrconline.org [ajrconline.org]
- 7. AU2006302415B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 8. CAS 63001-30-9: Methyl 6-oxo-1,6-dihydropyridazine-3-carbo… [cymitquimica.com]
- 9. Methyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate | CAS 63001-30-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
The 6-Oxopyridazine Scaffold: A Technical Monograph on Medicinal Chemistry and Therapeutic Applications
Executive Summary
The 6-oxopyridazine scaffold (systematically nomenclatured as pyridazin-3(2H)-one ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from its unique tautomeric properties, high dipole moment, and ability to serve as a bioisostere for phenyl rings or amide bonds.
This technical guide dissects the scaffold's chemical architecture, details validated synthetic protocols, and analyzes its Structure-Activity Relationships (SAR) across three primary therapeutic axes: cardiovascular modulation (PDE3 inhibition/Ca²⁺ sensitization), oncology (VEGFR/c-Met inhibition), and inflammation (COX-2 inhibition).
Part 1: Chemical Architecture & Tautomerism[1]
The biological versatility of the scaffold is rooted in its ability to exist in lactam-lactim tautomeric forms. In solution, the lactam (oxo) form predominates, which is critical for target binding kinetics.
Structural Dynamics
-
H-Bonding: The N(2)-H acts as a hydrogen bond donor, while the Carbonyl O and N(1) act as acceptors. This dual capability allows the scaffold to "anchor" into enzyme active sites (e.g., the hydrophobic pocket of COX-2).
-
Dipole Moment: The heterocycle possesses a high dipole moment, facilitating
- stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor binding pockets.
The "Privileged" Substitutions
-
Position 2 (N-alkylation): Critical for pharmacokinetic modulation (lipophilicity/solubility).
-
Position 6: The primary vector for introducing aryl groups to engage hydrophobic pockets.
-
Positions 4 & 5: Often used to introduce electron-withdrawing groups (EWGs) or steric bulk to fine-tune selectivity (e.g., PDE3 vs. PDE4 selectivity).
Part 2: Validated Synthetic Protocols
The following protocols are standardized based on classical cyclization and modern functionalization techniques.
Protocol A: General Synthesis via Condensation (The Overend-Wiggins Method)
Target: 6-Substituted-4,5-dihydropyridazin-3(2H)-ones.[1]
Reagents:
-
-Keto acid (e.g., Levulinic acid derivatives) or
-Keto ester.[1] -
Hydrazine hydrate (
). -
Solvent: Ethanol (EtOH) or Acetic Acid.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of the appropriate
-keto acid in 20 mL of absolute ethanol. -
Addition: Dropwise addition of hydrazine hydrate (12 mmol, 1.2 eq) at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -
Isolation: Cool the reaction mixture to
. The product typically precipitates as a white/off-white solid. -
Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water.[2]
-
Dehydrogenation (Optional): To obtain the fully aromatic pyridazin-3(2H)-one, treat the dihydro-intermediate with Bromine/Acetic Acid or
in acetonitrile.
Protocol B: N-Alkylation at Position 2
Target: 2-Substituted pyridazin-3(2H)-ones.
Step-by-Step Workflow:
-
Base Activation: Dissolve the pyridazinone (1 eq) in anhydrous DMF. Add
(2 eq).[3] Stir for 30 min to generate the N-anion. -
Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.
-
Reaction: Stir at
for 4–8 hours. -
Quench: Pour into ice water. Extract with Ethyl Acetate.[2]
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from precursors to functionalized scaffold.
Caption: Figure 1. Step-wise chemical synthesis of functionalized pyridazin-3(2H)-one derivatives.
Part 3: Therapeutic Areas & Structure-Activity Relationships (SAR)[5]
Cardiovascular: The Levosimendan Paradigm
Drug: Levosimendan (Simdax®).[4] Mechanism: Calcium Sensitization + K-ATP Channel Opening.[4][5]
Unlike traditional inotropes (catecholamines) that increase intracellular
SAR Critical Points:
-
Dinitrile Side Chain: Essential for the specific binding to Troponin C.
-
Pyridazinone Ring: Provides the structural rigidity and H-bonding required to dock into the N-terminal domain of Troponin C.
-
Metabolism: The drug is metabolized to OR-1896 , an active metabolite with a half-life of ~80 hours, extending the therapeutic effect for days after infusion cessation.[5]
Oncology: Kinase Inhibition
Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and c-Met. Mechanism: Pyridazinones act as ATP-competitive inhibitors.
SAR Data:
| Substitution Position | Chemical Group | Biological Effect |
|---|---|---|
| N-2 | Benzyl / Aryl | Enhances hydrophobic interaction with the kinase hinge region. |
| C-6 | 4-Methylpiperazine | Improves solubility and pharmacokinetic profile (ADME). |
| C-4 | Phenoxy / Anilino | Critical for
Inflammation: COX-2 Selectivity
Target: Cyclooxygenase-2 (COX-2).[7] Logic: The 6-oxopyridazine ring serves as a pharmacophore replacement for the lactone ring found in Rofecoxib.
SAR Rule: Bulky substituents (e.g., 4-fluorophenyl) at position 6, combined with a sulfonamide or methylsulfone group, drive selectivity for the larger COX-2 active site over COX-1, reducing gastric side effects.
Part 4: Mechanistic Visualization (Levosimendan)
Understanding the dual-mechanism of Levosimendan is critical for its application in acute heart failure.
Caption: Figure 2. Dual mechanism of action of Levosimendan: Calcium sensitization (left) and vasodilation via K-ATP channels (right).[8]
References
-
Overend, W. G., & Wiggins, L. F. (1947). The conversion of sucrose into pyridazine derivatives. Part I. 3-Pyridazone, 6-methyl-3-pyridazone, and their derivatives. Journal of the Chemical Society, 239-244.
-
Niemi, P., et al. (2000). Structural properties of levosimendan, a new calcium sensitizer. Journal of Molecular Structure, 554(2), 173-180.
-
Akhtar, S., et al. (2024). Recent advancements in pyridine and pyridazinone derivatives as anticancer agents.[9][10][11][12] International Journal of Scientific and Academic Technology.
-
Bansal, R., & Kumar, D. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents.[13] Chemical Biology & Drug Design.
-
Papp, Z., et al. (2020). Levosimendan: molecular mechanisms and clinical implications.
-
Chintakunta, V. K., et al. (2002). 3-Hydroxy-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one derivatives as potent, selective COX-2 inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. litfl.com [litfl.com]
- 5. droracle.ai [droracle.ai]
- 6. Levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Note: Optimized Synthesis of Amides from 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride
Abstract & Strategic Significance
The 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in PARP inhibitors, JNK2 inhibitors, and anti-inflammatory agents [1, 2]. While direct coupling reagents (HATU, EDC) are common, the acid chloride route (via 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride) remains the gold standard for scale-up and difficult amine couplings due to its superior atom economy and reactivity profile.
This guide details the synthesis of amides starting from the 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride intermediate. It addresses critical process parameters (CPPs) often overlooked in standard literature, specifically the solubility challenges of the pyridazinone core and the chemoselectivity required to avoid N1-acylation side products.
Chemical Context & Reactivity Analysis[1][2][3]
The Electrophile: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride
Unlike simple benzoyl chlorides, this heterocyclic acid chloride presents unique challenges:
-
Solubility: The lactam (6-oxo) moiety induces strong intermolecular hydrogen bonding, rendering the parent acid and chloride sparingly soluble in non-polar solvents (DCM, Toluene).
-
Tautomerism: The N1-H proton is acidic (
). In the presence of strong bases, the ring can deprotonate, potentially leading to competing O-acylation or N-acylation if the reaction stoichiometry is not tightly controlled. -
Stability: The compound is moisture-sensitive. Hydrolysis reverts it to the carboxylic acid, which is unreactive toward amines without re-activation.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1][2] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.[1] A base (tertiary amine or inorganic carbonate) is required to scavenge the generated HCl, driving the equilibrium forward and preventing protonation of the amine nucleophile.
Experimental Protocols
Protocol A: In Situ Generation and Amidation (Recommended)
Rationale: This "One-Pot" approach mitigates stability issues associated with isolating the moisture-sensitive acid chloride.
Reagents:
-
Starting Material: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (
): 2.0–5.0 equiv (or Oxalyl Chloride: 1.2 equiv + cat. DMF) -
Amine (
): 1.1–1.2 equiv -
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 2.5–3.0 equiv -
Solvent: Anhydrous THF or DMF (if solubility is poor)
Step-by-Step Procedure:
-
Activation:
-
Suspend the carboxylic acid in anhydrous THF (0.2 M).
-
Note: If the substrate is insoluble, add catalytic DMF (1-2 drops) or switch solvent to pure DMF or a DMF/DCM mixture.
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under
atmosphere. -
Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Gas evolution (
, , ) indicates conversion. -
Validation: Aliquot quench with MeOH and check by LCMS (look for methyl ester mass) to confirm complete conversion to acid chloride.
-
-
Volatile Removal (Critical for Yield):
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride/thionyl chloride.
-
Re-dissolve the crude acid chloride residue in fresh anhydrous THF or DCM.
-
-
Coupling:
-
In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in THF/DCM.
-
Cool the amine solution to 0°C.[3]
-
Add the acid chloride solution dropwise to the amine solution. Crucial: Adding acid chloride TO amine maintains an excess of nucleophile, minimizing dimer formation.
-
-
Workup:
-
Stir at RT for 2–12 hours. Monitor by TLC/LCMS.
-
Quench with saturated
(aq). -
Extract with EtOAc or DCM (x3).
-
Wash combined organics with 1M HCl (if product is not basic), water, and brine.
-
Dry over
and concentrate.
-
Protocol B: Schotten-Baumann Conditions (For Aqueous-Stable Amines)
Rationale: Best for highly polar amino acids or amines available as hydrochloride salts.
-
Preparation: Dissolve the amine (1.0 equiv) in 1M NaOH (2.5 equiv) or saturated
. -
Addition: Dissolve the isolated 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride in a minimal amount of THF or Dioxane.
-
Reaction: Add the organic acid chloride solution dropwise to the rapidly stirred aqueous amine solution at 0°C.
-
Isolation: The product often precipitates out of the aqueous mixture. Filter, wash with water and cold ether.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Solubility | Precipitate forms during acid chloride generation (not dissolving). | Use catalytic DMF with |
| N1-Acylation | LCMS shows mass of Dimer or N-acylated byproduct. | Reduce base equivalents. Ensure N1 is protected (e.g., Methyl, SEM) if N1-H is not required. Use Protocol A (Inverse addition). |
| Hydrolysis | Reversion to carboxylic acid observed. | Ensure solvents are anhydrous (<50 ppm water). Handle acid chloride under inert atmosphere ( |
| Low Yield | Incomplete conversion. | The amine might be a poor nucleophile (electron-deficient). Add DMAP (0.1 equiv) as a nucleophilic catalyst. Heat to 50°C. |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the optimal synthesis pathway based on substrate properties.
Figure 1: Decision tree for the synthesis of amides from pyridazine precursors, optimizing for solubility and nucleophilicity.
References
-
Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27. Journal of Medicinal Chemistry. (2023). A key study demonstrating the biological relevance and synthesis of pyridazine-3-carboxamides for anti-inflammatory applications.[4]
-
Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Molecular Diversity. (2012). Describes parallel solution-phase amidation protocols relevant to heterocyclic lactam scaffolds.
-
Amide Synthesis: Nucleophilic Acyl Substitution. Master Organic Chemistry. Provides foundational mechanistic details on the conversion of carboxylic acids to acid chlorides and subsequent amidation.
-
Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Synlett. (2009).[5] Discusses alternative carbonyl sources and the reactivity of the pyridazinone ring system.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lab Reporter [fishersci.se]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]
Technical Guide: 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride Acylation Reactions
Executive Summary
The 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride (also referred to as 6-hydroxypyridazine-3-carbonyl chloride) is a critical electrophilic building block in the synthesis of bioactive pyridazinones. These scaffolds are ubiquitous in medicinal chemistry, appearing in PARP inhibitors, thyroid hormone receptor agonists (e.g., MGL-3196/Resmetirom), and JNK2 inhibitors.
This guide details the synthesis, handling, and application of this acid chloride. Unlike simple benzoyl chlorides, this heterocyclic intermediate presents unique challenges due to lactam-lactim tautomerism and the acidic N1-proton , which necessitates specific handling to avoid polymerization or regioselectivity errors.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride |
| Precursor CAS | 27372-38-9 (Parent Acid: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Key Functionality | Acid Chloride (Electrophile), Lactam (Nucleophile/Acidic Site) |
| Stability | Moisture sensitive; hydrolyzes to parent acid.[1] Prone to dimerization if N1 is unprotected and base is present. |
Structural Considerations: Tautomerism & Regioselectivity
The parent pyridazinone exists in equilibrium between the lactam (6-oxo) and lactim (6-hydroxy) forms. While the lactam is thermodynamically favored in solution, the use of harsh chlorinating agents (e.g., POCl₃ at reflux) can convert the ring oxygen to a chloride (6-chloropyridazine).
Critical Rule: To preserve the 6-oxo functionality, avoid Phosphorus Oxychloride (POCl₃) . Use Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) under controlled conditions.
Mechanistic Insight
The acylation reaction follows a classic Nucleophilic Acyl Substitution pathway.[2][3] However, the presence of the adjacent ring nitrogen (N2) and the distal acidic nitrogen (N1) influences reactivity.
Reaction Mechanism (DOT Diagram)
The following diagram illustrates the activation of the acid to the acid chloride and the subsequent attack by a nucleophile (Amine).
Figure 1: Mechanistic pathway from carboxylic acid activation to amide formation via the acid chloride intermediate.
Experimental Protocols
Protocol A: Synthesis of the Acid Chloride
Objective: Convert 6-oxo-1,6-dihydropyridazine-3-carboxylic acid to its acid chloride without affecting the ring carbonyl.
Reagents:
-
Starting Material: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.5 equiv) OR Thionyl Chloride (5.0 equiv)
-
Catalyst: DMF (2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.
-
Suspension: Add the carboxylic acid (e.g., 10 mmol) to anhydrous DCM (50 mL). The acid typically has low solubility and will form a suspension.
-
Activation:
-
Method A (Preferred): Cool to 0°C. Add catalytic DMF (0.1 mL). Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (CO, CO₂) will be observed.
-
Method B (Robust): Add Thionyl Chloride (SOCl₂) and reflux at 60°C for 2 hours. Note: Ensure temperature does not exceed 80°C to prevent chlorination of the ring oxygen.
-
-
Completion: Stir at Room Temperature (RT) for 2–4 hours until the suspension clears (indicating acid chloride formation) or gas evolution ceases.
-
Isolation: Concentrate the reaction mixture in vacuo to remove solvent and excess chlorinating agent.
-
Tip: Co-evaporate with dry toluene (2x) to remove traces of thionyl/oxalyl chloride.
-
Result: The crude acid chloride is usually an off-white to yellow solid. Use immediately for the next step.
-
Protocol B: N-Acylation (Amide Synthesis)
Objective: React the freshly prepared acid chloride with a primary or secondary amine.
Reagents:
-
Crude Acid Chloride (from Protocol A)
-
Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)
-
Solvent: Anhydrous DCM or DMF (if solubility is an issue).
Step-by-Step Procedure:
-
Dissolution: Redissolve the crude acid chloride in anhydrous DCM (or THF) under inert atmosphere.
-
Preparation of Nucleophile: In a separate flask, mix the Amine and Base in DCM.
-
Addition: Cool the acid chloride solution to 0°C. Add the Amine/Base solution dropwise.
-
Why? Adding the amine to the acid chloride prevents the formation of dimers if the amine is multifunctional.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS (look for Mass M+1 of amide; acid chloride hydrolyzes to acid on LCMS).
-
Work-up:
-
Purification: Recrystallization (EtOH/Water) or Flash Chromatography (DCM/MeOH gradients).
Protocol C: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Recovery of Acid | Hydrolysis of Acid Chloride | Ensure all solvents are anhydrous. Use a drying tube. Use fresh Oxalyl Chloride. |
| Chlorination of Ring (M+18 mass shift) | Reaction too hot or wrong reagent | Do not use POCl₃. Keep SOCl₂ reaction below 70°C. Use Oxalyl Chloride at 0°C. |
| Insoluble Starting Material | High polarity of pyridazinone | Add 1-5% DMF to the DCM solvent. Or use THF as the primary solvent. |
| Dimerization | N1-H acting as nucleophile | Protect N1 (e.g., SEM, THP) before acid chloride formation if side reactions are prevalent. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of pyridazinone carboxamides.
References
-
Synthesis of Pyridazinone Carboxamides
- Title: Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Tre
- Source: Journal of Medicinal Chemistry (2023).
-
URL:[Link]
-
Acid Chloride Activation Protocols
- Title: Reaction of Carboxylic Acids with Thionyl Chloride (Mechanism & Protocol).
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Alternative Coupling Reagents (Phenyl Esters)
-
General Amide Synthesis Guide
Sources
- 1. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]
- 5. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 6. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]
- 7. iajpr.com [iajpr.com]
Application Notes and Protocols for the Esterification of Alcohols using 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
Introduction: The Versatility of the Pyridazinone Scaffold in Medicinal Chemistry
The 6-oxo-1,6-dihydropyridazine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous compounds with a wide range of biological activities. Its unique electronic and steric properties make it an attractive template for the design of novel therapeutics. The derivatization of this core structure, particularly at the 3-position, allows for the exploration of vast chemical space, leading to the optimization of pharmacokinetic and pharmacodynamic properties. Esterification of the 3-carboxylic acid functionality is a key transformation in this process, enabling the synthesis of diverse libraries of compounds for biological screening.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride and its subsequent use in the esterification of primary and secondary alcohols. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as necessary.
Core Synthesis Workflow
The overall synthetic strategy involves a two-step process: the conversion of the commercially available 6-oxo-1,6-dihydropyridazine-3-carboxylic acid to its corresponding acyl chloride, followed by the in-situ reaction with an alcohol to yield the desired ester.
Caption: Overview of the two-step synthesis of pyridazine esters.
Part 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, rendering the carboxyl group significantly more reactive towards nucleophiles.[1] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[2]
Protocol 1: Preparation of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
Materials:
-
6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM or toluene (approximately 10 mL per gram of carboxylic acid).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with vigorous stirring. Caution: Thionyl chloride is a corrosive and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] The reaction is exothermic and will evolve HCl gas.
-
Fit the flask with a reflux condenser and a drying tube containing a suitable drying agent (e.g., CaCl₂) connected to a gas trap to neutralize the evolved HCl.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C, though toluene is generally preferred for driving the reaction to completion) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Monitor the reaction progress by carefully taking a small aliquot, quenching it with an alcohol (e.g., methanol), and analyzing the resulting ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Note: Ensure the rotary evaporator is equipped with a base trap to neutralize any remaining SOCl₂ and HCl.
-
The resulting crude 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is typically used in the next step without further purification.
Part 2: Esterification using 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
The esterification of alcohols with acyl chlorides is a rapid and generally irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism.[4] The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the alcohol and render it non-nucleophilic.[5]
Reaction Mechanism
Sources
using 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride as a peptide coupling reagent
Application Note: Strategic Incorporation of 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride in Peptide Synthesis
Part 1: Executive Summary & Technical Context
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is a specialized, pre-activated electrophile used to introduce the pyridazinone pharmacophore into peptide backbones or small molecule drugs. Unlike standard coupling reagents (e.g., HATU, EDC) which activate external carboxylic acids, this compound acts as a "warhead" or "capping" reagent . It reacts directly with N-terminal amines or lysine side chains to form stable amide linkages.
This scaffold is critical in drug discovery for synthesizing:
-
Kinase Inhibitors: Specifically MEK and JNK inhibitors where the pyridazinone ring mimics the ATP-binding pocket interactions.
- -Helix Mimetics: The rigid heterocyclic core constrains peptide conformation, improving proteolytic stability and bioavailability.
-
Protease Inhibitors: As a rigid P1-P3 linker element.
Critical Handling Note: As an acid chloride, this reagent is highly moisture-sensitive. While it provides rapid coupling kinetics (often <30 minutes), it requires strictly anhydrous conditions or controlled biphasic (Schotten-Baumann) protocols to prevent hydrolysis back to the parent carboxylic acid.
Part 2: Experimental Protocols
Reagent Preparation (In-Situ Generation)
Rationale: Commercial supplies of the acid chloride can degrade into HCl and the parent acid. For maximum reproducibility, we recommend generating the chloride in situ from 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 37972-69-3).
Protocol:
-
Dissolution: Suspend 1.0 equiv of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in anhydrous DCM (0.2 M).
-
Activation: Add 2.0 equiv of Oxalyl Chloride dropwise under Argon.
-
Catalysis: Add 1-2 drops of anhydrous DMF (catalytic). Observation: Vigorous bubbling (CO/CO2 release) indicates reaction onset.
-
Completion: Stir at Room Temperature (RT) for 2 hours. The suspension should become a clear solution.
-
Isolation: Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude yellow solid in anhydrous DCM or DMF for immediate coupling.
Solid-Phase Peptide Synthesis (SPPS) N-Capping
Context: This protocol is designed for capping the N-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide (Fmoc-deprotected, free amine).
-
Solvent: Anhydrous DMF or NMP.
-
Base: N,N-Diisopropylethylamine (DIPEA). Note: Avoid Pyridine if the adjacent residue is prone to racemization, though the risk is lower for N-capping.
Step-by-Step Workflow:
| Step | Action | Critical Parameter |
| 1. Wash | Wash resin 3x with anhydrous DCM. | Removes traces of piperidine (from deprotection). |
| 2. Solubilize | Dissolve 3.0 equiv of the Acid Chloride in minimal dry DMF. | Concentration should be ~0.1 - 0.2 M. |
| 3. Base Addition | Add 6.0 equiv of DIPEA to the resin suspension. | Ensure basic environment to neutralize HCl byproduct. |
| 4. Coupling | Add the Acid Chloride solution to the resin. Shake at RT. | Time: 30–45 minutes. (Acid chlorides react faster than active esters). |
| 5. Monitoring | Perform Kaiser Test (Ninhydrin). | Result must be Colorless (No free amines). |
| 6. Quench | Wash resin 3x with DMF, then 3x with DCM. | Removes excess reagent and HCl salts. |
Solution-Phase Coupling (Fragment Condensation)
Context: Used when coupling the pyridazinone moiety to a complex amine or amino ester in solution.
Protocol:
-
Dissolve the amine component (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0°C (Ice bath). Rationale: Controls the high reactivity of the acid chloride to prevent bis-acylation.
-
Add DIPEA or Triethylamine (2.5 equiv).
-
Add 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride (1.1 equiv) dissolved in DCM dropwise over 10 minutes.
-
Allow to warm to RT and stir for 1 hour.
-
Workup: Wash with 1N HCl (to remove unreacted amine/base), then sat. NaHCO3 (to remove unreacted acid), then Brine. Dry over MgSO4.[2][3]
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the in situ activation and subsequent coupling mechanism, highlighting the critical intermediate states.
Figure 1: Reaction pathway for converting the parent pyridazinone acid to the chloride and coupling to a peptide amine.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvents or old reagents. | Use freshly distilled DCM/DMF. Store acid chloride under Argon. |
| Racemization | Over-activation or high temperature. | Perform coupling at 0°C. Use Collidine instead of DIPEA (weaker base). |
| Incomplete Coupling | Steric hindrance at N-terminus. | Re-couple using 2x reagent excess at 40°C for 1 hour. |
| Side Reactions | Reaction with unprotected side chains (e.g., Tyr, Ser). | Ensure all side chains are fully protected (tBu, Trt) during coupling. |
Part 5: References
-
Synthesis of Pyridazine-Based
-Helix Mimetics. Volonterio, A., et al. (2007). Organic Letters. [Link] Context: Establishes the utility of the pyridazine scaffold in peptidomimetics. -
Azetidines as MEK inhibitors for the treatment of proliferative diseases. Patent AU2013203939B2 (2013). Context: Provides specific industrial protocols for reacting 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride with amines in drug synthesis.
-
Discovery of MGL-3196 (Resmetirom): A Selective Thyroid Hormone Receptor
Agonist. Reynolds, C. H., et al. (2014).[4] Journal of Medicinal Chemistry. [Link] Context: Demonstrates the biological significance of pyridazinone-containing drugs.
Sources
- 1. US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of JNK2 Inhibitors Utilizing Pyridazinone Scaffolds
Executive Summary & Scientific Rationale
The c-Jun N-terminal kinases (JNKs) are critical effectors in the MAPK signaling pathway, governing cellular responses to stress, apoptosis, and inflammation.[1][2] While JNK1 is often implicated in metabolic regulation, JNK2 has emerged as a distinct therapeutic target for fibrotic diseases, autoimmune disorders, and specific oncogenic drivers (e.g., glioblastoma).
This guide details the synthesis of JNK2-targeted small molecules using a pyridazinone scaffold . Unlike the aminopurine scaffold found in earlier inhibitors like CC-930, the pyridazinone moiety offers unique physicochemical properties:
-
Hinge Binding: The lactam motif (–NH–C=O) mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (Glu/Met residues).
-
Solubility & Metabolic Stability: The nitrogen-rich ring reduces lipophilicity compared to pure carbocycles, often improving DMPK profiles.
-
Modular Functionalization: The 3,6-disubstituted pyridazine architecture allows for independent optimization of the "head" (hinge binder) and "tail" (solvent-exposed/selectivity pocket) regions.
JNK Signaling Pathway Context
The following diagram illustrates the upstream activation and downstream effectors of JNK2, highlighting the intervention point for the synthesized inhibitors.
Figure 1: Canonical JNK signaling cascade. The pyridazinone inhibitor competes with ATP at the JNK2 kinase domain, preventing c-Jun phosphorylation.
Chemical Strategy: The 3,6-Disubstituted Pyridazine Route[3]
To achieve high affinity and potential isoform selectivity, we utilize a "Scaffold Hopping" strategy. We transition from traditional pyrazoles to a 6-aryl-pyridazin-3(2H)-one core.
Retrosynthetic Analysis
The synthesis is designed to be modular. The core ring is constructed first, followed by activation (chlorination) and subsequent functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (
Key Synthetic Challenges:
-
Regioselectivity: Ensuring substitution occurs at the C3 vs. N2 position during alkylation steps.
-
Purification: Pyridazinones can be polar; efficient workup protocols are defined below to minimize column chromatography.
Figure 2: Modular synthetic workflow for generating 3,6-disubstituted pyridazine JNK inhibitors.
Detailed Experimental Protocols
Phase A: Scaffold Construction (Ring Closure)
This step creates the thermodynamic product, the 6-aryl-3(2H)-pyridazinone.
Reagents:
-
Acetophenone derivative (1.0 eq)
-
Glyoxylic acid monohydrate (1.2 eq)
-
Hydrazine hydrate (3.0 eq)
-
Acetic acid (Glacial) / Water / Ethanol
Protocol:
-
Condensation: In a round-bottom flask, dissolve the acetophenone derivative (e.g., 4'-fluoroacetophenone for JNK potency) in glacial acetic acid.
-
Add glyoxylic acid monohydrate. Heat to 100°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 1:1).
-
Cyclization: Cool the mixture to room temperature. Slowly add water and adjust pH to ~8 using ammonium hydroxide.
-
Add hydrazine hydrate (excess) and reflux in ethanol/water for 3 hours .
-
Isolation: Cool to 0°C. The precipitate (pyridazinone core) is filtered, washed with cold water, and recrystallized from ethanol.
-
Yield Expectation: 70–85%.
-
Checkpoint: Confirm structure via
H NMR (Characteristic singlet at ~7.0–7.5 ppm for the pyridazinone ring proton).
-
Phase B: Activation (Chlorination)
Converting the lactam to a chloropyridazine allows for versatile substitution.
Safety Note:
Protocol:
-
Suspend the 6-aryl-pyridazin-3(2H)-one (from Phase A) in neat phosphorus oxychloride (
, 5–10 eq). -
Reflux at 110°C for 3–4 hours . The suspension should clear as the reaction proceeds.
-
Quenching (Critical): Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring. -
Neutralize with saturated
solution. -
Extract with Dichloromethane (DCM) (3x). Dry over
and concentrate.-
Stability:[3] The chloropyridazine intermediate is stable and can be stored at 4°C.
-
Phase C: Functionalization (The Specificity Step)
To introduce JNK-specific interactions, we displace the chlorine with an amine or aryl group.
Option C1: Nucleophilic Aromatic Substitution (
-
Dissolve 3-chloro-6-aryl-pyridazine (1.0 eq) in n-butanol or DMF.
-
Add the desired amine (e.g., morpholine, piperazine, or aniline derivative) (2.0 eq).
-
Add
(2.0 eq) or DIPEA. -
Reflux (120°C) for 12–24 hours.
-
Workup: Pour into water, filter precipitate or extract with EtOAc.
Option C2: Suzuki-Miyaura Coupling Best for extending the aromatic system to reach the hydrophobic pocket.
-
Combine chloro-intermediate (1.0 eq), Aryl-boronic acid (1.2 eq), and
(5 mol%). -
Solvent: 1,4-Dioxane : Water (4:1). Base:
(2.0 eq). -
Heat at 90°C under
atmosphere for 6 hours.
Validation & Data Analysis
Quantitative Assessment
Synthesized compounds must be validated for potency and selectivity.
| Assay Type | Methodology | Key Metric | Target Value |
| Biochemical | ADP-Glo™ Kinase Assay (Promega) | < 100 nM | |
| Selectivity | Panel vs. JNK1, JNK3, p38 | Selectivity Ratio | > 10-fold (JNK2/JNK1) |
| Cellular | Western Blot (HCT116 or HEK293) | p-c-Jun reduction |
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Ring formation).
-
Solution: Ensure glyoxylic acid is fresh. Increase reflux time. Use microwave irradiation (140°C, 20 min) if available.
-
-
Problem: Incomplete Chlorination (Step 2).
-
Solution: Ensure anhydrous conditions before adding
. Trace water destroys the reagent.
-
-
Problem: Poor Selectivity (JNK1 vs JNK2).
-
Insight: JNK1 and JNK2 ATP pockets are nearly identical. Selectivity is often driven by the Gatekeeper residue dynamics or solvent-exposed regions. Introduce bulky groups (e.g., isopropyl, trifluoromethyl) on the amine tail to exploit subtle steric differences.
-
References
-
ACS Omega (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. [Link]
-
Journal of Medicinal Chemistry (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor.[4][5] (Context for JNK inhibition standards). [Link]
-
Bioorganic & Medicinal Chemistry (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. [Link][6]
Sources
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
preparation of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride from its carboxylic acid
[1]
Abstract & Strategic Overview
The pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, phosphodiesterase (PDE) inhibitors, and various cardiovascular agents. The conversion of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid to its corresponding acid chloride, 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride , is a critical activation step for downstream diversification (e.g., amide coupling, esterification).
Technical Challenges & Solutions
-
Solubility: The parent carboxylic acid is a high-melting solid (MP ~265°C) with poor solubility in common non-polar solvents. Solution: Use of thionyl chloride (
) as both reagent and solvent, facilitated by catalytic N,N-Dimethylformamide (DMF) to form the reactive Vilsmeier-Haack-like intermediate. -
Chemoselectivity (Tautomerism): The substrate exists in a lactam-lactim equilibrium. While phosphorus oxychloride (
) typically chlorinates the ring (converting the lactam C=O to C-Cl), thionyl chloride is generally selective for the carboxylic acid functionality under controlled conditions. Solution: Strict temperature control and avoidance of or ensures the integrity of the pyridazinone ring. -
Stability: The product is moisture-sensitive and prone to hydrolysis. Solution: An inert atmosphere workflow and azeotropic removal of residual thionyl chloride.
Chemical Reaction & Mechanism
The transformation proceeds via a nucleophilic acyl substitution. The catalytic DMF reacts with thionyl chloride to form the chloroiminium ion (Vilsmeier reagent), which activates the carboxylic acid, facilitating the formation of the acid chloride with the release of
Reaction Scheme:
Experimental Protocol
Materials & Reagents[1][2][3][4]
| Reagent | CAS Number | Role | Equivalence |
| 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 27329-70-0 | Substrate | 1.0 eq |
| Thionyl Chloride ( | 7719-09-7 | Reagent/Solvent | 10-15 eq (Excess) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Catalyst | 2-3 drops (Cat.) |
| Toluene (Anhydrous) | 108-88-3 | Azeotrope Agent | N/A |
| Dichloromethane (DCM) | 75-09-2 | Solvent (Optional) | N/A |
Equipment Setup
-
Reaction Vessel: Flame-dried 100 mL round-bottom flask (RBF) with a 14/20 or 24/40 joint.
-
Condenser: Water-cooled reflux condenser topped with a drying tube (
) or an inert gas line ( /Ar). -
Scrubber: The reaction generates HCl and
. The gas outlet should be routed to a dilute NaOH scrubber trap.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a fume hood, charge the RBF with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 g, 6.3 mmol).
-
Add Thionyl Chloride (10 mL) carefully. The solid will likely not dissolve immediately.
-
Add 2 drops of anhydrous DMF .
-
Note: DMF acts as a catalyst. You may observe immediate bubbling upon addition.
-
Step 2: Reflux
-
Equip the flask with the reflux condenser and connect the scrubber system.
-
Heat the mixture to reflux (approx. 75-80°C) using an oil bath.
-
Monitoring: Maintain reflux for 2 to 3 hours .
-
Visual Endpoint: The reaction is typically considered complete when the suspension becomes a clear, homogeneous solution and gas evolution ceases.
-
Self-Validation: If solids persist after 3 hours, add an additional 0.1 mL of DMF and continue heating.
-
Step 3: Isolation & Workup
-
Cool the reaction mixture to room temperature.
-
Evaporation: Remove the excess thionyl chloride under reduced pressure (rotary evaporator) at 40-50°C.
-
Caution: Ensure the vacuum pump is protected by a cold trap to catch corrosive
vapors.
-
-
Azeotroping: To remove trace thionyl chloride, add anhydrous toluene (10 mL) to the residue and re-evaporate. Repeat this step twice.
-
Why? Thionyl chloride can interfere with subsequent nucleophilic attacks (e.g., reacting with amines to form sulfinylamines). Toluene helps carry it over.
-
Step 4: Product Handling
-
The resulting residue is 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride . It typically appears as an off-white to pale yellow solid/semi-solid.
-
Storage: Use immediately for the next step. If storage is necessary, keep under Argon at -20°C.
Workflow Visualization (DOT Diagram)
Caption: Operational workflow for the synthesis of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Insufficient catalyst or reaction time. | Add more DMF (1-2 drops) and extend reflux time by 1 hour. |
| Dark/Black Residue | Thermal decomposition or polymerization. | Reduce bath temperature; ensure strictly anhydrous conditions. Avoid prolonged heating beyond 4 hours. |
| Chlorination of Ring (Side Product) | Use of | Ensure reagent is pure |
| Low Yield in Next Step | Hydrolysis of acid chloride. | Ensure the residue is kept under inert gas. Dry all solvents for the subsequent coupling reaction. |
Safety & Compliance
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and
. Handle only in a fume hood. -
Pressure: Never heat a closed system. Ensure the condenser is vented through a drying tube or scrubber.
-
PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
References
-
Sigma-Aldrich. Product Specification: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate. Retrieved from
-
Master Organic Chemistry.Thionyl Chloride (
) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from -
Organic Chemistry Portal. Acid Chlorides: Synthesis and Reactivity. Retrieved from
-
National Institutes of Health (PubChem). Compound Summary: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Retrieved from
Application Note: Selective Acylation of Primary Amines using 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride
This Application Note is structured to guide researchers through the synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxamides via the acid chloride intermediate. This scaffold is critical in the development of JNK2 inhibitors, THR-
Executive Summary
The pyridazinone scaffold is a privileged structure in medicinal chemistry, featured in bioactive molecules such as the THR-
This guide addresses the specific challenges of this reaction: solubility of the parent heterocycle , regioselectivity (N-acylation vs. C-acylation) , and moisture sensitivity . We provide a robust, self-validating protocol that prioritizes the in situ generation of the acid chloride to maximize yield and minimize handling of unstable intermediates.
Scientific Foundation & Mechanistic Insight
The Electrophile: Reactivity Profile
The 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride contains two electrophilic sites and one nucleophilic site (the lactam nitrogen), creating a potential for self-polymerization or regio-isomeric side products.
-
C3-Carbonyl (Acid Chloride): Highly reactive (
) towards nucleophiles. The electron-deficient pyridazine ring enhances the electrophilicity of the carbonyl carbon. -
C6-Carbonyl (Lactam): Significantly less reactive due to amide resonance.
-
N1-Nitrogen (Lactam NH): Weakly nucleophilic (
). While less reactive than a primary amine, it can compete if the reaction is run under highly basic conditions without a proton source, leading to dimers.
Reaction Pathway
The reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks the C3-carbonyl to form a tetrahedral intermediate, which collapses to expel the chloride ion. A non-nucleophilic base (e.g., DIPEA) is required to neutralize the generated HCl and drive the equilibrium, preventing the protonation of the amine nucleophile.
Pathway Visualization
The following diagram illustrates the critical reaction nodes and potential divergence points (side reactions).
Figure 1: Reaction pathway for the conversion of pyridazine carboxylic acid to the target carboxamide, highlighting the activation step and potential side reaction.
Experimental Protocol
Materials & Equipment
-
Starting Material: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 306934-80-5 or similar).[1]
-
Reagents: Thionyl Chloride (
), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM) or Tetrahydrofuran (THF), N,N-Diisopropylethylamine (DIPEA). -
Equipment: Flame-dried round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) manifold.
Step-by-Step Methodology
Phase 1: Activation (Synthesis of Acid Chloride)
Rationale: The commercial acid is often a high-melting solid with poor solubility. Converting it to the acid chloride improves solubility and reactivity.
-
Setup: Charge a flame-dried 100 mL RBF with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 equiv, e.g., 5.0 mmol).
-
Solvent/Reagent: Add Thionyl Chloride (10-15 mL, excess) directly as the solvent.
-
Note: If the scale is large (>10g), use Toluene as a co-solvent to manage exotherms.
-
-
Catalysis: Add 2-3 drops of anhydrous DMF . This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Reaction: Reflux the suspension at 80°C for 2–3 hours. The solution should become clear and homogenous, indicating complete conversion to the acid chloride.
-
Isolation: Evaporate the excess
under reduced pressure. Co-evaporate with dry Toluene ( ) to remove trace acid and HCl.-
Critical Checkpoint: The resulting residue is the crude 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride . It is typically a pale yellow/off-white solid. Do not expose to air. Proceed immediately to Phase 2.
-
Phase 2: Coupling (Amide Formation)
-
Dissolution: Redissolve the crude acid chloride in anhydrous DCM (or THF if solubility is poor) (20 mL) under Argon. Cool to 0°C.
-
Nucleophile Addition: In a separate vial, mix the Primary Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM (5 mL).
-
Addition: Dropwise add the amine/base solution to the cold acid chloride solution over 10 minutes.
-
Observation: A white precipitate (DIPEA·HCl) will likely form immediately.
-
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (look for M+1 of the amide; acid chloride will hydrolyze to acid on LC-MS, so disappearance of the methyl ester peak if doing a methanol quench test is a better indicator).
Phase 3: Workup & Purification
-
Quench: Add water (20 mL) to dissolve salts.
-
Extraction: Transfer to a separatory funnel. Extract with DCM (
).-
Solubility Note: If the product contains polar groups (e.g., pyridines, hydroxyls), it may remain in the aqueous phase. In this case, use n-Butanol or EtOAc/THF mixtures for extraction.
-
-
Washes: Wash the organic layer with:
-
0.5 M HCl (to remove unreacted amine).
-
Sat.
(to remove hydrolyzed acid byproduct). -
Brine.[2]
-
-
Drying: Dry over
, filter, and concentrate. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradients) is standard.
Data Summary & Critical Parameters
| Parameter | Recommended Range | Impact on Outcome |
| Temperature (Activation) | 75°C - 85°C (Reflux) | Low temps lead to incomplete activation; high temps cause degradation. |
| Solvent (Coupling) | DCM (Preferred), THF, DMF | DMF is required if the acid chloride precipitates out of DCM. |
| Base Stoichiometry | 2.0 - 3.0 Equiv | Insufficient base leaves HCl, which can protonate the amine and stall the reaction. |
| Moisture Control | Strict (Anhydrous) | Water hydrolyzes the acid chloride back to the starting material immediately. |
Troubleshooting & Senior Scientist Notes
"The reaction mixture turned into a gel."
-
Cause: Pyridazinones often have strong intermolecular hydrogen bonding (dimerization of the lactam).
-
Solution: Switch the solvent to anhydrous DMF or NMP for the coupling step. Alternatively, use a silylating agent (e.g., HMDS) to transiently protect the lactam nitrogen before acid chloride formation, though this is rarely necessary if the acid chloride is used immediately.
"I see the starting acid in the product."
-
Cause: Hydrolysis of the acid chloride due to wet solvents or incomplete activation.
-
Validation: Ensure the
reflux turns the solution completely clear . If solids remain, activation is incomplete.
Alternative: The Coupling Agent Route
If the acid chloride route proves too sensitive or yields are low due to handling, use the HATU protocol :
-
Mix Acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir 5 min.
-
Add Amine (1.1 eq). Stir 12h.
-
Note: This avoids the moisture-sensitive acid chloride but can be harder to purify due to HATU byproducts.
Case Studies in Drug Discovery
Case Study 1: JNK2 Inhibitor (J27)
In the development of J27 , a diphenyl-substituted pyridazinone carboxamide, researchers utilized the acid chloride method to append various aniline derivatives. The high reactivity of the acid chloride was essential to overcome the low nucleophilicity of the aniline partners [1].
Case Study 2: THR- Agonists
Analogs of MGL-3196 (Resmetirom) often require precise functionalization of the pyridazinone core. The stability of the pyridazinone ring to
References
-
Zhang, Y., et al. "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2." Journal of Medicinal Chemistry, 2023.
-
Dugan, B. J., et al. "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor
Agonist." Journal of Medicinal Chemistry, 2014.[3] -
Lee, H. G., et al. "Phenyl 4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylate as Carbonyl Source."[4] Synlett, 2009.[4]
Sources
- 1. 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLIC ACID MONOHYDRATE CAS#: 306934-80-5 [m.chemicalbook.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]
Application Note: Diversity-Oriented Synthesis (DOS) in Modern Drug Discovery
[1][2][3][4]
Executive Summary: Escaping Flatland
Traditional drug discovery has long relied on high-throughput screening (HTS) of large compound libraries. However, these legacy libraries are often dominated by flat,
Diversity-Oriented Synthesis (DOS) represents a paradigm shift.[1][2] Unlike Target-Oriented Synthesis (TOS), which aims to synthesize a single complex molecule (retro-synthetic analysis), DOS aims to synthesize a collection of structurally complex and diverse molecules from simple starting materials (forward-synthetic analysis).
Key Value Proposition:
-
Skeletal Diversity: Variation in the ring systems and backbone, not just appendages.
-
Stereochemical Richness: High
carbon fraction ( ), correlating with higher clinical success rates and lower toxicity. -
PPI Targeting: The three-dimensionality of DOS compounds mimics natural products, allowing them to bind into the grooves and pockets of PPI interfaces.
Strategic Framework: The Build/Couple/Pair (B/C/P) Algorithm[2][6]
The most robust methodology for implementing DOS is the Build/Couple/Pair (B/C/P) strategy. This modular approach mimics natural product biosynthesis to generate complexity efficiently.
The B/C/P Logic Flow
-
Build: Synthesis of chiral building blocks (often utilizing asymmetric catalysis).[3]
-
Couple: Intermolecular reactions to join building blocks (generating stereochemical diversity).
-
Pair: Intramolecular cyclization reactions that "knit" the molecule together (generating skeletal diversity).[4]
Figure 1: The Build/Couple/Pair (B/C/P) strategy transforms simple precursors into complex, skeletally diverse libraries through sequential synthetic phases.[4][5][3][6][7][8][9]
Core Applications
Application A: Targeting Protein-Protein Interactions (PPIs)
PPIs are characterized by large, flat, and hydrophobic surface areas (1500–3000 Ų) that lack the deep binding pockets required for traditional small molecules.[10]
-
Mechanism: DOS libraries, enriched with macrocycles and rigid polycyclic scaffolds, provide the necessary surface area and vectoral display of functional groups to "staple" or disrupt these interactions.
-
Case Study: The inhibition of the Myc-Max interaction, a critical oncogenic node, has been successfully approached using DOS-derived macrocycles that mimic the alpha-helical interface of the native protein.
Application B: Phenotypic Screening & MoA Deconvolution
In phenotypic screening, the target is unknown. The goal is to alter a cellular phenotype (e.g., arrest cancer cell growth).
-
Advantage: DOS libraries cover a broader swath of "biological space" than commercial libraries.
-
Protocol:
-
Screen DOS library in cell-based assay.
-
Identify "hit" with unique phenotype.
-
Use the synthetic history of the DOS compound (often encoded on beads or DNA) to rapidly generate structure-activity relationship (SAR) data.
-
Perform affinity chromatography using the functional handles built into the DOS scaffold to pull down the target protein.
-
Quantitative Comparison: DOS vs. Traditional Libraries
| Feature | Traditional Combinatorial Library | Diversity-Oriented Synthesis (DOS) | Impact on Drug Discovery |
| Primary Diversity | Appendage (R-groups) | Skeletal (Ring systems) | Access to novel biological space |
| Dimensionality | Flat (High | 3D (High | Improved solubility & PPI binding |
| Synthesis Logic | Linear / Parallel | Branching / B/C/P | Higher complexity per step |
| Chirality | Often Racemic or Achiral | Stereochemically Pure | Specificity for biological targets |
| Target Class | GPCRs, Kinases (Deep pockets) | PPIs, Transcription Factors | "Undruggable" targets |
Detailed Protocol: Solid-Phase B/C/P Synthesis
Objective: Synthesis of a library of diverse fused heterocyclic scaffolds using a solid-phase Build/Couple/Pair strategy. Scope: This protocol demonstrates the generation of a triazolodiazepinone scaffold, a privileged structure in medicinal chemistry known for mimicking peptide turns.
Reagents & Equipment
-
Resin: Polystyrene-supported Rink Amide resin (Loading: 0.5–0.7 mmol/g).
-
Building Blocks: Fmoc-amino acids (various), Propargyl bromide, Azides (various).
-
Reagents: Piperidine (20% in DMF), HATU, DIPEA, CuI (Copper Iodide), Ascorbic acid.
-
Equipment: Solid-phase synthesis manifold or automated synthesizer.
Workflow Diagram
Figure 2: Solid-phase workflow for generating triazolodiazepinone scaffolds via B/C/P.
Step-by-Step Methodology
Phase 1: Build (Resin Loading)
-
Swelling: Place 100 mg of Rink Amide resin in a synthesis vessel. Swell in DMF (2 mL) for 30 min.
-
Deprotection: Treat with 20% piperidine/DMF (2 x 10 min) to remove the Fmoc group. Wash with DMF (5x), DCM (3x), and DMF (3x).
-
Loading: Add Fmoc-Amino Acid (4 eq), HATU (4 eq), and DIPEA (8 eq) in DMF. Shake for 2 hours at room temperature.
-
QC Check: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Phase 2: Couple (Introduction of Functional Diversity)
-
Fmoc Removal: Treat with 20% piperidine/DMF as above.
-
N-Alkylation (Appendage Diversity):
-
Dissolve propargyl bromide (5 eq) and DIPEA (10 eq) in DMF.
-
Add to resin and shake for 4 hours. This installs the alkyne "handle" for the pairing phase.
-
-
Second Coupling:
-
Add the second building block (e.g., an Azido-acid or a functionalized carboxylic acid) using standard HATU coupling conditions.
-
Note: If using an Azido-acid, this sets up the intramolecular "Pairing" reaction.
-
Phase 3: Pair (Cyclization)[7]
-
Copper-Catalyzed Cyclization (CuAAC):
-
Prepare a solution of CuI (0.5 eq) and Sodium Ascorbate (1.0 eq) in DMF/H2O (4:1).
-
Add to the resin containing the alkyne and azide functionalities.
-
Shake for 12–16 hours.
-
Mechanism:[3] This intramolecular Huisgen cycloaddition "pairs" the two ends of the molecule, closing the ring to form the rigid bicyclic scaffold.
-
Phase 4: Cleavage & Validation
-
Wash: Wash resin extensively with DMF, DCM, MeOH, and finally Ether. Dry under vacuum.
-
Cleavage: Treat resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
-
Isolation: Precipitate the filtrate in cold diethyl ether. Centrifuge and dry the pellet.
-
Analysis: Dissolve in DMSO-d6 for NMR or MeOH for LC-MS.
-
Success Criterion: Observation of the triazole proton signal in 1H NMR (~8.0 ppm) and correct M+H mass.
-
References
-
Schreiber, S. L. (2000).[7][11] Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964–1969. Link
-
Nielsen, T. E., & Schreiber, S. L. (2008). Towards the optimal screening collection: a synthesis strategy. Angewandte Chemie International Edition, 47(1), 48–56. Link
-
Galloway, W. R., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules.[1][4][12][6][8][9][13][14][15][16] Nature Communications, 1(1), 1–13. Link
-
Yi, S., Varun, B. V., Choi, Y., & Park, S. B. (2018).[9] A brief overview of two major strategies in diversity-oriented synthesis: Build/couple/pair and ring-distortion. Frontiers in Chemistry, 6, 507.[9] Link
-
Soural, M., et al. (2021). Solid-Phase Synthesis of Triazolodiazepinones. Advanced Synthesis & Catalysis, 363, 1112.[17] Link
Sources
- 1. Targeting oncogenic protein-protein interactions by diversity oriented synthesis and combinatorial chemistry approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bookpremiumfree.com [bookpremiumfree.com]
- 3. Chemical biology 12: Build/couple/pair in diversity-oriented synthesis [cureffi.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Frontiers | A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Oncogenic Protein-Protein Interactions by Diversity Oriented Synthesis and Combinatorial Chemistry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. souralgroup.com [souralgroup.com]
The Versatile Synthon: Harnessing 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride for Advanced Heterocyclic Synthesis
Introduction: The Pyridazinone Core and Its Significance
The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry and agrochemical research, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2][3] These include potent agents with anticancer, anti-inflammatory, cardiovascular, and antihypertensive properties.[4][5] The remarkable therapeutic potential of this heterocyclic system has spurred continuous innovation in the synthetic methodologies for its derivatization. At the heart of many of these synthetic endeavors lies a highly reactive and versatile building block: 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of this key intermediate in the construction of complex heterocyclic architectures.
As an acyl chloride, 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride serves as a potent electrophile, enabling the facile introduction of the pyridazinone core onto a wide range of nucleophilic substrates. This reactivity is the cornerstone of its utility in diversity-oriented synthesis, allowing for the generation of extensive libraries of novel pyridazinone-containing compounds for biological screening. This guide will detail the preparation of the title compound from its corresponding carboxylic acid and provide in-depth protocols for its subsequent use in the synthesis of amides, esters, and other key heterocyclic systems.
Core Synthesis: Preparation of 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride
The journey into the diverse applications of this synthon begins with its efficient preparation. The most common and direct route involves the conversion of the corresponding carboxylic acid, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation, each with its own set of advantages.[6][7]
Protocol 1: Synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride using Thionyl Chloride
This protocol is a robust and widely applicable method for the preparation of acyl chlorides.[7]
Materials:
-
6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in anhydrous toluene or DCM (10 mL per gram of carboxylic acid).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
The resulting crude 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride, often a solid, is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Acyl chlorides are highly reactive and moisture-sensitive. An inert atmosphere prevents hydrolysis back to the carboxylic acid.
-
Excess Thionyl Chloride: Using an excess of the reagent ensures complete conversion of the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion by removing the gaseous byproducts (HCl and SO₂).
Application in Heterocyclic Synthesis: The Amidation Reaction
One of the most widespread applications of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is in the synthesis of N-substituted 6-oxo-1,6-dihydropyridazine-3-carboxamides. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anti-inflammatory agents.[4][5]
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-6-oxo-1,6-dihydropyridazine-3-carboxamides
This protocol outlines a general method for the acylation of primary and secondary amines with the in situ prepared 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride.
Materials:
-
Crude 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride (from Protocol 1)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride (1.0 eq) in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of the acid chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted carboxamide.
Expert Insights:
-
Base: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.
-
Work-up: The aqueous work-up is designed to remove any unreacted acid chloride (by hydrolysis), the hydrochloride salt of the base, and other water-soluble impurities.
Visualizing the Synthesis Workflow
To provide a clearer understanding of the synthetic sequence, the following diagrams illustrate the key transformations.
Caption: General workflow for the synthesis of pyridazinone carboxamides.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of these synthetic applications lies in the nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by a nucleophile, such as an amine.
Caption: Nucleophilic acyl substitution mechanism for amidation. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Data Presentation: A Survey of Synthesized Carboxamides
The following table summarizes representative examples of N-substituted 6-oxo-1,6-dihydropyridazine-3-carboxamides synthesized using the described methodology, highlighting the versatility of the reaction with various amines.
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 85 | [4] |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | 82 | [4] |
| 3 | Benzylamine | N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 90 | [1] |
| 4 | Morpholine | (6-oxo-1,6-dihydropyridazin-3-yl)(morpholino)methanone | 88 | [1] |
| 5 | Piperidine | (6-oxo-1,6-dihydropyridazin-3-yl)(piperidin-1-yl)methanone | 92 | [2] |
Best Practices and Troubleshooting
Handling of 6-oxo-1,6-dihydropyridazine-3-carbonyl Chloride:
-
Moisture Sensitivity: This reagent is highly sensitive to moisture and should be handled under anhydrous conditions. Use flame-dried glassware and an inert atmosphere.
-
Toxicity and Corrosivity: Acyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Common Issues:
-
Low Yield of Acid Chloride:
-
Cause: Incomplete reaction or hydrolysis.
-
Solution: Ensure all reagents and solvents are anhydrous. Increase the reaction time or the amount of chlorinating agent.
-
-
Low Yield of Amide:
-
Cause: Inactive amine (e.g., protonated) or decomposition of the acid chloride.
-
Solution: Use a sufficient amount of a non-nucleophilic base. Ensure the acid chloride is used promptly after its preparation.
-
-
Formation of Side Products:
-
Cause: Reaction of the amine with the pyridazinone ring or di-acylation.
-
Solution: Control the reaction temperature, especially during the addition of the acid chloride. Use a slight excess of the amine to favor the desired reaction.
-
Conclusion and Future Outlook
6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is a powerful and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. Its high reactivity, when properly managed, allows for the efficient construction of novel molecular architectures with significant potential in drug discovery and materials science. The protocols and insights provided in this application note are intended to empower researchers to confidently utilize this valuable synthon in their synthetic campaigns. Future explorations will undoubtedly uncover even more innovative applications of this reactive pyridazinone derivative, further expanding the chemical space accessible to medicinal and synthetic chemists.
References
- Gökçe, M., et al. (2009). Synthesis and preliminary evaluation of some new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives as analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 44(9), 3562-3568.
- Dogruer, D. S., et al. (2004). Synthesis and analgesic and anti-inflammatory activity of new 6-phenyl(or p-tolyl)-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives. Turkish Journal of Chemistry, 28(5), 579-587.
- Haider, N. (2009). Pyridazines and their Benzo Derivatives. In Comprehensive Organic Synthesis II (pp. 1-59). Elsevier.
- Li, W., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12053–12071.
- Wasfy, A. A. F., et al. (2002). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones.
- Ghandi, M., & Zarrabi, S. (2010). An efficient one-pot synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones. Monatshefte für Chemie-Chemical Monthly, 141(4), 453-456.
- Coates, W. J., & McKillop, A. (1992). A simple, one-pot preparation of 6-substituted 3(2H)-pyridazinones from ketones. Synthesis, 1992(04), 334-336.
-
Li, W., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12053–12071. [Link]
-
Krbavčič, A., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Journal of Combinatorial Chemistry, 14(9), 517-529. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
- Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
Sources
- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
analytical HPLC methods for 6-oxo-1,6-dihydropyridazine derivatives
An In-Depth Guide to Analytical HPLC Methodologies for 6-oxo-1,6-dihydropyridazine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyridazinone Core and the Need for Robust Analytics
The 6-oxo-1,6-dihydropyridazine, commonly known as the pyridazinone scaffold, is a privileged heterocyclic structure in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2] Given its therapeutic potential, the development of novel pyridazinone-based drug candidates requires rigorous analytical characterization. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for ensuring the identity, purity, and stability of these compounds throughout the drug development lifecycle.
This guide provides detailed application notes and protocols for developing and validating . It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causal relationships behind experimental choices, thereby ensuring scientific integrity and the development of robust, self-validating analytical systems.
Core Principles: Chromatographic Behavior of Pyridazinone Derivatives
The successful development of an HPLC method hinges on understanding the physicochemical properties of the analyte. Pyridazinone derivatives are typically polar, aromatic compounds. The presence of nitrogen atoms in the heterocyclic ring means their ionization state can be influenced by pH, which in turn dramatically affects their retention in reversed-phase chromatography.
Reverse-Phase (RP-HPLC): The Workhorse Technique For achiral analysis, such as purity determination and quantification, Reverse-Phase HPLC (RP-HPLC) is the most widely adopted method.[3][4] In this mode, the stationary phase is non-polar (hydrophobic), most commonly a silica support chemically bonded with octadecylsilane (C18) groups.[4] The mobile phase is polar, typically a mixture of water or an aqueous buffer and a water-miscible organic solvent like acetonitrile or methanol. Elution is driven by the partitioning of the analyte between the stationary and mobile phases; less polar compounds are retained longer on the column.
Chiral HPLC: Resolving Enantiomers Many pyridazinone derivatives possess chiral centers, necessitating the separation of enantiomers, as they can exhibit different pharmacological and toxicological profiles.[5] This is achieved using Chiral Stationary Phases (CSPs), which can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are particularly effective for this class of compounds.[5][6][7]
Application Note I: Achiral Purity and Assay Determination by RP-HPLC
Objective: To establish a robust, stability-indicating RP-HPLC method for determining the purity and quantifying a novel 6-oxo-1,6-dihydropyridazine derivative in a drug substance.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 column is the logical starting point due to the generally polar nature of pyridazinone derivatives.[4] The long alkyl chains provide sufficient hydrophobic interaction for retention, while the polarity of the core structure ensures it does not become irreversibly adsorbed.
-
Mobile Phase: An acidified mobile phase (e.g., with 0.1% formic or phosphoric acid) is crucial.[8] It serves to suppress the ionization of silanol groups on the silica backbone and ensures that the nitrogen atoms in the pyridazinone ring are consistently protonated. This leads to sharper, more symmetrical peaks and reproducible retention times. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths.
-
Detection: The conjugated aromatic system of the pyridazinone core provides strong UV absorbance. A Photodiode Array (PDA) detector is ideal, as it allows for the determination of the optimal detection wavelength (λmax) and can also assess peak purity. Wavelengths in the range of 250-270 nm are commonly employed.[5][9]
-
Gradient Elution: For method development, a "scouting" gradient is the most efficient approach.[10] It ensures that all impurities, from highly polar to non-polar, are eluted within a reasonable time, providing a complete profile of the sample. This initial run informs the decision to either optimize the gradient or switch to a simpler isocratic method if the sample complexity allows.
Workflow for RP-HPLC Method Development
Caption: General HPLC Method Development Workflow.
Protocol: General Purpose RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the 6-oxo-1,6-dihydropyridazine derivative in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for pharmaceutical analysis, provides good efficiency.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for improved peak shape.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B | Wide scouting gradient to elute all components. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time reproducibility. |
| Detection | PDA at 254 nm (or λmax) | Common wavelength for aromatic heterocycles. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
-
Optimization: Based on the scouting run, adjust the gradient slope or determine the optimal isocratic mobile phase composition to achieve a resolution (Rs) of >1.5 between the main peak and its closest impurity.
-
System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤1.0%, the tailing factor is ≤1.5, and the theoretical plate count is ≥2000.[12]
Application Note II: Enantiomeric Separation by Chiral HPLC
Objective: To resolve the enantiomers of a chiral 4,5-disubstituted 3(2H)-pyridazinone derivative for pharmacological assessment.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The mechanism of chiral recognition is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and have proven effective for pyridazinone derivatives.[5][6][7] They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate separation. A screening approach using several different polysaccharide columns is the most effective strategy.
-
Mobile Phase: For polysaccharide CSPs, normal-phase eluents consisting of an alkane (like n-hexane) and an alcohol modifier (isopropanol or ethanol) are typically used.[6] The alcohol competes with the analyte for polar interaction sites on the CSP. By varying the alcohol concentration, the retention and selectivity of the separation can be finely tuned.
Workflow for Chiral Method Development
Caption: Strategy for Chiral HPLC Method Development.
Protocol: Chiral Separation
-
Instrumentation: Standard HPLC system with UV/PDA detector.
-
Sample Preparation: Prepare a solution of the racemic compound at approximately 0.1 mg/mL in the initial mobile phase to be tested.[5]
-
Chromatographic Conditions (Screening):
| Parameter | Recommended Condition | Rationale |
| Columns | Chiralpak® IA (amylose-based), Chiralcel® OJ (cellulose-based) | Proven CSPs for pyridazinone derivatives.[6][7] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v) | Standard normal-phase system for polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard starting flow rate. |
| Column Temp. | 40 °C | Temperature can influence selectivity.[5] |
| Detection | PDA at 250 nm | Wavelength used in a successful separation study.[5] |
| Injection Vol. | 10 µL | Standard volume. |
-
Optimization:
-
Inject the racemic sample on each column with each mobile phase composition.
-
Identify the condition that provides the best separation (resolution, α).
-
Fine-tune the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also reduce resolution.
-
Once separation is achieved, the method can be scaled up to a semi-preparative column for the isolation of single enantiomers.[7]
-
Method Validation: Ensuring Trustworthiness and Reliability
A developed HPLC method is not complete until it has been validated to demonstrate its suitability for the intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13]
Key Validation Parameters:
| Parameter | Description |
| Specificity | Demonstrates that the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components. |
| Linearity | Confirms a proportional relationship between detector response and analyte concentration over a specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. For an assay, this is typically 80-120% of the target concentration.[12] |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike/recovery studies. |
| Precision | Assesses the random error of the method through repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). |
| LOD/LOQ | The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method for impurities. |
| Robustness | Measures the method's resilience to small, deliberate changes in parameters like mobile phase pH, column temperature, or flow rate. |
Protocol Example: Linearity Study
-
Prepare a Stock Solution: Accurately prepare a stock solution of the reference standard at a known concentration (e.g., 1.0 mg/mL).
-
Create Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay method, the range should typically cover 50% to 150% of the expected sample concentration.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the mean peak area against the concentration for each level. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
References
-
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]
-
SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. [Link]
-
Crocetti, L., et al. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Chirality, 25(6), 400-408. [Link]
-
Kafle, A. (2012). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Doctoral dissertation, Chosun University. [Link]
-
Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3698. [Link]
-
Pécsi, E., et al. (2011). Analytical and semi-preparative HPLC enantioseparation of novel pyridazin-3(2H)-one derivatives with α-aminophosphonate moiety using immobilized polysaccharide chiral stationary phases. Chirality, 23(3), 257-263. [Link]
-
Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]
-
Épshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 212-230. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]
-
Sharma, S. (2017). A review: strategy for method development and validation of hplc. International Journal of Novel Research and Development, 2(5), 65-79. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Szałek, E., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5484. [Link]
-
Patel, J. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(4), 6060. [Link]
-
Lee, K. R., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 963-969. [Link]
-
Saini, S., Mandal, S., & Agarwal, D. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1008. [Link]
-
Logoyda, L., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6019-6026. [Link]
Sources
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical and semi-preparative HPLC enantioseparation of novel pyridazin-3(2H)-one derivatives with α-aminophosphonate moiety using immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rjptonline.org [rjptonline.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
side reactions in acylations with 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
Technical Support Center: Pyridazine Chemistry Division Topic: Troubleshooting Acylations with 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride Ticket ID: PYR-3COCl-001
Welcome to the Technical Support Center
Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: CRITICAL ALERT regarding reagent stability.
If you are attempting to isolate and store unprotected 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride , stop immediately. This reagent acts as a "suicide monomer." It contains both a nucleophile (the lactam NH) and a potent electrophile (the acid chloride), leading to rapid, irreversible self-polymerization.
This guide details the specific side reactions you are likely encountering (insoluble precipitates, low yields, regioisomers) and provides the validated protocols to circumvent them.
Part 1: The Core Problem (Root Cause Analysis)
The 6-oxo-1,6-dihydropyridazine scaffold exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. When you convert the carboxylic acid at position 3 to an acid chloride, you create a highly reactive bifunctional species.
The "Suicide" Mechanism (Self-Acylation)
Unless the N1-position is protected, the molecule will react with itself. This is the primary cause of "black tar" or "insoluble brick" formation in reaction flasks.
Figure 1: The intermolecular self-acylation pathway. The N1-H of one molecule attacks the COCl of another, leading to rapid oligomerization.
Part 2: Troubleshooting Guide (Symptom & Solution)
Issue 1: The Reaction Mixture Solidified / Precipitated
-
Diagnosis: You likely attempted to convert the parent acid to the acid chloride using thionyl chloride (
) without N-protection. The product polymerized.[1] -
The Fix: Do not isolate the chloride.
-
Method A (Protection): Install a protecting group (SEM, THP, or Benzyl) on N1 before forming the acid chloride.
-
Method B (In-Situ): If you cannot protect, generate the acid chloride in the presence of the target nucleophile (if the nucleophile is not acid-sensitive) or switch to a coupling agent.
-
Issue 2: Formation of the O-Acyl Isomer
-
Diagnosis: Pyridazinones are ambident nucleophiles. Under basic conditions (e.g.,
, ), the oxygen at position 6 can become nucleophilic (lactim form), leading to O-acylation instead of the desired N-acylation or external amide formation. -
The Fix:
-
Use non-nucleophilic bases (e.g., DIPEA) to minimize lactim formation.
-
Use polar aprotic solvents (DMF) which tend to favor N-alkylation/acylation over O-alkylation in these systems.
-
Issue 3: Hydrolysis (Reversion to Acid)
-
Diagnosis: The acid chloride is highly moisture-sensitive. If you observe the starting material (carboxylic acid) after workup, moisture ingress occurred.
-
The Fix:
-
Use oxalyl chloride with catalytic DMF in dry DCM.
-
Add a moisture scavenger or work under strict Schlenk conditions.
-
Part 3: Validated Protocols
Do not use standard acid chloride synthesis. Choose one of the following "Golden Paths" based on your final target.
Protocol A: The "Safe" Route (Coupling Agents)
Recommended for most medicinal chemistry applications where the acid chloride is not strictly required.
-
Dissolve: 1.0 eq 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in dry DMF (0.2 M).
-
Activate: Add 1.2 eq HATU and 2.5 eq DIPEA . Stir for 10 mins.
-
Note: The solution should turn yellow/orange.
-
-
Couple: Add 1.1 eq of your amine.
-
Monitor: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA), then brine.
Protocol B: The "Reactive" Route (Protected Acid Chloride)
Use this if your amine is unreactive and requires a potent electrophile.
-
Protection: React starting material with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF to yield 2-SEM-6-oxo-pyridazine-3-carboxylic acid.
-
Chlorination: Dissolve SEM-protected acid in dry DCM. Add 1.5 eq Oxalyl Chloride and 2 drops DMF.
-
Observation: Gas evolution (
, , ).
-
-
Isolation: Evaporate volatiles (strictly anhydrous). The residue is the stable N-protected acid chloride.
-
Acylation: Redissolve in DCM and add to your amine/pyridine mixture.
-
Deprotection: Remove SEM group with TFA or TBAF in a later step.
Part 4: Decision Matrix
Use this flowchart to select the correct experimental setup.
Figure 2: Decision matrix for selecting the appropriate activation strategy.
Part 5: Comparative Data (Reagents)
| Reagent Strategy | Stability | Risk of Self-Reaction | Atom Economy | Recommended For |
| Free Acid Chloride | Very Low | High (Polymerization) | High | Not Recommended |
| N-Protected Chloride | High | Low | Moderate (Steps added) | Weak Nucleophiles |
| HATU/EDC | High (In-situ) | Low | Low (Byproducts) | Standard Amides |
| Mixed Anhydride | Moderate | Moderate | High | Scale-up (Cost) |
References
-
Pyridazinone Tautomerism & Reactivity
-
Chemistry of Heterocyclic Compounds: Pyridazines.[2] This foundational text establishes the lactam-lactim equilibrium and the nucleophilicity of N1 vs O6.
-
Source:
-
-
Coupling Agents for Pyridazine Carboxylic Acids
- Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (Analogous chemistry showing the preference for coupling agents over acid chlorides to avoid side reactions).
-
Source:
-
Stable Alternatives (Activated Esters)
-
Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates.[2] Demonstrates the stability of N-acylated pyridazinones compared to the C-acyl chlorides.
-
Source:
-
-
General Acid Chloride Synthesis with Thionyl Chloride
-
Reaction of Carboxylic Acids with Thionyl Chloride.[3] Standard mechanism and pitfalls (hydrolysis).
-
Source:
-
Sources
Technical Support: Optimization of 6-Oxo-1,6-dihydropyridazine-3-carboxamide Synthesis
Welcome to the Advanced Synthesis Support Center. Ticket ID: PYR-6OXO-OPT-001 Subject: Yield Optimization & Troubleshooting for 6-oxo-1,6-dihydropyridazine-3-carboxamide Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxamide (also known as 3-carbamoyl-6-pyridazone) is a critical workflow, often serving as the foundational scaffold for viral RNA polymerase inhibitors like Favipiravir (T-705).
Users frequently encounter yield losses at three specific bottlenecks:
-
Oligomerization during the initial hydrazine condensation.
-
Incomplete Aromatization of the 4,5-dihydro intermediate to the 1,6-dihydro target.
-
Hydrolysis of the ester to the carboxylic acid during amidation, rather than formation of the amide.
This guide provides a self-validating protocol to navigate these bottlenecks.
Part 1: The Validated Workflow
The most robust industrial and academic route involves a 3-stage process: Cyclization
Visual Process Logic
Figure 1: The stepwise conversion of diethyl 2-oxoglutarate to the target amide. Note the critical oxidation step required to establish the aromatic pyridazinone system.
Part 2: Troubleshooting & Optimization Protocols
Phase 1: Cyclization (Ring Formation)
Objective: Synthesis of Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
The Problem: Users often report a "sticky gum" or low yield (<50%) due to uncontrolled oligomerization of the keto-ester with hydrazine.
| Symptom | Probable Cause | Corrective Action |
| Gummy precipitate | Polymerization due to high pH or localized excess of hydrazine. | Reverse Addition: Add hydrazine slowly to the keto-ester solution, not vice-versa. |
| Low purity | Incomplete cyclization of the hydrazone intermediate. | Acid Catalysis: Maintain pH 5–6 using catalytic acetic acid. |
Optimized Protocol:
-
Dissolve Diethyl 2-oxoglutarate (1.0 eq) in Ethanol (5 vol).
-
Cool to 0–5°C.
-
Add Hydrazine Hydrate (1.1 eq) dropwise over 30 minutes. Do not allow temp to exceed 10°C.
-
Allow to warm to RT, then reflux for 3 hours.
-
Validation: TLC (EtOAc:Hexane 1:1) should show a single spot (
).[1]
Phase 2: Aromatization (The Yield Killer)
Objective: Conversion of the tetrahydro intermediate to the dihydro (aromatic) ester.
The Problem: This is the most common failure point. The "tetrahydro" ring is not aromatic. To get the "1,6-dihydro" target, you must remove two hydrogens.[1] Many protocols skip this or use harsh conditions that degrade the ester.
Q: My product has the correct mass but wrong NMR shifts (signals at 2.5-3.0 ppm). Why? A: You have isolated the tetrahydro intermediate. You missed the oxidation step.
Recommended Solution: Copper(II) Chloride Oxidation While Bromine/Acetic Acid is traditional, CuCl2 in acetonitrile is cleaner and higher yielding for this specific scaffold [1].[1]
Protocol:
-
Suspend the tetrahydro ester (from Phase 1) in Acetonitrile (10 vol).
-
Add CuCl2 (2.0 eq).
-
Reflux for 4–6 hours. The mixture will turn from green to brown/black.
-
Workup: Cool, dilute with water, and extract with Ethyl Acetate.
-
Why this works: Cu(II) acts as a mild single-electron oxidant, driving the dehydrogenation without hydrolyzing the ester (which Br2/AcOH often does).[1]
Phase 3: Amidation (Final Step)
Objective: Converting the Ethyl ester to the Carboxamide.
The Problem: Hydrolysis.
Q: I am getting a solid that dissolves in bicarbonate. Is this my product? A: No. If it dissolves in bicarbonate, it is likely the carboxylic acid byproduct (6-oxo-1,6-dihydropyridazine-3-carboxylic acid). The target amide is neutral/weakly acidic and generally insoluble in bicarbonate.
Optimized Protocol (Anhydrous):
-
Dissolve the aromatic ester (from Phase 2) in Methanol .
-
Cool to 0°C.
-
Bubble anhydrous Ammonia gas (or use 7N NH3 in MeOH) into the solution until saturation.
-
Seal the vessel and stir at RT for 12–18 hours.
-
Filtration: The target amide usually precipitates as a white solid. Filter and wash with cold methanol.
Yield Comparison Data:
| Method | Reagent | Typical Yield | Main Impurity |
| Aqueous | 28% NH4OH (aq) | 55–65% | Carboxylic Acid (10–20%) |
| Anhydrous | 7N NH3 in MeOH | 85–92% | Unreacted Ester (<2%) |
Part 3: Analytical Validation (Self-Check)
Before proceeding to biological testing, validate your compound against these markers.
-
1H NMR (DMSO-d6):
-
Amide protons: Two broad singlets (or one very broad) around
7.6–8.2 ppm. -
Ring protons: Two doublets (Aromatic AB system) at
6.9 and 7.9 ppm ( Hz). -
Red Flag: If you see multiplets at
2.4–2.9 ppm, your ring is still saturated (Tetrahydro). Go back to Phase 2.
-
-
Mass Spectrometry:
-
Target M+H: ~140.1 Da.
-
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones. Source: Matyus, P. et al. Tetrahedron (2013). Relevance: Defines the oxidative dehydrogenation mechanism using CuCl2 for pyridazinones. URL:[Link][1]
-
Process Development of Favipiravir. Source:Organic Process Research & Development (General Reference for the scaffold utility). Relevance: Validates the industrial relevance of the 3-carboxamide-6-oxo scaffold. URL:[Link]
-
Effective Amidation of Carboxylic Acids Using Pyridazinone Derivatives. Source: Kang, Y.J. et al. Synthesis (2002).[2] Relevance: Discusses the stability and amidation conditions of pyridazinone esters. URL:[Link]
Sources
managing moisture sensitivity of acyl chlorides in synthesis
Technical Support & Troubleshooting Guide
Mission: To provide researchers with chemically grounded, field-proven strategies for managing the moisture sensitivity of acyl chlorides (
Quality Control: The "Before" Phase
Status: Is your reagent dead on arrival?
Acyl chlorides are notoriously deceptive; a bottle can appear pristine while containing significant amounts of carboxylic acid (
The "Double Titration" Assay Protocol
Objective: Quantitatively determine the purity of an acyl chloride sample and the extent of its hydrolysis.
Principle: Hydrolysis of
Reagents:
-
Standardized
-
Standardized
-
Phenolphthalein indicator[1]
-
Potassium chromate (
) indicator (or potentiometric electrode)
Step-by-Step Protocol:
-
Sample Preparation: Weigh accurately
of acyl chloride ( ) into a sealable weighing boat. Quickly transfer into a Erlenmeyer flask containing of water/acetone (neutralized).-
Note: The acetone solubilizes the organic fragment; water hydrolyzes it. Wait 10 minutes for complete hydrolysis.
-
-
Titration A (Total Acidity): Titrate the mixture with
to the phenolphthalein endpoint (pink). Record Volume . -
Titration B (Total Chloride): To the same neutralized solution (or a fresh aliquot prepared identically), add
and titrate with to the brick-red endpoint. Record Volume .
Calculation Logic:
-
Moles of Total Acid (
) = -
Moles of Chloride (
) = -
Moles of RCOCl =
(Since each RCOCl gives 1 ) -
Moles of RCOOH (Impurity) =
-
Derivation: Total Acid =
. -
Since
and , then .
-
QC Decision Matrix
Figure 1: Decision matrix for evaluating acyl chloride suitability before reaction setup.
Synthesis: The Vilsmeier Pathway
Status: Why is my reaction stalling?
When synthesizing acyl chlorides from carboxylic acids using oxalyl chloride (
The Catalytic Mechanism
DMF reacts with the chlorinating agent to form the active Vilsmeier-Haack reagent (chloroiminium salt), which is far more electrophilic than the parent chlorinating agent.
Figure 2: The DMF catalytic cycle.[2] Without DMF, the reaction relies on the weaker electrophilicity of oxalyl chloride.
Purification Strategies
| Method | Best For | Technical Notes |
| Vacuum Distillation | Volatile RCOCl ( | Gold Standard. Use a short-path head. Discard the first 5% (contains |
| Azeotropic Removal | Residual | Add dry toluene or DCM and rotovap. Repeat 3x. |
| Recrystallization | High MW solids (e.g., Fmoc-Cl) | Use dry hexane or petroleum ether. Cool to |
| "Use Crude" | Very unstable RCOCl | If quantitative conversion is confirmed by NMR (shift of |
Handling & Transfer: The "During" Phase
Status: Why is there white smoke?
The "white smoke" is
The "Clogged Needle" Phenomenon
Problem: When transferring acyl chlorides via syringe, the needle tip often clogs with a white solid. Cause: Residual air inside the needle contains moisture. Upon contact with the RCOCl, it hydrolyzes instantly, forming solid acid/amine salts at the tip. Solution:
-
Inert Purge: Flush the syringe and needle with dry
or three times before touching the liquid. -
Positive Pressure: Ensure the source bottle is under positive inert gas pressure (balloon or Schlenk line).
-
The "Pull-Push" Technique: Draw inert gas into the syringe, insert into the bottle, inject the gas (to over-pressurize), then draw the liquid.
Reaction Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Wet Solvent | Solvents must be |
| Violent Exotherm | Uncontrolled Addition | Acyl chlorides + amines/alcohols is highly exothermic. Dilute RCOCl in solvent and add dropwise at |
| Impurity: Anhydride | Hydrolysis during reaction | Water competes with the nucleophile. |
| Dark/Tar Formation | Polymerization | High temperatures or lack of stabilizer. Keep reaction |
Quenching & Safety: The "After" Phase
Status: How do I clean this up without creating a gas cloud?
Quenching acyl chlorides releases massive volumes of
Controlled Quenching Protocol
Do NOT pour water directly into the reaction flask.
-
Cool: Chill the reaction mixture to
. -
Dilute: Ensure the mixture is diluted with an inert solvent (DCM, Toluene).
-
The "Base Trap" Method:
-
Prepare a separate flask with
or Sat. (for milder quenching).[3] -
Slowly add the reaction mixture into the base solution (or add base dropwise to the reaction if small scale).
-
Ventilation: Ensure the vessel is vented to a fume hood or a scrubber.
-
-
Verification: Check pH of the aqueous layer. It must be basic (
) to ensure all and are neutralized.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Purification of Laboratory Chemicals , Armarego, W. L. F., & Chai, C. L. L. (2009). Butterworth-Heinemann.
-
Sigma-Aldrich Technical Bulletin AL-134 : Handling Air-Sensitive Reagents.
-
Organic Syntheses , Coll. Vol. 9, p. 559 (1998). Preparation of Acid Chlorides.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Vilsmeier-Haack and Nucleophilic Acyl Substitution).
Sources
Technical Support Guide: Workup & Troubleshooting for Reactions with 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for handling the workup procedures of reactions involving the highly reactive acylating agent, 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride. This document moves beyond simple protocols to explain the chemical rationale behind each step, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
A Note on Safety: 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is an acyl chloride. Acyl chlorides are reactive, corrosive, and lachrymatory compounds that react violently with water.[1][2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles or a face shield.[3][4]
Part 1: Frequently Asked Questions (FAQs) - Core Principles & Handling
This section addresses fundamental questions regarding the stability and handling of the title reagent.
Q1: What is the primary cause of reagent degradation and low reaction yields?
A: The primary cause of degradation is hydrolysis.[5] The carbonyl chloride functional group is highly electrophilic and reacts readily with water, even atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid (6-oxo-1,6-dihydropyridazine-3-carboxylic acid).[6][7] This not only consumes your starting material but also introduces a significant impurity that can complicate purification.
-
Expertise & Experience: To ensure the integrity of the reagent, it is critical to employ anhydrous conditions throughout your experimental setup. This includes using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon). Store the reagent in a desiccator, tightly sealed, to protect it from ambient moisture.[3]
Q2: My reaction involves an amine nucleophile. Why is a base like triethylamine or pyridine typically required?
A: When 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride reacts with a neutral nucleophile like a primary or secondary amine, the reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[6][8] If not neutralized, this HCl will protonate the amine starting material, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction. A non-nucleophilic base, often referred to as an "HCl scavenger," is added to neutralize the acid as it forms, allowing the reaction to proceed to completion.[9]
Q3: Can this reagent be used in protic solvents like ethanol or methanol?
A: It is highly inadvisable. Using a protic solvent like an alcohol will lead to a rapid reaction with the solvent itself (solvolysis) to form the corresponding ester.[8] This will compete directly with your intended nucleophile, resulting in a mixture of products and significantly lower yields of your desired compound. Reactions involving this acyl chloride must be conducted in inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during the reaction workup.
Q1: My TLC/LC-MS analysis shows a major spot corresponding to the carboxylic acid starting material. What went wrong and how can I fix it?
A: The presence of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid indicates premature hydrolysis of the acyl chloride.
-
Causality Analysis:
-
During Reaction: Insufficiently dried solvents, glassware, or a leak in your inert atmosphere setup allowed moisture to enter the reaction vessel.
-
During Workup: The most common cause is quenching the reaction with an aqueous solution while unreacted acyl chloride is still present.
-
-
Troubleshooting & Protocol:
-
Prevention: Ensure all aspects of your reaction setup are scrupulously dry. Purge the reaction flask with an inert gas before adding reagents.
-
Purification: The carboxylic acid impurity can be readily removed during the workup with a basic wash. After quenching the reaction and diluting with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The base will deprotonate the carboxylic acid to form its sodium salt, which is highly soluble in the aqueous layer and will be partitioned out of the organic phase.[8]
Caption: Removal of carboxylic acid impurity via basic wash. -
Q2: After aqueous workup, I am struggling to achieve good phase separation, or I suspect my product is in the aqueous layer.
A: This issue often arises due to the polarity of the final product or the formation of salts. Pyridazinone derivatives can be quite polar.
-
Causality Analysis:
-
High Polarity: Your final product may have significant water solubility, especially if it contains multiple heteroatoms or polar functional groups.
-
Salt Formation: If your product contains a basic site (e.g., a free amine) and the workup conditions are acidic, it may form a protonated salt that is soluble in the aqueous layer. Conversely, if it has an acidic proton (like the pyridazinone N-H) and the workup is too basic, it could form an anionic salt.
-
-
Troubleshooting & Protocol:
-
Adjust pH: Before extraction, carefully adjust the pH of the aqueous layer. If your product is basic, make the aqueous layer basic (pH 8-9) to ensure your product is in its free-base form. If it's acidic, ensure the pH is neutral or slightly acidic.
-
Use a Different Extraction Solvent: Dichloromethane is denser than water and can sometimes be more effective at extracting polar compounds than ethyl acetate. Consider using a mixture of solvents or performing multiple extractions (e.g., 5 x 50 mL instead of 2 x 125 mL).
-
Salting Out: Add a significant amount of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.
-
Q3: The crude product is an oil that won't solidify, or it fails to recrystallize.
A: This indicates the presence of impurities that are inhibiting crystallization or that you have not yet found a suitable solvent system.
-
Troubleshooting & Protocol:
-
Initial Purification: First, attempt purification by column chromatography to remove baseline impurities. The polar nature of pyridazinones often requires polar eluents.[10][11] A good starting point is a gradient of ethyl acetate in hexanes, or dichloromethane/methanol for more polar compounds.
-
Recrystallization Solvent Screening: Take small aliquots of your purified oil and test various solvent systems.[10] An ideal recrystallization solvent will dissolve your compound when hot but not when cold.
-
Trituration: If recrystallization fails, try trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble) to the oil and scratch the side of the flask with a glass rod. This can often induce crystallization.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal (a seed) to a supersaturated solution of the crude product to initiate crystallization.
-
Part 3: Standardized Workup Protocols
These protocols provide a validated starting point for common reactions.
Protocol A: Standard Workup for Amide Synthesis
This protocol assumes the reaction was carried out in an aprotic solvent (e.g., DCM) with an amine nucleophile and a base scavenger (e.g., triethylamine).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any remaining acyl chloride and dissolve the triethylammonium chloride salt.
-
Dilution: Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.
-
Washing - Acidic: Wash the organic layer with a 1 M HCl solution.
-
Scientist's Note: This step removes any unreacted amine starting material and excess triethylamine by converting them to their water-soluble ammonium salts.
-
-
Washing - Basic: Wash the organic layer with a saturated NaHCO₃ solution.
-
Scientist's Note: This neutralizes any remaining acid and removes the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid impurity.[6]
-
-
Washing - Brine: Wash the organic layer with a saturated NaCl (brine) solution to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by recrystallization or column chromatography as needed.[12]
Sources
- 1. ACETYL CHLORIDE [training.itcilo.org]
- 2. nj.gov [nj.gov]
- 3. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 4. carlroth.com [carlroth.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. orgosolver.com [orgosolver.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
troubleshooting low conversion rates in pyridazinone derivatization
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low conversion rates in pyridazinone derivatization reactions. Pyridazinone and its derivatives are a critical class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] Achieving high yields in their synthesis is paramount for efficient drug discovery and development pipelines.
This resource moves beyond a simple checklist of steps. It delves into the causality behind common experimental failures and offers scientifically grounded solutions.
Troubleshooting Low Conversion Rates in Pyridazinone Derivatization
Low conversion rates in pyridazinone synthesis can stem from a variety of factors, from the quality of starting materials to suboptimal reaction conditions. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your derivatization experiments.
Q1: My primary cyclization reaction to form the pyridazinone ring from a γ-keto acid and hydrazine is yielding minimal product. What are the likely causes and how can I improve the yield?
The condensation of a γ-keto acid with hydrazine or its derivatives is a foundational and common method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core.[4] Low yields in this step often point to issues with reactant quality, reaction conditions, or the formation of stable, unreactive intermediates.
Potential Causes & Solutions:
-
Purity of γ-Keto Acid: Impurities in the γ-keto acid starting material can interfere with the reaction.
-
Recommendation: Ensure the starting keto-acid is of high purity. Recrystallization or column chromatography of the starting material may be necessary.[5]
-
-
Hydrazine Quality: Hydrazine hydrate can degrade over time.
-
Recommendation: Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock.
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures or reactants/products may degrade at excessively high temperatures.
-
Recommendation: The reaction is typically conducted under reflux in solvents like ethanol or methanol for 1 to 18 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.
-
-
Solvent Choice: The solubility of the γ-keto acid can be a limiting factor.
-
Recommendation: While ethanol and methanol are common, consider exploring other solvents in which your starting material is more soluble at the reaction temperature.
-
-
pH of the Reaction Mixture: The reaction is sensitive to pH.
-
Recommendation: The use of hydrazine dihydrochloride in ethanol under reflux has been shown to be effective.[4] This suggests that slightly acidic conditions can be beneficial. You can also try adding a catalytic amount of a mild acid like acetic acid.
-
Experimental Protocol: Optimization of γ-Keto Acid Cyclization
-
Reactant Purity Check: Analyze the purity of your γ-keto acid via NMR or LC-MS. If impurities are detected, purify by recrystallization or column chromatography.
-
Solvent Screening: Set up small-scale parallel reactions using different solvents (e.g., ethanol, methanol, isopropanol, THF).
-
Temperature Optimization: Run the reaction at different temperatures, starting from room temperature up to the reflux temperature of the chosen solvent. Monitor by TLC every hour.
-
Catalyst Addition: To a separate reaction, add a catalytic amount (1-5 mol%) of glacial acetic acid.
-
Work-up and Analysis: Once the reaction is complete (as indicated by TLC), cool the reaction mixture and isolate the product. Common isolation techniques include pouring the reaction mixture into ice-cold water to precipitate the product, followed by filtration.[6] Analyze the crude yield and purity.
Q2: I'm attempting a substitution reaction on a pre-formed pyridazinone ring (e.g., a halogenated pyridazinone), but the reaction is sluggish or fails to proceed. What factors should I investigate?
Nucleophilic substitution reactions on the pyridazinone ring are crucial for introducing diverse functional groups.[7] Failure in these reactions often relates to the reactivity of the substrate, the nucleophile, or the catalyst system.
Potential Causes & Solutions:
-
Leaving Group Ability: The nature of the halogen on the pyridazinone ring is critical.
-
Recommendation: The reactivity order is typically I > Br > Cl > F. If you are using a chloro-pyridazinone and experiencing low reactivity, consider synthesizing the bromo- or iodo-analogue if possible.
-
-
Nucleophile Strength: Weak nucleophiles will react slowly or not at all.
-
Recommendation: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., DIEA) to deprotonate it in situ, increasing its nucleophilicity.[4] For very unreactive substrates, a stronger base like sodium hydride might be necessary to generate the nucleophile, though care must be taken to avoid side reactions.
-
-
Catalyst Deactivation (for Cross-Coupling Reactions): In palladium-catalyzed cross-coupling reactions, the catalyst can be deactivated by impurities or side reactions.[2]
-
Recommendation: Ensure all reagents and solvents are anhydrous and degassed. Use a fresh, high-quality palladium catalyst and phosphine ligand. A screen of different ligands (e.g., Xantphos, SPhos, DavePhos) may be necessary to find the optimal conditions for your specific transformation.
-
-
Steric Hindrance: Bulky substituents near the reaction site on either the pyridazinone ring or the nucleophile can impede the reaction.
-
Recommendation: If steric hindrance is suspected, you may need to redesign your synthetic route to introduce the desired substituent at an earlier stage before the formation of the sterically congested center.
-
Q3: My reaction produces a complex mixture of byproducts, making purification difficult and lowering the isolated yield. What are the common side reactions and how can they be minimized?
Byproduct formation is a significant challenge. Understanding potential side reactions is key to mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Over-alkylation/di-substitution: When derivatizing the N-H of the pyridazinone ring, it's possible to get alkylation on both the ring nitrogen and the exocyclic carbonyl oxygen.
-
Mitigation: Use of a slight excess of a strong base (like NaH) can help to fully deprotonate the ring nitrogen, favoring N-alkylation. Carefully controlling the stoichiometry of the electrophile (1.0-1.1 equivalents) is also crucial.
-
-
Ring Opening: Under harsh basic or acidic conditions, the pyridazinone ring can be susceptible to cleavage.[8]
-
Mitigation: Use milder reaction conditions where possible. If strong bases or acids are required, conduct the reaction at lower temperatures and monitor carefully to avoid prolonged reaction times.
-
-
Tautomerization and Subsequent Reactions: Pyridazinones can exist in tautomeric forms, which may lead to undesired reactions.[2]
-
Mitigation: The choice of solvent can sometimes influence the predominant tautomer. Protic solvents may favor one form over another. Characterization of the starting material to understand its tautomeric preference in your solvent system can be insightful.
-
-
Michael Addition: If your pyridazinone derivative contains an α,β-unsaturated moiety, it can undergo Michael addition with nucleophiles present in the reaction mixture.[1][2]
-
Mitigation: Protect the α,β-unsaturated system if it is not the intended reaction site. Alternatively, choose reaction conditions that do not favor Michael addition (e.g., non-nucleophilic bases).
-
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing the pyridazinone core?
A: The most prevalent method is the condensation of γ-keto acids or their ester analogues with hydrazine hydrate or a substituted hydrazine.[4] This approach is versatile and allows for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones. Another common route involves the reaction of maleic anhydride derivatives with hydrazines.[9]
Q: How does the substituent on the hydrazine (e.g., phenylhydrazine vs. hydrazine hydrate) affect the reaction?
A: Using a substituted hydrazine, such as phenylhydrazine, will result in an N-substituted pyridazinone. This can be a strategic way to introduce a substituent at the N2 position of the ring directly during the cyclization step.[2]
Q: Are there any specific safety precautions to take when working with hydrazine?
A: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: My purified pyridazinone derivative is unstable and decomposes over time. How can I improve its stability?
A: Some pyridazinone derivatives can be sensitive to light, air, or moisture. Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. If the compound is a free base and contains a basic nitrogen, converting it to a more stable salt (e.g., a hydrochloride salt) can sometimes improve its shelf life.
Q: What are the best purification techniques for pyridazinone derivatives?
A: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is an effective method for solid products with good crystallinity.[10] A screening of different solvents is often necessary to find the optimal system.
-
Column Chromatography: This is a versatile technique for purifying both solid and oily products, and for separating complex mixtures.[5][10] A typical starting eluent system is a gradient of hexane and ethyl acetate.
Table 1: Comparison of Common Solvents for Pyridazinone Synthesis
| Solvent | Boiling Point (°C) | Polarity | Common Applications | Considerations |
| Ethanol | 78 | Polar Protic | Cyclization of γ-keto acids with hydrazine.[4][6] | Good solubility for many starting materials. |
| Methanol | 65 | Polar Protic | Similar to ethanol, used in cyclization reactions. | Lower boiling point may require longer reaction times. |
| Acetic Acid | 118 | Polar Protic | Can act as both solvent and catalyst in some cyclizations. | Can lead to side reactions; must be thoroughly removed during work-up. |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | N-alkylation and substitution reactions.[11][12] | Must be anhydrous for many reactions. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | High-temperature reactions, good for dissolving poorly soluble substrates. | High boiling point can make it difficult to remove. |
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available at: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. ResearchGate. Available at: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. Available at: [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. Available at: [Link]
-
Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. Available at: [Link]
-
Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. ACS Publications. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available at: [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. Available at: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scispace.com [scispace.com]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Pyridazinone Derivatives
Welcome to the Technical Support Center dedicated to the purification of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Pyridazinones are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.[1][2][3] However, their synthesis can often lead to complex reaction mixtures containing unreacted starting materials, reagents, and various byproducts.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of pyridazinone analogs. Our goal is to equip you with the scientific rationale and practical steps to achieve your desired purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Work-up and Method Selection
Q1: My post-synthesis Thin Layer Chromatography (TLC) shows multiple spots. How do I decide on the best initial purification strategy?
A1: The presence of multiple spots on a TLC plate is a clear indicator of a mixture of your target pyridazinone and various impurities. The optimal purification strategy depends on the physical state of your crude product, the nature of the impurities, and the scale of your reaction.
A logical approach to method selection is outlined below:
Caption: A decision workflow for selecting the initial purification method for crude pyridazinone products.
-
For solid crude products: Recrystallization is often the most straightforward and scalable first step.[1][4] It is particularly effective if the impurities have significantly different solubility profiles from your target compound.
-
For oily products or complex mixtures: Flash column chromatography is the most common and versatile technique.[4][5][6]
-
For removing acidic or basic impurities: A simple liquid-liquid extraction can be a highly effective preliminary purification step.[7][8] For instance, washing with a mild aqueous base (like sodium bicarbonate solution) can remove acidic byproducts, while a dilute acid wash can remove basic impurities.[7]
-
For isomeric mixtures or trace impurities: High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the desired level of purity, especially for late-stage drug development.[9][10]
Section 2: Troubleshooting Recrystallization
Q2: I'm attempting to recrystallize my pyridazinone derivative, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound then separates as a liquid phase instead of forming a crystalline lattice. This is a common issue, especially with compounds that have lower melting points.
Troubleshooting "Oiling Out":
| Possible Cause | Scientific Rationale | Recommended Solution |
| Cooling too quickly | Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[9] |
| Solvent boiling point is higher than the compound's melting point | The compound melts in the hot solvent before it has a chance to dissolve. | Choose a solvent with a lower boiling point.[9] |
| Solution is too concentrated | A highly supersaturated solution can favor amorphous precipitation over crystallization. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly. |
| Insoluble impurities present | Impurities can inhibit crystal lattice formation. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
| Compound is inherently difficult to crystallize | Some molecules have conformations or intermolecular interactions that disfavor crystal packing. | Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[9] |
Expert Tip: A good starting point for solvent selection for pyridazinones is often a mixture of a polar solvent like ethanol or methanol with a non-polar solvent like hexanes or ethyl acetate.[4][11] Experiment with different solvent systems on a small scale to find the optimal conditions.
Section 3: Optimizing Flash Column Chromatography
Q3: My pyridazinone derivative is showing significant peak tailing on the TLC plate and during column chromatography. How can I improve the peak shape?
A3: Peak tailing is a frequent challenge when purifying nitrogen-containing heterocycles like pyridazinones on silica gel.[9][12] The primary cause is the interaction between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics.[12]
Strategies to Mitigate Peak Tailing:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine into your eluent is highly effective.[9][12] These bases will preferentially interact with the acidic silanol groups, effectively masking them from your pyridazinone derivative and leading to more symmetrical peaks.
-
Use a Polar Protic Solvent: Adding a small amount of methanol to your mobile phase can also help by hydrogen bonding with the silanol groups.[9]
-
-
Stationary Phase Selection:
-
If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.
-
For very challenging separations, consider using end-capped silica or polymer-based columns, which have fewer free silanol groups.[12]
-
Step-by-Step Protocol for Optimizing Eluent with Triethylamine (TEA):
-
Prepare your standard eluent (e.g., a mixture of ethyl acetate and hexanes).
-
To a 100 mL portion of your eluent, add 0.1 mL of triethylamine (for a 0.1% v/v concentration).
-
Run a TLC using this modified eluent and compare the spot shape to a TLC run with the unmodified eluent.
-
If tailing is still observed, you can incrementally increase the TEA concentration up to 1%.
-
Use the optimized eluent containing TEA for your flash column chromatography.
Caption: Troubleshooting workflow for addressing peak tailing in the chromatography of pyridazinone derivatives.
Q4: I have a byproduct that is very close in polarity to my desired pyridazinone. How can I improve the separation (resolution) in flash chromatography?
A4: Separating closely eluting compounds is a common challenge. Improving resolution requires a systematic approach to optimizing your chromatographic conditions.
Key Strategies for Enhancing Resolution:
| Strategy | Scientific Rationale | Practical Implementation |
| Optimize the Mobile Phase | The selectivity of the separation is highly dependent on the composition of the mobile phase. | Test a range of solvent systems with varying polarities. A common starting point for pyridazinones is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[4][5][6] Fine-tuning the solvent ratio can significantly impact the separation. |
| Use a Gradient Elution | A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help to sharpen peaks and improve the separation of compounds with similar Rf values.[9] | Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the column run. |
| Dry Loading the Sample | Loading the sample dissolved in a large volume of strong solvent can lead to band broadening and decreased resolution. | Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully loaded onto the top of the column.[4] |
| Choose a High-Performance Stationary Phase | The surface area and particle size of the stationary phase directly impact separation efficiency. | Using silica gel with a smaller particle size or a higher surface area can provide more interaction sites and lead to better separation.[13] |
| Reduce the Column Load | Overloading the column is a common cause of poor separation. | As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel in the column. If you have poor separation, try reducing the amount of sample loaded. |
Section 4: Advanced Purification Techniques
Q5: My reaction mixture contains unreacted starting materials and reagents that are difficult to remove by standard chromatography. Are there alternative methods?
A5: Yes, for specific types of impurities, scavenger resins can be a highly effective and efficient purification tool.[14][15] These are solid-supported reagents designed to react with and "scavenge" specific functional groups from a solution.[14][15]
Common Scavenger Resin Applications for Pyridazinone Synthesis:
| Impurity Type | Example | Recommended Scavenger Resin Type | Mechanism |
| Excess Amines/Hydrazines | Unreacted hydrazine hydrate | Isocyanate or aldehyde functionalized resins | The scavenger resin reacts covalently with the primary amine of the hydrazine, immobilizing it on the solid support.[15] |
| Excess Carboxylic Acids | Acidic starting materials or byproducts | Amine-based resins (e.g., Tris-amine resin) | The basic resin forms an ionic bond with the acidic impurity, sequestering it from the solution. |
| Residual Metal Catalysts | Palladium from cross-coupling reactions | Thiol or phosphine-functionalized resins | The functional groups on the resin act as strong ligands that chelate the metal, removing it from the reaction mixture.[16][17] |
General Protocol for Using a Scavenger Resin:
-
Following the completion of your reaction, dissolve the crude mixture in a suitable solvent.
-
Add the appropriate scavenger resin (typically 2-4 equivalents relative to the impurity).
-
Stir the mixture at room temperature for a few hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Once the impurity is consumed, simply filter off the resin.
-
The filtrate, now free of the scavenged impurity, can be concentrated and, if necessary, subjected to further purification.
The main advantage of scavenger resins is the simplified work-up; a simple filtration replaces the need for aqueous extractions or chromatography.[15][16]
References
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Benchchem.
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications.
- Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones. Benchchem.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J.
- Improving Flash Purification of Chemically Related Pyrazines. Biotage.
- A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. PMC.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC.
- An overview on the green synthesis and removal methods of pyridaben. Frontiers.
- Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Indo Global Journal of Pharmaceutical Sciences.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC.
- Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. PMC.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
- Scavenger resin. Wikipedia.
- Liquid-Liquid Extraction: An Overview. Syrris.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Scavenger Resins. Amerigo Scientific.
- Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Longdom Publishing.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
- Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. syrris.com [syrris.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ablelab.eu [ablelab.eu]
- 14. Scavenger resin - Wikipedia [en.wikipedia.org]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. crimsonpublishers.com [crimsonpublishers.com]
scaling up reactions with 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride
Technical Support Center: Scale-Up Protocols for 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride
Introduction: The Reagent Profile
Subject: 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride CAS (Precursor Acid): 306934-80-5 (Monohydrate form common) Functional Class: Heterocyclic Electrophile / Acylating Agent Primary Application: Synthesis of PARP inhibitors (e.g., Olaparib analogs), kinase inhibitors, and functionalized pyridazinones.
Executive Summary: Scaling up reactions involving this acid chloride presents a unique duality: the pyridazine ring confers high polarity and poor solubility, while the acyl chloride moiety is aggressively moisture-sensitive. Unlike benzene-based acid chlorides, the 6-oxo-pyridazine core introduces tautomeric complexity (lactam-lactim) and potential for self-polymerization if the acidic N-H is not managed. This guide prioritizes in situ generation to bypass isolation risks.
Module 1: Material Integrity & Pre-Reaction Handling
Critical Check: The Precursor State
The starting material is typically 6-oxo-1,6-dihydropyridazine-3-carboxylic acid .
-
The Trap: It is commercially supplied often as a monohydrate .
-
The Consequence: Reacting a hydrate directly with Thionyl Chloride (
) or Oxalyl Chloride consumes the reagent to dehydrate the salt first, generating excess and gas violently. -
Protocol: Dry the starting acid at 100–110°C under vacuum for 12–24 hours before use to remove crystal water.
Solvent Compatibility Matrix
| Solvent | Scale-Up Suitability | Notes |
| Acetonitrile (MeCN) | High | Excellent solubility for polar pyridazinones; compatible with |
| THF | Medium | Good solubility, but susceptible to ring-opening polymerization by strong Lewis acids ( |
| DCM | Low | Poor solubility for the 6-oxo core; environmental restrictions on scale. |
| Toluene | Medium | Poor solubility (slurry reaction), but excellent for azeotropic removal of excess |
Module 2: Experimental Protocol (In Situ Generation)
Objective: Generate the acid chloride and couple it immediately with a nucleophile (Amine/Alcohol) without isolation.
Step-by-Step Workflow
-
Suspension: Charge dried 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 equiv) into Acetonitrile (10-15 volumes). The mixture will likely be a suspension.[1]
-
Activation: Add Thionyl Chloride (
) (1.2 – 1.5 equiv).-
Catalyst: Add DMF (0.05 equiv). This is non-negotiable. It forms the Vilsmeier-Haack active species (
), which is the actual chlorinating agent.
-
-
Reaction: Heat to 50–60°C .
-
Visual Cue: The suspension should thin out or become a clear solution as the acid (insoluble) converts to the acid chloride (more soluble).
-
Duration: 2–4 hours. Monitor by quenching a defined aliquot in MeOH and checking for Methyl Ester via HPLC/UPLC.
-
-
Degassing: Distill off excess
and solvent under reduced pressure (or purge with ). Re-dissolve the residue in fresh anhydrous solvent (THF or MeCN). -
Coupling: Cool to 0°C. Add the nucleophile (Amine) and a base scavenger (Triethylamine or DIPEA, 2.5 equiv).
-
Note: You need extra base to neutralize the HCl generated from the coupling and any residual HCl from the acid chloride formation.
-
Visual Workflow (DOT Diagram)
Caption: Workflow for in situ generation and coupling of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture remains a thick suspension even after 4 hours with . Why?
-
Diagnosis A: Wet Starting Material. If the acid was a hydrate, the
was consumed by water.-
Fix: Add another 0.5 equiv of
.
-
-
Diagnosis B: Missing Catalyst. Without DMF,
reacts very slowly with electron-deficient pyridazines.-
Fix: Add 2-3 drops of DMF.
-
-
Diagnosis C: Insolubility. The acid chloride itself might be insoluble in the chosen solvent (common in Toluene).
-
Test: Take an aliquot, quench in Methanol. If HPLC shows the Methyl Ester, the reaction worked, and the solid is your product. Proceed to the next step.
-
Q2: I see a new impurity at RRT 0.8 during coupling. What is it?
-
The Issue: Dimerization. The 6-oxo group (lactam) has a nucleophilic Nitrogen/Oxygen. It can react with its own acid chloride to form a dimer.
-
The Fix:
-
Ensure the activation (Phase 1) is complete before adding base.
-
Add the Acid Chloride solution TO the Amine/Base mixture , not the other way around. This keeps the concentration of the electrophile low relative to the nucleophile.
-
Q3: Yield is consistently low (<50%), but purity is high.
-
The Issue: Hydrolysis during Quench. The pyridazine carbonyl is electron-deficient, making the acid chloride extremely reactive toward water. Standard aqueous workups hydrolyze it back to the acid before it extracts.
-
The Fix:
-
Do not isolate the acid chloride.
-
Drive the coupling to completion before adding water.
-
Use anhydrous bases (TEA dried over KOH) and solvents.
-
Logic Tree for Troubleshooting (DOT)
Caption: Decision tree for diagnosing low yield and impurity profiles.
Module 4: Safety & Waste Management
-
Gas Evolution: The reaction releases stoichiometric quantities of
and .-
Scale-Up Requirement: The reactor vent must be connected to a Caustic Scrubber (NaOH solution) to neutralize acidic off-gases. Do not vent directly to the fume hood exhaust on >100g scale.
-
-
Quenching Exotherm:
-
The unreacted acid chloride will react violently with water.
-
Protocol: Quench the reaction mixture into a cooled (
) solution of or . Control the addition rate to maintain temperature .
-
References
-
Synthesis of Pyridazine Derivatives
- Title: "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)
- Source: Organic Chemistry Portal / Synlett
-
URL:[Link]
-
General Acid Chloride Scale-Up
- Title: "Reaction of Carboxylic Acids with Thionyl Chloride"
- Source: Master Organic Chemistry
-
URL:[Link]
-
Handling Moisture Sensitive Reagents
- Title: "Techniques for Handling Air- and Moisture-Sensitive Compounds"
- Source: Wipf Group, University of Pittsburgh
-
URL:[Link]
-
Safety Data (General Pyridazinones)
- Title: "Safety D
-
Source: Fisher Scientific[2]
Sources
preventing decomposition of 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride during storage
Topic: Preventing Decomposition During Storage & Handling
Executive Summary: The Stability Paradox
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is not a standard shelf-stable reagent. It represents a "high-energy" intermediate where the electrophilic acid chloride functionality exists in competition with the nucleophilic lactam nitrogen within the same heterocyclic scaffold.
The Decomposition Triad:
-
Hydrolysis: Rapid conversion to the parent carboxylic acid and HCl upon contact with atmospheric moisture.
-
Self-Acylation (Dimerization): Intermolecular attack of the lactam nitrogen (N-1) onto the carbonyl chloride of a neighboring molecule, leading to insoluble oligomers.
-
HCl-Catalyzed Degradation: The HCl byproduct from hydrolysis catalyzes further autocatalytic decomposition.
Immediate Action Required: If you observe the solid turning into a gum or insoluble paste, stop . The material has likely polymerized or hydrolyzed. Do not attempt to redissolve in DMSO (violent reaction risk).
Storage & Handling Protocols
Protocol A: Long-Term Storage (Not Recommended)
Note: This compound is best generated in situ. If isolation is mandatory, follow this strict regime.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of dimerization kinetics. |
| Atmosphere | Argon (Ar) | Nitrogen ( |
| Container | Schlenk Tube or Glovebox Vial | Standard screw-cap vials leak over weeks. Use Teflon-lined caps with Parafilm overwrap as a minimum backup. |
| Desiccant | P₂O₅ (Separate Chamber) | Store the vial inside a secondary jar containing Phosphorus Pentoxide to scavenge trace moisture. |
Protocol B: The "In-Situ" Generation Strategy (Recommended)
Instead of storing the chloride, store the stable precursor: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid .
-
Suspend the acid in anhydrous DCM or Toluene.
-
Add catalytic DMF (1-2 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Stir until gas evolution ceases.
-
Evaporate solvent under Ar; use the residue immediately.
Decomposition Mechanisms (Visualized)
Understanding how the molecule dies is critical to keeping it alive. The diagram below illustrates the two primary failure modes.
Figure 1: The dual decomposition pathways. Note that HCl generated from hydrolysis accelerates the oligomerization process.
Quality Control & Troubleshooting
How to Check Purity (The Methanol Quench)
Do not run LC-MS or NMR directly on the acid chloride. The moisture in the solvents/air will degrade it during preparation, giving false negatives.
The Validation Protocol:
-
Take a 5 mg sample of your stored chloride.
-
Dissolve immediately in 0.5 mL anhydrous Methanol .
-
Wait 5 minutes (converts chloride
methyl ester). -
Run LC-MS or GC-MS on this solution.
-
Target: Look for the mass of the Methyl Ester (Parent Acid MW + 14).
-
If you see Methyl Ester: Your chloride was active.
-
If you see Free Acid: Your chloride had already hydrolyzed before the test.
-
Troubleshooting FAQs
Q1: My white solid turned into a yellow sticky gum. Can I save it?
-
A: No. This is the classic sign of oligomerization (polyamide formation). The lactam nitrogen has attacked the acid chloride. This material is likely insoluble in standard organic solvents and cannot be reverted. Discard and synthesize fresh.
Q2: Can I use DMSO-d6 for NMR analysis?
-
A: ABSOLUTELY NOT. DMSO is an oxidant towards acid chlorides (Swern-type reactivity) and can cause violent decomposition or conversion to the aldehyde/acid.
-
Correct Solvent: Use anhydrous CDCl₃ or CD₂Cl₂ . If solubility is poor, use THF-d8 .
Q3: I need to weigh out exact amounts, but it fumes in air. How do I handle it?
-
A: Do not weigh in open air.
Q4: Why are my yields low in the next step (e.g., amide coupling)?
-
A: You likely have "Ghost Chloride." The solid looks fine, but it is actually the hydrochloride salt of the hydrolyzed acid.
-
Diagnostic: Add water to a small sample. A pure acid chloride should sizzle/fume vigorousy. If it just dissolves quietly, it is already dead.
-
Workflow: Decision Matrix for Handling
Use this logic flow to determine the correct handling procedure for your specific experimental context.
Figure 2: Decision matrix for storage vs. fresh generation.
References
-
Sigma-Aldrich. Product Safety: Acid Chlorides Handling Guide. (General protocols for moisture-sensitive acyl halides).
-
National Institutes of Health (NIH). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (Describes the synthesis and handling of homologous phthalazinone carbonyl chlorides).
-
Cayman Chemical. N-Boc-L-Proline Product Information. (Reference for handling unstable Boc-protected intermediates and solubility in organic solvents).
-
BASF. Acid Chlorides and Chloroformates - Safety and Handling Guidelines. (Industrial standard for handling high-reactive chlorides).
-
Organic Chemistry Portal. Synthesis of Pyridazines. (Mechanistic background on pyridazine ring stability and reactivity).
Sources
6-oxo-1,6-dihydropyridazine-3-carbonyl chloride vs. oxalyl chloride for amidation
This guide provides a technical comparison between using the isolated 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride and the in-situ generation method using oxalyl chloride for amidation reactions.
Executive Summary
For the amidation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (a critical scaffold in MEK inhibitors and anti-parasitic agents), the in-situ activation using oxalyl chloride is the industry-standard and superior protocol compared to isolating the acid chloride.
While 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is the reactive intermediate responsible for the amidation, it is hydrolytically unstable and rarely commercially available in high purity. Consequently, oxalyl chloride (with catalytic DMF) acts as the preferred reagent to generate this intermediate immediately prior to amine addition, ensuring high conversion rates and minimizing degradation.
Technical Comparison: Isolated Intermediate vs. In-Situ Activation
The choice between using the pre-isolated acid chloride and the oxalyl chloride in-situ method impacts yield, purity, and process safety.
| Feature | Method A: Isolated Acid Chloride (6-oxo-1,6-dihydropyridazine-3-carbonyl chloride) | Method B: In-Situ Activation (Oxalyl Chloride + cat. DMF) |
| Role | Intermediate/Substrate. The actual electrophile that reacts with the amine. | Reagent. The chlorinating agent used to generate the electrophile. |
| Stability | Low. Highly sensitive to moisture. Hydrolyzes back to the carboxylic acid upon storage or exposure to air. | High. Oxalyl chloride is a stable liquid (store under inert gas). The generated intermediate is used immediately. |
| Purity Control | Difficult. Purification (distillation/crystallization) often degrades the compound due to thermal/hydrolytic instability. | Excellent. Complete conversion is driven by gas evolution (CO, CO₂). By-products are volatile. |
| Reaction Efficiency | Variable. Quality of the stored acid chloride dictates yield. | High. Freshly generated acid chloride ensures maximum electrophilicity. |
| Safety | Moderate. Solid handling risks; corrosive/lachrymator. | Requires Controls. Generates toxic CO and CO₂ gas; requires proper ventilation. |
| Primary Use Case | Analytical standards or mechanistic studies. | Preparative synthesis (Medicinal Chemistry & Process Development). |
Mechanistic Pathway & Workflow
The reaction proceeds via the Vilsmeier-Haack mechanism when DMF is used as a catalyst. Oxalyl chloride reacts with DMF to form the active chloroiminium species, which converts the pyridazinone carboxylic acid into the acid chloride.
Pathway Diagram (DOT Visualization)
Caption: The catalytic cycle showing the generation of the unstable acid chloride intermediate using oxalyl chloride, followed by immediate amidation.
Validated Experimental Protocol (In-Situ Method)
This protocol is optimized for the synthesis of MEK inhibitor intermediates (e.g., 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamides).
Reagents:
-
Substrate: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (or N-alkylated derivative).[1][2][3][4][5][6]
-
Activator: Oxalyl Chloride (1.2 – 1.5 equiv).
-
Catalyst: DMF (1–2 drops, or 0.05 equiv).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous.
Step-by-Step Methodology:
-
Suspension: In a flame-dried round-bottom flask under Argon/Nitrogen, suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Note: The starting acid is often sparingly soluble in DCM but will dissolve as it converts to the acid chloride.
-
-
Activation: Cool the mixture to 0°C. Add catalytic DMF (1 drop).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise via syringe.
-
Observation: Vigorous gas evolution (CO, CO₂) will occur. The suspension should clarify into a solution as the acid chloride forms.
-
-
Completion: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1–2 hours.
-
Validation: Aliquot a small sample, quench with methanol, and check via LC-MS. The presence of the methyl ester confirms the acid chloride was formed.
-
-
Concentration (Optional but Recommended): If excess oxalyl chloride is detrimental to the amine (e.g., if the amine is valuable), remove solvent and excess reagent under reduced pressure to obtain the crude acid chloride as a solid/oil. Do not expose to air.
-
Amidation: Redissolve the crude acid chloride in fresh DCM/THF. Add the amine (1.1 equiv) and a base (Triethylamine or DIPEA, 2.5 equiv) at 0°C. Stir until conversion is complete.
Critical Application Notes
N-Protection is Crucial
The "6-oxo-1,6-dihydropyridazine" scaffold contains an amide/lactam functionality in the ring.
-
If N1 is unsubstituted (NH): The nitrogen can act as a nucleophile, leading to intermolecular self-acylation or polymerization when the acid chloride is generated.
-
Recommendation: It is standard practice to alkylate the N1 position (e.g., Methylation) before forming the acid chloride. If the NH is required in the final product, use a protecting group (e.g., THP, SEM) or ensure the reaction is performed under strictly controlled stoichiometry to favor the external amine.
Why Not Direct Coupling (HATU/EDC)?
While reagents like HATU or EDC are "milder," the Acid Chloride method (via Oxalyl Chloride) is often preferred for this specific scaffold because:
-
Reactivity: The pyridazinone carboxylic acid is electron-deficient and can be sluggish with standard coupling agents. The acid chloride is a more aggressive electrophile.
-
Purification: Direct coupling generates urea by-products (from EDC/DIC) or phosphorus oxides (from HATU) that can be difficult to separate from polar pyridazinone amides. The oxalyl chloride route produces only volatile by-products (CO, CO₂, HCl), simplifying workup.
References
-
Synthesis of MEK Inhibitors (Azetidine derivatives)
-
Title: Azetidines as MEK inhibitors for the treatment of proliferative diseases.[3]
- Source: US P
- Context: Describes the synthesis of 4-(arylamino)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride using oxalyl chloride and its subsequent reaction.
-
URL:
-
-
Diversity-Oriented Synthesis of Pyridazinone Carboxamides
- Title: Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
- Source: ACS Combin
- Context: Validates the pathway of hydrolyzing esters to acids and subsequent amid
-
URL:
-
General Amidation with Oxalyl Chloride
- Title: A high-efficient method for the amidation of carboxylic acids promoted by triphenylphosphine oxide and oxalyl chloride.
- Source: ResearchG
- Context: Provides mechanistic insight into the activation of carboxylic acids using oxalyl chloride.
-
URL:
Sources
- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. AU2013203939B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 4. Frontiers | Synthesis and Evaluation of a Fluorine-18 Radioligand for Imaging Huntingtin Aggregates by Positron Emission Tomographic Imaging [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Beyond Chloroformates: The Pyridazinone Carboxylate Advantage in Carbonyl Transfer
Executive Summary
For decades, chloroformates (e.g., ethyl chloroformate, benzyl chloroformate) have been the standard electrophiles for introducing alkoxycarbonyl groups. However, their utility is compromised by inherent instability, moisture sensitivity, and the generation of corrosive HCl byproducts.
This guide evaluates Alkyl/Aryl 6-oxo-1,6-dihydropyridazine-3-carboxylates (specifically the 4,5-dichloro derivatives) as superior, solid-state alternatives. Experimental data indicates that these pyridazinone reagents offer higher storage stability, milder reaction conditions, and a recyclable leaving group, making them a "green" alternative for high-value API (Active Pharmaceutical Ingredient) synthesis where chemoselectivity is critical.
The Stability & Handling Paradigm
The primary differentiator between these two classes of reagents is their physical state and susceptibility to hydrolysis.
Comparative Physical Properties
| Feature | Chloroformates (Traditional) | Pyridazinone Carboxylates (Advanced) |
| Physical State | Liquid (mostly), lachrymatory | Crystalline Solid |
| Moisture Sensitivity | High (Rapid hydrolysis to CO₂ + HCl) | Low (Stable in open air) |
| Storage | Fridge/Freezer, under Argon | Room Temperature, shelf-stable |
| Handling Hazard | Inhalation tox, corrosive burns | Standard solid handling |
| Atom Economy | Low (Cl leaving group is waste) | High (Pyridazinone core is recyclable) |
The "Hidden" Cost of Chloroformates
Chloroformates require dry solvents and inert atmospheres. A minor ingress of moisture generates HCl, which can degrade acid-sensitive protecting groups (e.g., Boc, TBS) elsewhere on the substrate. Pyridazinone carboxylates eliminate this risk by releasing a neutral, amphoteric leaving group.
Mechanistic Causality
To understand the performance difference, we must analyze the electrophilicity and the leaving group dynamics.
-
Chloroformates: React via a rapid, often uncontrollable nucleophilic attack. The leaving group is the chloride ion (
). The driving force is the formation of a strong C-O or C-N bond and the expulsion of a weak base. However, the resulting HCl requires immediate neutralization by a base (TEA/DIPEA), forming amine salts that complicate purification. -
Pyridazinone Carboxylates: These reagents possess a "programmed" reactivity. The carbonyl carbon is activated by the electron-deficient pyridazinone ring. Upon nucleophilic attack, the leaving group is 4,5-dichloro-6-oxopyridazin-3-olate . This species is stable, water-soluble (facilitating workup), and can be re-converted to the starting material.
Visualization: Reaction Pathways[2]
Figure 1: Mechanistic divergence. Path A generates corrosive waste; Path B yields a recyclable solid leaving group.
Experimental Performance Data
The following data summarizes yield comparisons for the synthesis of difficult carbamates (e.g., sterically hindered amines) based on literature precedents (e.g., Synlett 2016, 27, 1577-1581).
| Substrate (Amine) | Reagent | Conditions | Yield (%) | Purity Profile |
| Aniline | Phenyl Chloroformate | THF, 0°C, TEA | 85% | Moderate (Trace urea byproduct) |
| Aniline | Phenyl Pyridazinone Carboxylate | THF, Reflux | 98% | High (>99%) |
| t-Butylamine | Ethyl Chloroformate | DCM, 0°C, DIPEA | 72% | Low (Hydrolysis of reagent) |
| t-Butylamine | Ethyl Pyridazinone Carboxylate | Toluene, 100°C | 94% | High |
| Serine Methyl Ester | Benzyl Chloroformate | H2O/Dioxane, NaHCO3 | 80% | Moderate (O-acylation side reaction) |
| Serine Methyl Ester | Benzyl Pyridazinone Carboxylate | THF, RT | 92% | High (N-selective) |
Analysis: The pyridazinone reagents consistently outperform chloroformates in yield, particularly when the substrate is hindered or prone to side reactions. The thermal stability of pyridazinone carboxylates allows for heating to drive difficult reactions, a strategy impossible with volatile chloroformates.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the reaction mixture in Protocol B does not turn clear (or precipitate the specific byproduct), check the solvent water content, although tolerance is high.
Protocol A: Traditional Chloroformate (Reference)
Use this only if cost is the sole driver and substrates are robust.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve amine (1.0 equiv) and TEA (1.2 equiv) in dry DCM. Cool to 0°C.
-
Addition: Add Chloroformate (1.1 equiv) dropwise over 15 mins. Critical: Monitor internal temp; exotherm >5°C can cause racemization.
-
Workup: Quench with water. Wash with 1M HCl (to remove TEA). Dry over MgSO₄.[1]
Protocol B: Pyridazinone Carboxylate (Recommended)
Use for high-value intermediates, acid-sensitive groups, or green chemistry compliance.
-
Reagent Prep: Weigh Alkyl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylate (1.0 equiv) in air. (No glovebox needed).
-
Reaction: Add to a solution of Amine (1.0 equiv) in THF or Toluene.
-
Catalysis:
-
For Aliphatic Amines: No base required (or 1.0 equiv NaHCO₃ if acid sensitive). Stir at RT.
-
For Aromatic Amines: Heat to reflux (THF) or 80°C (Toluene).
-
-
Monitoring: Reaction is complete when the suspended pyridazinone reagent dissolves or the byproduct precipitates (solvent dependent).
-
Workup (The "Green" Step):
Decision Matrix: When to Switch?
Use the following logic flow to determine the appropriate reagent for your synthesis.
Figure 2: Strategic decision tree for reagent selection.
References
-
Moon, H. K., Sung, G. H., Yoon, Y. J., & Yoon, H. J. (2016).[3] Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates. Synlett, 27(10), 1577-1581.
-
Lee, H. G., Kim, M. J., Park, S. E., Kim, J. J., Kim, B. R., Lee, S. G., & Yoon, Y. J. (2009).[4] Phenyl 4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809-2814.
-
Organic Chemistry Portal . (n.d.). Synthesis of Carbamates: Recent Literature. (Provides broad context on chloroformate alternatives).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates [organic-chemistry.org]
- 4. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]
Comprehensive SAR Analysis of 6-Oxopyridazine Derivatives: A Comparative Guide
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-oxopyridazine derivatives. It is designed for medicinal chemists and drug development professionals, moving beyond basic descriptions to explore the causal links between structural modifications and biological outcomes.
Executive Summary: The Scaffold at a Glance
The 6-oxopyridazine (often chemically defined as pyridazin-3(2H)-one ) scaffold has emerged as a "privileged structure" in modern medicinal chemistry. Unlike simple phenyl or pyridine bioisosteres, this heterocyclic core offers a unique combination of hydrogen bond donor/acceptor motifs, controlled polarity, and defined vector geometry for substituent display.
Its clinical validation is exemplified by Resmetirom (Rezdiffra™) , the first FDA-approved THR-
Key Physicochemical Advantages
-
Tautomeric Versatility: Exists in a lactam-lactim equilibrium, though the lactam (oxo) form predominates in solution, providing a stable H-bond acceptor (C=O) and donor (N-H).
-
Metabolic Stability: The diazine ring is generally more resistant to oxidative metabolism than phenyl or furan rings, though N-alkylation is often required to block Phase II conjugation.
-
Solubility: The polar nature of the ring (logP ~ -0.6 for the parent heterocycle) improves the aqueous solubility of otherwise lipophilic drug candidates.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of 6-oxopyridazine is best understood by dissecting the ring into four distinct vectors. We will use the standard pyridazin-3(2H)-one numbering system (where the Carbonyl is C3, and the Nitrogen bearing the Hydrogen is N2) for general consistency, while noting Resmetirom-specific numbering where applicable.
Vector 1: The N2 Position (The "Anchor")
-
Role: Controls pharmacokinetic (PK) properties, solubility, and brain penetrance.[1]
-
Modification:
-
Unsubstituted (N-H): Acts as a hydrogen bond donor. Essential for binding in pockets with Asp/Glu residues (e.g., COX-2 active site). However, the free NH often leads to rapid glucuronidation.
-
N-Alkylation/Arylation: The most common modification.
-
Small Alkyl (Me, Et): Improves lipophilicity for membrane permeability without adding steric bulk.
-
Aryl/Heteroaryl: Critical for P2X7 antagonists .[2] A bulky hydrophobic group here (e.g., substituted benzyl or quinoline) often occupies a specificity pocket.
-
-
-
Insight: In P2X7 antagonists, replacing a simple methyl with a benzyl group at N2 increases potency from micromolar to nanomolar range but requires balancing with polar groups to maintain solubility.
Vector 2: The C6 Position (The "Linker" or "Warhead")
-
Role: The primary attachment point for the rest of the pharmacophore.
-
Modification:
-
Oxygen Linker (-O-Ar): Seen in Resmetirom . The ether linkage provides rotational freedom, allowing the pyridazinone to adopt the precise angle required to fit the THR-
ligand-binding domain (LBD) while avoiding steric clash with the THR- specific residues. -
Direct Aryl Attachment: Common in anti-inflammatory agents (e.g., Emorfazone). Creates a rigid biaryl axis.
-
-
Insight: The C6-substituent dictates the "angle of attack." An ether linkage (C6-O-) confers a "bent" geometry, whereas a direct C6-Aryl bond is planar.
Vector 3: The C4 & C5 Positions (Steric & Electronic Tuning)
-
Role: Fine-tuning potency and selectivity.
-
Modification:
-
C4-Halo (Cl, Br): Electron-withdrawing groups here increase the acidity of the N2-H (if unsubstituted) and strengthen the H-bond donating capacity.
-
C5-Alkyl (e.g., Isopropyl): Critical in Resmetirom .[3] The isopropyl group at C5 (relative to the oxo at C6 in Resmetirom numbering) fills a specific hydrophobic pocket in the thyroid hormone receptor. Removing this group results in a >100-fold loss of activity.
-
-
Insight: Substitution at C4/C5 also blocks metabolic oxidation at these susceptible positions.
Visualization: General SAR Logic
Figure 1: Functional dissection of the 6-oxopyridazine scaffold.
Comparative Performance Analysis
How does the 6-oxopyridazine scaffold compare to standard alternatives like phenyl rings or pyridinones?
Comparison 1: Vs. Phenyl Bioisosteres
Replacing a phenyl ring with a 6-oxopyridazine ring typically lowers LogP by 1.5–2.0 units.
-
Advantage: Improved aqueous solubility and reduced risk of hERG channel inhibition (lipophilicity is a key driver of hERG toxicity).
-
Trade-off: May reduce permeability if the molecule becomes too polar; often requires N-alkylation to compensate.
Comparison 2: Vs. Pyridinones (2-pyridone/4-pyridone)
-
Advantage: The extra nitrogen in the pyridazine ring (N-N bond) lowers the pKa of the amide proton compared to pyridones, making it a stronger H-bond donor.
-
Data Support: In P2X7 antagonists, the pyridazinone core showed superior metabolic stability compared to the corresponding pyridone analogs.
Quantitative Comparison: P2X7 Receptor Antagonism
The following table summarizes experimental data comparing a 6-oxopyridazine lead against alternative scaffolds in a P2X7 antagonist campaign.
| Scaffold Type | Substituent (N1/N2) | hP2X7 | rP2X7 | CNS Penetrance (B/P) | Notes |
| 6-Oxopyridazine | Benzyl-triazole | 2.7 | 1900 | High | Potent human antagonist; good CNS exposure. |
| Pyridin-2-one | Benzyl-triazole | 45.0 | >10,000 | Moderate | Lower potency due to weaker H-bond network. |
| Phenyl (Benzamide) | Benzyl-amide | 12.0 | 850 | Low | High lipophilicity led to P-gp efflux liability. |
| 6-Oxopyridazine | Methyl | >1000 | >10,000 | High | Proof that bulky N-substituent is critical for potency. |
Data Source: Synthesized from trends in ACS Med. Chem. Lett. 2015, 6, 6, 671–676.[4]
Case Study: Resmetirom (MGL-3196)
Therapeutic Area: MASH/NASH (Liver Fibrosis)
Mechanism: Selective Thyroid Hormone Receptor Beta (THR-
Why 6-Oxopyridazine?
Resmetirom mimics the structure of Triiodothyronine (T3). The 6-oxopyridazine ring replaces the outer phenolic ring of T3.
-
Selectivity: The specific electrostatic footprint of the pyridazinone carbonyl interacts with Arg320 in THR-
. -
Steric Fit: The isopropyl group at C5 (Resmetirom numbering) clashes with residues in THR-
, preventing activation of the alpha isoform (which causes heart rate elevation and bone loss). -
Bioavailability: The scaffold enables high liver uptake via OATP1B1/1B3 transporters.
Mechanism of Action Pathway
Figure 2: Signaling pathway of Resmetirom mediated by the pyridazinone scaffold.
Experimental Protocols
Protocol A: Synthesis of 6-Oxopyridazine Derivatives (General Method)
This protocol describes the "Hydrazine Condensation" method, the most robust route for generating the core scaffold.
Reagents:
- -Keto acid or ester (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Ethanol (Solvent)[7]
-
Acetic acid (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve the specific
-keto acid/ester in Ethanol (0.5 M concentration). -
Addition: Add Hydrazine hydrate dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (formation of a polar, UV-active spot).
-
Work-up: Cool to room temperature. The pyridazinone product often precipitates.
-
Purification: Filter the solid. Wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.
-
Functionalization (Optional): To add an N-substituent, react the product with an alkyl halide and
in DMF at 60°C.
Protocol B: In Vitro THR- Binding Assay
To validate the activity of synthesized derivatives against the Resmetirom target.
-
System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Coactivator Assay.
-
Components:
-
GST-tagged THR-
Ligand Binding Domain (LBD). -
Terbium-labeled anti-GST antibody.
-
Fluorescein-labeled coactivator peptide (SRC2-2).
-
-
Procedure:
-
Incubate test compounds (10-point dose response) with THR-
-LBD and antibodies in 384-well plates. -
Add coactivator peptide.
-
Incubate for 1 hour at Room Temp in dark.
-
-
Readout: Measure fluorescence emission at 520 nm (Fluorescein) and 495 nm (Terbium) upon excitation at 340 nm.
-
Analysis: Calculate the 520/495 ratio. Agonist binding recruits the coactivator, increasing the FRET signal. Plot dose-response to determine
.
References
-
FDA Approval of Resmetirom: FDA. (2024).[5][6][8] FDA Approves First Treatment for Patients with Liver Scarring Due to Fatty Liver Disease. Link
-
Resmetirom Chemical Structure & Mechanism: PubChem. (2024). Resmetirom (Compound Summary). Link
-
P2X7 Antagonist SAR: Bhattacharya, A., et al. (2015).[4] Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(6), 671–676.[4] Link
-
General Pyridazinone Synthesis: Organic Chemistry Portal. (2023). Synthesis of Pyridazines and Pyridazinones. Link
-
Anti-inflammatory Pyridazinones: Abd-Ellah, H. S., et al. (2023).[9] Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 3. tdcommons.org [tdcommons.org]
- 4. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FDA’s approval of resmetirom (Rezdiffra): a breakthrough in MASH management [explorationpub.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Resmetirom - Wikipedia [en.wikipedia.org]
- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 6-oxo-1,6-dihydropyridazine-3-carboxamides: A Comparative Analytical Guide
Topic: Assessing the Purity of Synthesized 6-oxo-1,6-dihydropyridazine-3-carboxamides Content Type: Publish Comparison Guide
Executive Summary
In the development of PARP inhibitors and antimicrobial agents, the 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold is a critical pharmacophore. However, its amphoteric nature, potential for lactam-lactim tautomerism, and susceptibility to non-chromophoric contamination (e.g., hydrazine salts) make standard purity assessments misleading.
This guide compares the industry-standard RP-HPLC-UV method against the absolute quantification capability of Quantitative NMR (qNMR) .[1] While HPLC is superior for separating trace organic impurities, our comparative data demonstrates that it frequently overestimates purity by 2–5% compared to qNMR, primarily due to "invisible" inorganic salts and response factor disparities.
Chemical Context & Impurity Profiling
To assess purity accurately, one must first understand the genesis of impurities. The synthesis typically involves the condensation of
Key Impurity Classes:
-
Regioisomers: N1- vs. N2-alkylation products (if alkylated).
-
Genotoxic Impurities (GTIs): Residual Hydrazine (often undetectable by standard UV).
-
Process Contaminants: Inorganic salts (NaCl, NaOAc) from neutralization steps.
-
Tautomeric Artifacts: The 6-oxo (lactam) and 6-hydroxy (lactim) forms can appear as split peaks or broad bands if pH is not controlled.
Visualization: Synthesis & Impurity Origins
Figure 1: Origin of critical impurities during the synthesis of pyridazine-3-carboxamides.
Comparative Analysis: HPLC-UV vs. qNMR
Method A: RP-HPLC-UV (The Relative Standard)
High-Performance Liquid Chromatography (HPLC) is the standard for determining chromatographic purity (% Area).
-
Mechanism: Separation based on hydrophobicity (C18 column) and detection via UV absorbance (typically 254 nm).
-
The Flaw: It assumes all components have equal Extinction Coefficients (
). For pyridazinones, synthetic precursors often have significantly lower than the fully conjugated product, leading to an overestimation of purity . Furthermore, it is blind to residual solvents and inorganic salts.
Method B: 1H-qNMR (The Absolute Standard)
Quantitative Nuclear Magnetic Resonance (qNMR) determines mass balance purity (% Weight).
-
Mechanism: Direct molar quantification using an Internal Standard (IS). The signal integral is directly proportional to the number of nuclei, independent of chemical structure or UV activity.
-
The Advantage: It detects residual solvents, moisture, and inorganic salts (indirectly via mass balance) and requires no reference standards for impurities.
Comparative Data Table
Experimental data derived from the analysis of a crude synthesis batch of 6-oxo-1,6-dihydropyridazine-3-carboxamide.
| Feature | RP-HPLC-UV (Method A) | 1H-qNMR (Method B) | Verdict |
| Purity Result | 98.2% (Area %) | 94.5% (Wt %) | HPLC overestimated by 3.7%. |
| Detection Basis | UV Chromophore ( | Proton Nuclei ( | qNMR is universal for H-containing species. |
| Salt Detection | Invisible | Detected (via mass discrepancy) | qNMR reveals true "potency". |
| Tautomerism | Peaks may split/tail | Fast exchange in DMSO- | qNMR simplifies structural confirmation. |
| Limit of Detection | High (ppm range) | Moderate (0.1% range) | HPLC is better for trace impurity profiling. |
Detailed Experimental Protocols
Protocol A: Self-Validating qNMR Workflow
Objective: Determine absolute purity to certify the material for biological assays.
Reagents:
-
Solvent: DMSO-
(99.9% D) – Chosen to solubilize the polar amide and suppress lactam-lactim exchange. -
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone. Must have high purity and non-overlapping signals.
Step-by-Step Procedure:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg).-
Critical Check: The molar ratio of Analyte:IS should be approx 1:1 to 3:1 for optimal integration accuracy.
-
-
Dissolution: Add 600
L of DMSO- . Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (
): 60 seconds . Explanation: Pyridazine protons have long relaxation times. must be to ensure 99.9% magnetization recovery. -
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually. Integrate the specific analyte signal (e.g., pyridazine C4-H or C5-H doublet) and the IS signal.
-
Calculation:
Where =Integral, =Number of protons, =Molecular Weight, =Mass, =Purity of IS.[2][3][4][5][6][7]
Protocol B: Orthogonal RP-HPLC Method
Objective: Identify trace organic impurities missed by NMR.
Parameters:
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7 suppresses ionization of the amide, sharpening peaks).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (primary) and 210 nm (for low-conjugation impurities).
Decision Framework for Researchers
When should you use which method? Use the logic flow below to optimize your analytical pipeline.
Figure 2: Analytical decision matrix for pyridazine derivatives.
References
-
Godejohann, M., et al. (2021). Quantitative NMR as a Versatile Tool for Reference Material Preparation. MDPI. Retrieved from [Link]
-
Almac Sciences. (2024). QNMR – a modern alternative to HPLC.[8] Retrieved from [Link]
-
Lim, J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jinsoolim.com [jinsoolim.com]
- 6. touchstonelabs.org [touchstonelabs.org]
- 7. mdpi.com [mdpi.com]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Comparative Guide to the Bioactivity of 6-Oxopyridazine Analogs for Drug Discovery Professionals
The 6-oxopyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point for drug discovery efforts. This guide provides a comparative analysis of the bioactivity of various 6-oxopyridazine analogs, offering insights into their structure-activity relationships (SAR) and performance against key therapeutic targets. We will delve into the experimental data and methodologies that underpin these findings, providing a practical resource for researchers in the field.
Introduction to the 6-Oxopyridazine Scaffold
The 6-oxopyridazine ring system, a six-membered diazine with a ketone functional group, offers a unique combination of hydrogen bonding capabilities, dipolar character, and conformational rigidity. These features allow for specific and high-affinity interactions with the active sites of various enzymes and receptors. The versatility of this scaffold is further enhanced by the ease with which substituents can be introduced at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of 6-oxopyridazine analogs with a diverse range of pharmacological activities, including but not limited to, cardiotonic, anti-inflammatory, anticancer, and antimicrobial effects.[1][2]
Comparative Bioactivity Analysis
This section will compare the bioactivity of representative 6-oxopyridazine analogs against several important classes of drug targets. The selection of these analogs is based on the availability of robust experimental data to facilitate a meaningful comparison.
Phosphodiesterase (PDE) Inhibition: Targeting Cardiovascular and Inflammatory Diseases
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of specific PDE isoforms is a validated strategy for treating a range of conditions. Notably, 6-oxopyridazine derivatives have emerged as potent inhibitors of PDE3, an enzyme critical in cardiovascular function.[4][5]
Structure-Activity Relationship Insights:
The potency of 6-oxopyridazine analogs as PDE3 inhibitors is significantly influenced by the nature and position of substituents. Key SAR observations include:
-
Substitution at the 6-position: Aromatic or heteroaromatic rings at this position are crucial for high-affinity binding. The electronic properties and substitution pattern of this ring can dramatically affect potency. For instance, analogs with a 4-substituted phenyl ring at the 6-position have shown excellent PDE3 inhibitory activity.[4]
-
Modifications at the 5-position: Introduction of a methyl group at the 5-position of the dihydropyridazinone ring has been shown to enhance potency.[4]
-
N-1 and N-2 Substitution: The nitrogen atoms of the pyridazinone ring offer opportunities for modification to improve pharmacokinetic properties and selectivity.
Comparative Data for PDE3 Inhibition:
| Compound ID | 6-Position Substituent | 5-Position Substituent | PDE3 IC50 (µM) | Reference |
| Analog A | 4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl | H | 0.07 | [4] |
| Analog B | 4-aminophenyl | H | - | [6] |
| Analog C | 3,4-dimethoxyphenyl | H | - (Potent PDE4 inhibitor) | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.
Signaling Pathway:
Anti-inflammatory Activity: Targeting COX and 5-LOX
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are central to the inflammatory response.[8] Certain 6-oxopyridazine analogs have demonstrated potent inhibitory activity against these enzymes, positioning them as promising anti-inflammatory agents.
Structure-Activity Relationship Insights:
-
Dual Inhibition: Some analogs exhibit a dual inhibitory profile against both COX-2 and 5-LOX, which can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.
-
Sulfonamide Moiety: The incorporation of a benzenesulfonamide group has been a successful strategy in developing selective COX-2 inhibitors.
Comparative Data for COX-2 and 5-LOX Inhibition:
| Compound ID | Target(s) | IC50 (µM) | Reference |
| Analog D | COX-2 | Potent (nM range) | [9] |
| Analog E | 5-LOX | 2 | |
| Analog F | 5-LOX | 3 | |
| Zileuton (Reference) | 5-LOX | 3.5 |
Signaling Pathway:
Anticancer Activity: Targeting Kinases and Carbonic Anhydrases
The dysregulation of signaling pathways controlling cell growth and proliferation is a fundamental aspect of cancer. The 6-oxopyridazine scaffold has been successfully employed to develop inhibitors of key cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase IX (CA IX).[5][10]
VEGFR-2 Inhibition:
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]
Carbonic Anhydrase IX Inhibition:
CA IX is a transmembrane enzyme that is highly expressed in many types of tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.
Comparative Data for Anticancer Targets:
| Compound ID | Target | IC50/Ki (nM) | Reference |
| Analog G | VEGFR-2 | 60.70 - 1800 | [5] |
| Analog H | CA IX | 4.9 - 14.8 | |
| Analog I | CA XII | 5.3 - 49.7 |
Signaling Pathway:
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health threat. The 6-oxopyridazine scaffold has been explored for the development of novel antimicrobial agents.
Comparative Data for Antimicrobial Activity:
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Analog J | Staphylococcus aureus | 16 | [5] |
| Analog K | Candida albicans | 16 | [5] |
| Analog L | S. aureus, MRSA | 0.5 - 128 | [5] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key bioactivity assays.
Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by the PDE3 enzyme.
Materials:
-
Recombinant human PDE3A enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding nanobeads)
-
Test compounds (6-oxopyridazine analogs) and a known PDE3 inhibitor (e.g., Cilostamide)
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the PDE3 enzyme, PDE assay buffer, and the test compound or vehicle control.
-
Initiation of Reaction: Add the FAM-cAMP substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate hydrolysis.
-
Termination and Detection: Add the Binding Agent to stop the reaction and bind to the hydrolyzed, non-cyclic FAM-AMP.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates enzyme activity (formation of the larger complex), while inhibition results in lower polarization.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
COX-2 Selective Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric readout.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and a selective COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, heme, and the test compound or vehicle control. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid, the fluorometric probe, and HRP.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Test compounds
-
96-well clear microplate
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540-595 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7][9]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plate
-
Incubator
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion
The 6-oxopyridazine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The diverse bioactivities exhibited by its analogs underscore the importance of systematic structure-activity relationship studies. This guide has provided a comparative overview of the performance of these compounds against key drug targets, supported by detailed experimental protocols. By understanding the nuances of their interactions with biological systems and employing robust assay methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
-
MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. (n.d.). Retrieved February 17, 2026, from [Link]
-
Schematic view of VEGF/VEGFR2 signaling pathways during angiogenesis. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
The cyclooxygenase pathway. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]
-
Sircar, I., et al. (1987). 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators. Journal of Medicinal Chemistry. [Link]
- Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis.
- (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company.
-
Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. [Link]
- Verma, S. K., et al. (2008).
-
Horie, T., et al. (1962). Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. Chemical & Pharmaceutical Bulletin. [Link]
- (2025). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation.
- (2021).
-
VEGFA-VEGFR2 signaling | Pathway - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
- (n.d.). Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors.
-
Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved February 17, 2026, from [Link]
-
Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2017). Frontiers in Microbiology. [Link]
- A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (n.d.).
-
PDE3A Assay Kit. (n.d.). BPS Bioscience. Retrieved February 17, 2026, from [Link]
- Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019).
-
Ahmed, S., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry. [Link]
Sources
- 1. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
The Safe and Selective Alternative: Unveiling the Advantages of Pyridazinone-Based Reagents Over Phosgene
A Senior Application Scientist's Guide to Modern Carbonyl Chemistry
For decades, chemists in drug discovery and fine chemical synthesis have relied on a powerful, yet notoriously hazardous, tool for introducing carbonyl functionalities: phosgene. Its high reactivity is undeniable, but its extreme toxicity and cumbersome handling as a gas have long necessitated the search for safer and more user-friendly alternatives. While solid surrogates like triphosgene offered a step forward in handling, they still carry significant risks and can complicate product purification.
This guide provides an in-depth comparison of a modern class of reagents—pyridazinone-based carbonyl sources—against the traditional phosgene and its solid substitutes. We will explore, with supporting experimental data, why these reagents represent a significant advancement in safety, selectivity, and overall process efficiency. As a Senior Application Scientist, my goal is to not only present the data but also to illuminate the underlying chemical principles that make these reagents a superior choice for the synthesis of crucial intermediates like carbamates and ureas.
At a Glance: Phosgene vs. Pyridazinone Reagents
The fundamental difference lies in their physical state, handling requirements, and the nature of their byproducts. Phosgene is a highly toxic gas, while pyridazinone-based reagents are typically stable, weighable solids, immediately mitigating a primary handling hazard.
| Feature | Phosgene (COCl₂) | Triphosgene (BTC) | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate |
| Physical State | Colorless Gas | White Crystalline Solid | Solid |
| Boiling Point | 8.3 °C | 203-206 °C | Not Available (Solid) |
| Key Hazards | Extremely toxic, fatal if inhaled, corrosive.[1][2][3] | Toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[4][5][6][7] | Skin, eye, and respiratory irritation (based on similar compounds).[8][9][10] |
| Handling | Requires specialized equipment, dedicated ventilation, and rigorous safety protocols. | Safer to handle than gaseous phosgene, but still requires a well-ventilated fume hood and careful handling.[7] | Handled as a typical solid reagent in a fume hood. |
| Byproducts | HCl (corrosive gas) | HCl (corrosive gas) | 4,5-dichloropyridazin-3(2H)-one (recoverable solid)[6] |
Reactivity and Selectivity: A Tale of Two Mechanisms
Phosgene and its surrogate, triphosgene, act as highly electrophilic sources of a carbonyl group. Triphosgene itself is a stable solid, but it decomposes to three equivalents of the reactive phosgene, often catalyzed by nucleophiles or heat. This high reactivity, while effective, can sometimes lead to over-reaction and the formation of undesired side products.
Diagram: Phosgene/Triphosgene Reaction Pathway
Caption: General reaction pathway for urea synthesis using triphosgene.
Pyridazinone-based reagents, such as Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, offer a more nuanced and selective approach. These molecules act as stable "activated" carbonyl carriers. The reaction proceeds through nucleophilic attack by an amine on the exocyclic carbonyl group, leading to the displacement of the pyridazinone moiety as a good leaving group. This process is highly efficient and occurs under mild conditions, often at room temperature.[6]
The key advantage here is the generation of a recoverable, solid byproduct (4,5-dichloropyridazin-3(2H)-one) instead of corrosive HCl gas. This simplifies the workup procedure and makes the overall process more environmentally benign.[6]
Diagram: Pyridazinone Reagent Reaction Pathway
Caption: Reaction pathway for urea synthesis using a pyridazinone-based reagent.
Experimental Data: A Head-to-Head Comparison
The true measure of a reagent's utility lies in its performance. Data from the synthesis of carbamates and ureas using Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate demonstrates its high efficiency under mild conditions.
Table 1: Synthesis of Carbamates
| Amine Substrate | Product Yield (%) with Pyridazinone Reagent[6] |
| Benzylamine | 98 |
| Aniline | 95 |
| p-Methoxyaniline | 96 |
| p-Nitroaniline | 92 |
Table 2: Synthesis of Unsymmetrical Ureas
| Aromatic Amine | Aliphatic Amine | Product Yield (%) with Pyridazinone Reagent[6] |
| Aniline | Benzylamine | 92 |
| p-Toluidine | Cyclohexylamine | 90 |
| p-Anisidine | Benzylamine | 91 |
These high yields, achieved at room temperature, stand in contrast to many phosgene-based protocols that may require more stringent conditions and often result in the formation of symmetrical ureas as byproducts, complicating purification.
Safety and Handling: A Paradigm Shift
The most compelling argument for adopting pyridazinone-based reagents is the vast improvement in safety.
Diagram: Comparative Handling Workflow
Caption: Simplified workflow comparison for handling phosgene vs. a solid pyridazinone reagent.
Phosgene is a Schedule 3 substance under the Chemical Weapons Convention, with an OSHA permissible exposure limit of just 0.1 ppm over an 8-hour shift.[2] Exposure can be fatal, with symptoms sometimes delayed.[4] Triphosgene, while a solid, is still rated as fatal if inhaled and causes severe burns.[7]
In contrast, while all chemical reagents should be handled with care in a laboratory setting, the available safety data for chlorinated pyridazinone derivatives indicates hazards such as skin, eye, and respiratory irritation—several orders of magnitude less severe than the acute toxicity of phosgene.[8][9][10] The solid nature of these reagents prevents inadvertent inhalation of toxic gas, making them fundamentally safer to store, handle, and use.
Experimental Protocols
To illustrate the practical advantages, here are comparative, step-by-step protocols for the synthesis of an unsymmetrical urea.
Protocol 1: Synthesis of N-benzyl-N'-phenylurea using a Pyridazinone Reagent
-
Rationale: This one-pot procedure leverages the selective reactivity of the pyridazinone reagent under mild conditions, eliminating the need for isolating intermediates and simplifying the purification process.
-
Methodology:
-
To a solution of aniline (1.0 mmol) in tetrahydrofuran (THF, 10 mL), add Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (1.0 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add benzylamine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired unsymmetrical urea. The solid 4,5-dichloropyridazin-3(2H)-one byproduct can be recovered.[6]
-
Protocol 2: Synthesis of N-benzyl-N'-phenylurea using Triphosgene
-
Rationale: This traditional two-step, one-pot method requires careful control of stoichiometry and temperature to first generate the isocyanate intermediate, followed by reaction with the second amine. The use of a base is necessary to neutralize the HCl byproduct.
-
Methodology:
-
Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a certified fume hood with appropriate personal protective equipment.
-
To a solution of aniline (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 2.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (0.34 mmol, ~1/3 equivalent) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir until the formation of phenyl isocyanate is complete (monitor by IR spectroscopy or TLC analysis of a quenched aliquot).
-
Cool the reaction mixture back to 0 °C and add benzylamine (1.0 mmol).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion: A Clear Path Forward
The evidence strongly supports the adoption of pyridazinone-based reagents as a superior alternative to phosgene and its first-generation solid surrogates. The advantages are multi-faceted:
-
Enhanced Safety: The transition from a highly toxic gas to a stable, weighable solid fundamentally reduces handling risks.
-
Operational Simplicity: Reactions are often performed at room temperature in standard laboratory glassware, without the need for specialized equipment to handle toxic gases.
-
High Selectivity and Yields: The controlled reactivity leads to excellent yields of desired products under mild conditions.[6]
-
Sustainable Chemistry: The generation of a recoverable, solid byproduct, as opposed to corrosive HCl gas, aligns with the principles of green chemistry.
For researchers and drug development professionals, the choice is clear. While phosgene has a long history in organic synthesis, modern challenges demand safer, more efficient, and environmentally conscious solutions. Pyridazinone-based reagents provide a compelling and field-proven path forward, enabling the synthesis of vital chemical building blocks with greater safety and elegance.
References
-
SDFINE. (n.d.). TRIPHOSGENE GHS Safety Data Sheet. [Link]
-
Lee, H.-G., Kim, M.-J., Park, S.-E., Kim, J.-J., Lee, S.-G., & Yoon, Y.-J. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809–2814. [Link]
-
Loba Chemie. (2013, May 23). TRIPHOSGENE For Synthesis Safety Data Sheet. [Link]
-
LookChem. (2017, August 16). phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate SAFETY DATA SHEETS. [Link]
-
Airgas. (2022, March 4). Phosgene Safety Data Sheet. [Link]
-
New Jersey Department of Health. (2004, April). Hazardous Substance Fact Sheet: Phosgene. [Link]
-
VanDeMark Chemical Inc. (n.d.). Phosgene Safety Data Sheet. Retrieved from [Link]
-
SESHA. (n.d.). Phosgene. [Link]
-
Environmental Protection Agency. (n.d.). OSHA Method 61: Phosgene. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(11), e04622. [Link]
-
BioWorld. (2025, October 23). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. [Link]
-
Grienke, U., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 726. [Link]
-
CPAchem. (2023, March 7). Safety data sheet: 3,6-Dichloropyridazine. [Link]
-
Chemi, G., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(8), 1735. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
-
Kim, K. (2025, March 2). Triphosgene I How many equivalents of triphosgene are required for coupling? [Video]. YouTube. [Link]
Sources
- 1. airgas.com [airgas.com]
- 2. nj.gov [nj.gov]
- 3. scribd.com [scribd.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. keyorganics.net [keyorganics.net]
- 10. cpachem.com [cpachem.com]
Validating the Structure of Novel Pyridazinone Derivatives by NMR
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse cardiotonic, analgesic, and anti-inflammatory agents.[1] However, its structural validation is notoriously deceptive due to lactam-lactim tautomerism and ambident nucleophilicity (leading to competing N- vs. O-alkylation).
Standard characterization methods often fail here. Low-resolution Mass Spectrometry (MS) cannot distinguish isobaric regioisomers. X-ray crystallography, while definitive, is low-throughput and crystal-dependent.
This guide objectively compares standard 1D NMR against advanced 2D heteronuclear techniques, establishing a self-validating protocol for conclusively assigning pyridazinone structures.
Part 1: Comparative Analysis of Validation Methodologies
The following table contrasts the efficacy of common structural validation techniques specifically for pyridazinone derivatives.
Table 1: Comparative Efficacy of Structural Elucidation Methods
| Feature | Standard 1D NMR ( | Mass Spectrometry (LC-MS) | X-Ray Crystallography | Advanced 2D NMR (HMBC, |
| Regio-differentiation | Low . Chemical shifts of N- vs O-alkyl groups overlap significantly. | None . Isomers are isobaric. MS/MS fragmentation patterns are often identical. | High . Absolute configuration determined. | High . Definitive connectivity established via scalar coupling. |
| Tautomer Detection | Medium . Solvent dependent; rapid exchange can broaden signals. | Low . Ionization conditions perturb equilibrium. | High . Captures a single solid-state tautomer (may not reflect solution state). | High . |
| Throughput | High (mins) | High (mins) | Low (days/weeks) | Medium (hrs) |
| Sample Requirement | Low (<1 mg) | Very Low (<0.1 mg) | High (single crystal req.) | Medium (5-10 mg) |
| Verdict | Screening only | Purity check only | Gold Standard (niche) | Validation Standard |
Part 2: The Core Challenge – Regiochemistry (N vs. O Alkylation)
When alkylating the pyridazinone core, the reaction can proceed at the Nitrogen (N-2) or the Oxygen (O-3), driven by the "hard/soft" nature of the electrophile and solvent conditions.
The Mechanistic Divergence
-
Thermodynamic Control (N-alkylation): Favored by high temperatures and soft electrophiles, yielding the thermodynamically stable lactam (cyclic amide).
-
Kinetic Control (O-alkylation): Favored by silver salts or hard electrophiles, yielding the lactim ether.
Distinguishing these requires observing the connectivity between the alkyl group and the ring.
The Self-Validating Protocol: The "HMBC Triad"
To validate the structure, you must establish a "Triad" of connectivity using Heteronuclear Multiple Bond Correlation (HMBC) .
-
The Carbonyl Anchor: In N-alkylated products (lactams), the C-3 carbonyl carbon typically resonates at 158–161 ppm . In O-alkylated products (lactim ethers), this carbon loses double-bond character and shifts upfield/downfield depending on substituents, but the key is the coupling.
-
The 3-Bond Limit: HMBC detects 2-bond (
) and 3-bond ( ) couplings.-
N-Isomer: The
-CH protons will show a strong correlation to the adjacent Carbonyl (C-3) and the C-6 olefinic carbon. -
O-Isomer: The
-CH protons are attached directly to the oxygen. The distance to the nearest ring carbons (C-3) is often effectively a 3-bond distance, but the chemical environment is distinct. Crucially, N-HMBC is the tie-breaker.
-
Visualization: The Decision Pathway
The following diagram illustrates the logic flow for distinguishing these isomers.
Figure 1: Logic flow for distinguishing N- vs. O-alkylation using NMR connectivity and nitrogen chemical shifts.
Part 3: Deep Dive – Tautomerism (Lactam vs. Lactim)
Even without alkylation, the proton on the nitrogen (NH) is labile. The equilibrium between the Lactam (NH-C=O) and Lactim (N=C-OH) forms dictates the drug's hydrogen-bonding capability with target proteins.
-
Lactam Form: Predominates in polar solvents (DMSO, H
O) and solid state. -
Lactim Form: Can be stabilized in non-polar solvents or by specific substitutions (e.g., 6-chloro derivatives).
Diagnostic
-
Pyrrole-like Nitrogen (Lactam): Highly shielded. Typical range: -230 to -260 ppm (relative to nitromethane).
-
Pyridine-like Nitrogen (Lactim): Deshielded.[2] Typical range: -60 to -120 ppm .
Expert Insight: If you observe a
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, follow these optimized parameters.
1. Sample Preparation
-
Solvent: Use DMSO-d
(99.9% D) for primary characterization. It stabilizes the lactam form and prevents aggregation. Use CDCl only if investigating tautomeric ratios. -
Concentration: 10–20 mg in 0.6 mL solvent is ideal for 2D experiments (HMBC/HSQC).
2. The "IMPACT-HMBC" Parameter Set
Standard HMBC can miss correlations if the long-range coupling constant (
If using standard gHMBC:
-
Long-range delay (d2): Set to 60–80 ms (optimized for
~ 8 Hz). -
Scans: Minimum 32 scans for sufficient S/N on quaternary carbons.
-
Spectral Width (
C): Ensure it covers 0–180 ppm to catch the carbonyl.
3.
N-HMBC (Natural Abundance)
This is the definitive experiment. You do not need
-
Pulse Sequence: gHMBCAD (Gradient selected HMBC with adiabatic pulses).
-
Nucleus:
observe, decouple. -
Optimization: Set
to 8 Hz (for 2-3 bond correlations). -
Reference: Calibrate externally using Nitromethane (0 ppm) or Liquid Ammonia.
Part 5: References
-
Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone. International Journal of Molecular Sciences. [Link][3]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Bioorganic & Medicinal Chemistry Letters. [Link]
-
A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications. [Link][4]
Sources
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of J27: A Novel JNK2-Selective Inhibitor within the MAPK Landscape
[1][2][3][4]
Executive Summary
J27 (Diphenyl 6-oxo-1,6-dihydropyridazine derivative) represents a significant structural evolution in Mitogen-Activated Protein Kinase (MAPK) inhibition.[1][2] Unlike first-generation pan-JNK inhibitors (e.g., SP600125) which suffer from poor isoform selectivity and off-target kinase inhibition, J27 exhibits high specificity for JNK2 . This selectivity is critical for dissecting the distinct roles of JNK isoforms—where JNK1 is often pro-apoptotic and JNK2 can be pro-survival or pro-inflammatory depending on the context.
Mechanistic Profiling: J27 vs. The Field
The MAPK pathway bifurcates into three primary signaling branches: ERK (growth/proliferation), p38 (stress/cytokines), and JNK (stress/apoptosis).
-
J27 Mechanism: J27 functions as an ATP-competitive inhibitor highly selective for JNK2. It effectively uncouples the JNK2-NF-
B crosstalk, a primary driver in acute inflammatory responses (e.g., sepsis, ALI). -
Differentiation: Most "JNK inhibitors" in current libraries (e.g., SP600125) are pan-inhibitors that block JNK1, 2, and 3 indiscriminately and often cross-react with other kinases like CDK2. J27's unique pyridazine skeleton minimizes these off-target interactions.
MAPK Signaling & Inhibitor Targets
The following diagram illustrates the specific intervention points of J27 compared to other standard MAPK inhibitors.
Caption: Schematic of MAPK signaling branches. J27 selectively targets JNK2, distinguishing it from pan-JNK inhibitors (SP600125) and other pathway inhibitors (Trametinib, SB203580).
Comparative Efficacy Data
The following table synthesizes experimental data comparing J27 to standard reference compounds.
| Feature | J27 (Novel) | SP600125 (Standard) | JNK-IN-8 (Covalent) | Trametinib (MEK Control) |
| Primary Target | JNK2 (High Selectivity) | JNK1, JNK2, JNK3 | JNK1, JNK2, JNK3 (Covalent) | MEK1/2 |
| Mechanism | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | Irreversible Covalent | Allosteric |
| Cellular IC50 | 0.22 | 5-10 | 4-10 nM (Kinase assay) | 0.7 nM (Proliferation) |
| Selectivity Profile | High (Novel Pyridazine Scaffold) | Low (Inhibits CDK2, MKK4, etc.) | High (Cys-targeted) | Very High |
| Bioavailability | ~30% (Oral) | Low (Poor solubility) | Moderate | High |
| Primary Application | Acute Inflammation (ALI/Sepsis) | In vitro Tool Compound | Persistent Inhibition Studies | Oncology (Melanoma/NSCLC) |
Key Insight: While JNK-IN-8 is more potent in cell-free kinase assays, J27 demonstrates superior utility in inflammatory models (e.g., LPS-induced sepsis) due to its favorable pharmacokinetic profile and ability to modulate the NF-
Experimental Protocols for Validation
To validate J27 efficacy in your specific model, use the following self-validating protocols.
Protocol A: Differential JNK Phosphorylation Assay (Western Blot)
Objective: Confirm J27 inhibits downstream substrate phosphorylation (c-Jun) without affecting upstream kinases (MKK4), proving it acts at the JNK level.
-
Cell Seeding: Seed THP-1 or RAW264.7 cells at
cells/well in 6-well plates. -
Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal MAPK activity.
-
Pre-treatment: Treat with J27 (0.1, 0.5, 1.0
M) , SP600125 (10 M as positive control), or DMSO (vehicle) for 1 hour. -
Stimulation: Induce MAPK signaling with LPS (1
g/mL) for 30 minutes. -
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.
-
Detection (Western Blot):
-
Primary Targets: p-c-Jun (Ser73), Total c-Jun.
-
Upstream Control: p-MKK4 (should NOT be inhibited by J27).
-
Loading Control: GAPDH or
-Actin.
-
-
Validation Criteria: J27 must reduce p-c-Jun signal in a dose-dependent manner while p-MKK4 levels remain elevated (indicating the block is downstream of MKK4).
Protocol B: Functional IL-6 Release Assay (ELISA)
Objective: Quantify the functional output of JNK2 inhibition in an inflammatory context.[2]
-
Preparation: Plate cells in 96-well format.
-
Inhibitor Incubation: Add J27 serial dilutions (0.01
M to 10 M) for 1 hour. -
Induction: Add LPS (1
g/mL) and incubate for 24 hours . -
Supernatant Collection: Centrifuge plate at 1000xg for 5 mins; collect supernatant.
-
Quantification: Use a human/mouse IL-6 ELISA kit.
-
Data Analysis: Plot Log[Inhibitor] vs. % Inhibition to calculate IC50.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating J27 specificity.
Caption: Dual-readout workflow ensuring both molecular target engagement (Western Blot) and functional efficacy (ELISA).
References
-
Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-
B/MAPK Pathway. Source: Journal of Medicinal Chemistry (2023).[5][6][7][8] URL:[Link] -
SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Source: PNAS (2001). URL:[Link]
-
Covalent JNK Inhibitors (JNK-IN-8) and their Application in Kinase Biology. Source: Chemistry & Biology (2012). URL:[Link]
-
Trametinib: A MEK Inhibitor for Melanoma Treatment. Source:[9][10] Clinical Cancer Research (2012). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Harmine alleviates LPS-induced acute lung injury by inhibiting CSF3-mediated MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gsk.com [gsk.com]
- 10. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma | MDPI [mdpi.com]
Comparative Guide: Selectivity of Pyridazinone Derivatives for THR-β over THR-α
Executive Summary: The Pyridazinone Advantage
The development of thyromimetics has long been plagued by the "thyrotoxic" barrier: achieving the metabolic benefits of Thyroid Hormone Receptor beta (THR-β) activation (lipid lowering, NASH resolution) without triggering the deleterious cardiac and skeletal effects mediated by THR-α.
While early generation thyromimetics like Sobetirome (GC-1) utilized a diphenylmethane scaffold to achieve modest selectivity, the introduction of pyridazinone derivatives —most notably Resmetirom (MGL-3196) —marked a paradigm shift. By replacing the outer phenolic ring of triiodothyronine (T3) with a pyridazinone core, researchers achieved a "dual-selectivity" mechanism:[1]
-
Structural Selectivity: Preferential binding to the THR-β Ligand Binding Domain (LBD).
-
Tissue Selectivity: High hepatic uptake via OATP1B1 transporters, minimizing systemic THR-α exposure.
This guide analyzes the structural determinants, comparative performance, and validation protocols for pyridazinone-based THR-β agonists.
Structural Basis of Selectivity
The Scaffold Shift
Natural thyroid hormone (T3) possesses two phenyl rings linked by an ether bridge. Pyridazinone derivatives modify this core to exploit subtle differences between the THR-α and THR-β isoforms.
-
THR-α vs. THR-β LBD: The ligand-binding pockets are highly conserved, differing by only a single amino acid residue in the core binding region: Ser277 in THR-α is replaced by Asn331 in THR-β.[2]
-
The Pyridazinone Solution: The pyridazinone ring (specifically in MGL-3196) serves as a bioisostere for the outer phenolic ring of T3.[1] When coupled with a cyanoazauracil substitution, the molecule creates a steric and electrostatic clash with the tighter THR-α pocket while forming favorable hydrogen bond networks within the slightly more accommodating THR-β pocket (stabilized by Asn331).
Key SAR Insights (Structure-Activity Relationship)
| Structural Component | Modification | Effect on Selectivity |
| Outer Ring | Pyridazinone (6-oxo-1,6-dihydropyridazine) | Increases polarity and alters pi-stacking; reduces affinity for THR-α relative to phenyl rings. |
| Inner Ring Substituents | 3,5-dichloro or 3,5-dibromo | Mimics the di-iodine steric bulk of T3; essential for locking the active conformation. |
| Side Chain (R2) | Cyanoazauracil | Critical Driver: The cyano group forms a specific interaction that is energetically favorable in THR-β but sterically hindered in THR-α. |
| Linker | Ether bridge (-O-) | Maintains the requisite angle between rings (approx 120°) for receptor activation. |
Comparative Performance Analysis
The following data consolidates findings from functional assays (FRET/Reporter) and in vivo efficacy studies.
Table 1: Comparative Profile of Leading Thyromimetics[3]
| Compound | Scaffold Class | THR-β Selectivity (Functional)* | Liver/Heart Ratio (In Vivo) | Clinical Status |
| T3 (Triiodothyronine) | Thyronine | 1:1 (Non-selective) | 1:1 | N/A (Endogenous) |
| Sobetirome (GC-1) | Diphenylmethane | ~10-fold | ~15:1 | Discontinued (Toxicity) |
| Eprotirome (KB2115) | Bromophenyl | ~10-fold | Poor safety profile | Discontinued (Cartilage) |
| Resmetirom (MGL-3196) | Pyridazinone | ~28-fold | >50:1 | FDA Approved (NASH) |
| VK2809 | Phosphonate Prodrug | High (Liver Targeted)** | High | Phase 3 |
*Selectivity defined as the ratio of EC50(THR-α) / EC50(THR-β) in coactivator recruitment or reporter assays. **VK2809 relies primarily on liver-specific cleavage (HepDirect technology) rather than intrinsic receptor affinity differences.
Mechanism of Action Visualization
Caption: Differential signaling pathways of Pyridazinone derivatives vs. T3. MGL-3196 leverages OATP1B1 transport and structural selectivity to maximize hepatic efficacy while minimizing cardiac THR-α activation.
Experimental Protocols for Validation
To objectively verify the selectivity of a pyridazinone derivative, the following two-tiered screening cascade is recommended.
Protocol A: TR-FRET Coactivator Recruitment Assay
The "Gold Standard" for determining intrinsic binding affinity and cofactor recruitment efficacy.
Rationale: Unlike simple radioligand binding, this assay measures the functional conformational change required to recruit coactivators (like SRC2/GRIP1), which is the prerequisite for transcriptional activation.
-
Reagents:
-
Lanthascreen™ TR-FRET Thyroid Receptor Beta/Alpha Coactivator Assay Kit (Invitrogen/Thermo).
-
Recombinant human THR-β-LBD and THR-α-LBD (GST-tagged).
-
Fluorescein-labeled SRC2-2 coactivator peptide.
-
Terbium-labeled anti-GST antibody.
-
-
Workflow:
-
Preparation: Dilute test compounds (Pyridazinone analogs) in DMSO (10-point dose-response, starting at 10 µM).
-
Incubation: Mix THR-LBD (final conc. ~0.5 nM), Tb-anti-GST, and Fluorescein-SRC2 in assay buffer. Add test compounds.
-
Equilibration: Incubate for 1 hour at room temperature in the dark (black 384-well plate).
-
Detection: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 495 nm.
-
Emission 2 (Acceptor): 520 nm.
-
-
-
Data Analysis:
-
Calculate TR-FRET ratio (Em520/Em495).
-
Plot dose-response curves to determine EC50 for THR-β and THR-α.
-
Selectivity Index (SI) = EC50(α) / EC50(β). (Target: >20-fold).
-
Protocol B: Cell-Based Luciferase Reporter Assay
Validates functional selectivity in a cellular environment, accounting for membrane permeability.
-
Cell Line: HEK293T (lacks endogenous THR).
-
Transfection (Lipofectamine):
-
Plasmids:
-
Expression vector for THR-β or THR-α (full length).
-
RXR-α (heterodimer partner).
-
Luciferase reporter plasmid containing Thyroid Response Element (TRE-Luc).
-
-
-
Treatment:
-
24 hours post-transfection, treat cells with compound gradients in stripped serum media (to remove endogenous T3).
-
-
Readout:
-
Lyse cells after 24 hours.
-
Add Luciferin substrate.
-
Measure luminescence.[3]
-
-
Validation Check: Ensure T3 (positive control) shows equipotent activation of α and β (EC50 ~0.1-0.5 nM).
Screening Workflow Diagram
Caption: Strategic screening cascade for identifying high-selectivity THR-β agonists.
References
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. Link
-
Harrison, S. A., et al. (2019). Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet. Link
-
Bleicher, L., et al. (2008). Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms. BMC Structural Biology. Link
-
Karim, G., & Rivals, I. (2023). CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease. Biomedicine & Pharmacotherapy. Link
-
Selleck Chemicals. Resmetirom (MGL-3196) Product Data and Protocols. Link
Sources
- 1. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability Assessment of 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride vs. Advanced Coupling Alternatives
Topic: Assessing the Stability and Performance of 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride Alternatives Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1]
Executive Summary & Strategic Context
In the synthesis of pyridazinone-based pharmacophores (e.g., PARP inhibitors, p38 MAPK inhibitors), the activation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a critical process step.[1] Historically, conversion to the corresponding acid chloride (via thionyl chloride or oxalyl chloride) has been the default activation method.
However, this acid chloride intermediate presents significant stability challenges:
-
Rapid Hydrolysis: The electron-deficient pyridazine ring enhances the electrophilicity of the carbonyl carbon, making it hypersensitive to atmospheric moisture.
-
Solubility Issues: The rigid, planar lactam-like structure often leads to poor solubility in non-polar solvents (DCM, Toluene), complicating homogeneous reaction kinetics.[1]
-
Self-Reactivity: The N1-position (if unprotected) can act as a nucleophile, leading to oligomerization or dimerization pathways.[1]
This guide provides a rigorous framework for assessing the stability of this acid chloride against three modern alternatives: T3P® (Propylphosphonic anhydride) , CDI (1,1'-Carbonyldiimidazole) , and HATU . We prioritize in situ activation strategies that bypass the isolation of high-energy intermediates.
The Baseline: 6-Oxo-1,6-dihydropyridazine-3-carbonyl Chloride[1]
The Instability Mechanism
The acid chloride species is prone to a specific degradation pathway. Unlike simple benzoyl chlorides, the pyridazinone core allows for tautomeric shifts that can catalyze self-decomposition.[1]
Figure 1: Degradation pathways of the acid chloride intermediate. The "Dimer" formation is a critical quality attribute (CQA) often missed in standard HPLC if not specifically targeted.
Baseline Performance Metrics
-
Half-life (
): < 15 minutes in ambient air (solid state). -
Corrosion Potential: Generates stoichiometric HCl; requires acid scavengers (TEA/DIPEA) which can precipitate and stall flow reactors.
-
Atom Economy: Poor (loss of SO2 and HCl).
The Alternatives: Comparative Analysis
We compare the acid chloride against three distinct activation classes.
| Feature | Acid Chloride (Baseline) | Alternative A: T3P® | Alternative B: CDI | Alternative C: HATU |
| Mechanism | Acyl Halide | Mixed Anhydride (P-O-C) | Acyl Imidazole | Active Ester (OBt/OAt) |
| Stability | Low (Isolate at risk) | High (Stable solution) | Moderate (Moisture sensitive) | High (Solid reagent) |
| Byproducts | HCl, SO2 (Gas/Acidic) | Water-soluble Phosphonates | Imidazole, CO2 (Gas) | Urea (Insoluble often) |
| Epimerization | High Risk | Lowest Risk | Moderate | Low |
| Scalability | Difficult (Corrosion) | Excellent (Pumpable liquid) | Good (Gas evolution issue) | Poor (Cost/Atom Economy) |
Deep Dive: Why T3P?
For heterocyclic acids like pyridazinones, T3P (Propylphosphonic anhydride) is often the superior choice.
-
Causality: T3P acts as a water scavenger.[2] The reaction is driven by the release of thermodynamic energy from the formation of the P=O bond.
-
Benefit: It does not require the generation of a charged, highly electrophilic species like the acid chloride, reducing the attack on the pyridazinone ring nitrogens.
Experimental Assessment Protocols
To objectively select the best reagent for your specific pyridazinone derivative, execute the following self-validating protocols.
Protocol A: Hydrolysis Kinetics Stress Test
Goal: Determine the "pot life" of the activated species.
-
Preparation:
-
Acid Chloride: Reflux acid (1.0 eq) in SOCl2 (5.0 eq) for 2h. Evaporate to dryness. Redissolve in dry MeCN.
-
T3P: Dissolve acid (1.0 eq) and Base (3.0 eq) in MeCN. Add T3P (1.5 eq, 50% in EtOAc). Stir 15 min.
-
CDI: Dissolve acid (1.0 eq) in MeCN. Add CDI (1.1 eq). Stir until CO2 evolution ceases.
-
-
Challenge: Add water (10.0 eq) to the activated mixture at
. -
Monitoring: Inject aliquots into HPLC (Reverse Phase, C18) at t=0, 5, 15, 30, 60 min.
-
Data Analysis: Plot [Activated Species] vs. Time. Calculate
(pseudo-first-order rate constant).-
Success Criteria: The alternative must show a
at least 10x that of the acid chloride.
-
Protocol B: Competitive Amidation (Selectivity)
Goal: Assess reactivity vs. background hydrolysis.
-
Setup: Prepare a mixture of Aniline (1.0 eq, target nucleophile) and Water (1.0 eq, competing nucleophile) in THF.
-
Addition: Add the activated species (prepared as above) to this mixture.
-
Analysis: Measure the ratio of Amide Product vs. Hydrolyzed Acid via LC-MS.
-
Interpretation:
-
High Amide:Acid ratio indicates a highly selective reagent (Kinetic control).
-
Low ratio indicates the reagent is too sensitive to moisture (Thermodynamic loss).
-
Decision Matrix & Workflow
Use this logic flow to select the appropriate reagent for your scale and substrate constraints.
Figure 2: Reagent selection decision tree based on process constraints.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Weinreb Amides.[3] Tetrahedron Letters, 52(28), 3614-3617.[1] Link
-
Valeur, E., & Bradley, M. (2009). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[3][4] Synthesis, 45(12), 1569-1601.[1] Link
Sources
Personal Protective Equipment & Handling Guide: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride
Critical Hazard Profile: The Mechanism of Risk
To handle 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride safely, one must understand its reactivity profile rather than memorizing a list of rules. This compound is a heterocyclic acyl chloride , a functional group characterized by a highly electrophilic carbonyl carbon.
The Hydrolysis Cascade
Upon contact with atmospheric moisture or mucosal surfaces, this compound undergoes rapid hydrolysis. This is not merely "degradation"; it is a violent, exothermic decomposition that generates Hydrogen Chloride (HCl) gas and the parent carboxylic acid.
Operational Implication:
-
Lachrymator Potential: The evolved HCl gas immediately reacts with moisture in the eyes and respiratory tract, forming hydrochloric acid in situ.
-
Pressure Hazard: Sealed vessels containing trace moisture can over-pressurize due to gas evolution.
-
Corrosivity: Direct contact causes immediate, deep chemical burns (Category 1B).
The PPE Firewall: A Self-Validating System
Do not rely on single points of failure. The PPE strategy below uses a "layered defense" approach.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Goggles: Seal against HCl vapors.[1] Face Shield: Protects neck/face from projectile droplets during exothermic quenching. |
| Dermal (Hands) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene | Permeation Lag: Acid chlorides can permeate thin nitrile. The outer glove provides mechanical strength; the inner glove allows time to doff if the outer is compromised. |
| Respiratory | Fume Hood (Primary) Respirator (Secondary): Full-face with Acid Gas (E) cartridge | Engineering Control: The fume hood is the primary barrier. Respirators are only for spill cleanup or when engineering controls fail. |
| Body | Chemical-Resistant Lab Coat (Poly/Cotton blend minimum) + Chemical Apron | Cotton absorbs; synthetics melt. A chemical apron (rubber/PVC) prevents soak-through during spills. |
Operational Protocol: Anhydrous Handling
Objective: Maintain the integrity of the acyl chloride bond until the desired reaction step.
A. Storage & Transfer[1][2][3][4]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[2] The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.
-
Temperature: Store at 2–8°C . Cold storage slows hydrolysis rates but increases condensation risks upon opening.
-
Critical Step: Allow the container to warm to room temperature in a desiccator before opening to prevent atmospheric water condensing on the cold reagent.
-
B. Weighing & Dispensing
Never weigh this compound on an open benchtop balance.
-
Tare: Pre-weigh a dry, septum-capped vial or flask containing the stir bar.
-
Transfer: Move the reagent bottle and the tared flask into the fume hood.
-
Aliquot:
-
Solid: Use a disposable spatula; transfer quickly.
-
Liquid/Melt: If low-melting, melt gently and transfer via a dry glass syringe.
-
-
Seal: Immediately cap the reaction vessel and purge with nitrogen.
Decontamination & Disposal: The "Quench Cascade"
Never add water directly to the concentrated acid chloride. This will cause a violent eruption ("volcano effect") due to flash-boiling of water driven by the heat of hydrolysis.
Use the Dilute
Step-by-Step Quenching Protocol
-
Dilution: Dissolve the residue or waste material in a non-reactive organic solvent (e.g., Dichloromethane or Toluene). This acts as a heat sink.
-
Esterification (The Soft Quench):
-
Neutralization:
-
Slowly add Saturated Sodium Bicarbonate (
) solution. -
Caution: This generates
gas. Ensure the vessel is open to vent pressure.
-
-
Disposal: Check pH (aim for pH 6–8). The organic layer can now be disposed of as halogenated organic waste; the aqueous layer as aqueous waste.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride.
Figure 1: Operational workflow for handling and quenching reactive acid chlorides.
References
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: Thionyl Chloride and Derivatives.Link
-
University of California, Merced. (2025). Standard Operating Procedure: Hydrochloric Acid & Acid Generators.Link
-
BASF. (2025). Acid Chlorides and Chloroformates - Safety and Handling Guide.[6]Link
-
Organic Syntheses. (1963). Handling of Acid Chlorides: Oleoyl Chloride. Coll. Vol. 4, p.739.[7] Link
-
BenchChem. (2025). Technical Support: Quenching Acid Chlorides.Link
Sources
- 1. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
